Product packaging for imidazo[1,2-c]pyrimidin-5(6H)-one(Cat. No.:CAS No. 849035-92-3)

imidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B3021982
CAS No.: 849035-92-3
M. Wt: 135.12
InChI Key: GICKXGZWALFYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,N(4)-ethenocytosine is an organic heterobicyclic compound. It has a role as a mutagen. It derives from a cytosine. It derives from a hydride of an imidazo[1,2-c]pyrimidine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B3021982 imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 849035-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICKXGZWALFYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971017
Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-66-3, 849035-92-3
Record name Ethenocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55662-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,N(4)-ethanocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055662663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-92-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles is paramount. Nitrogen-fused heterocyclic systems have emerged as a particularly fruitful area of exploration, owing to their structural diversity and inherent ability to engage with a wide array of biological targets.[1] Among these, the imidazo[1,2-c]pyrimidin-5(6H)-one core has garnered significant attention as a versatile and "privileged" scaffold. Its structural resemblance to endogenous purines provides a strategic starting point for the design of potent and selective modulators of key physiological pathways.

This technical guide offers a comprehensive exploration of the this compound core, moving beyond a mere recitation of facts to provide a Senior Application Scientist's perspective on the causality behind experimental choices and the strategic considerations for its application in drug discovery. We will delve into its synthesis, physicochemical properties, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

Core Synthesis and Chemical Space Expansion: From Nucleobase to Diversified Library

The synthetic accessibility of a scaffold is a cornerstone of its utility in drug discovery. The this compound core benefits from a convergent and adaptable synthetic strategy, typically commencing from readily available pyrimidine building blocks.

The Foundational Cyclization: A Gateway to the Core Scaffold

A common and effective route to the core structure involves the cyclization of a substituted cytosine derivative. The synthesis of the key intermediate, 8-iodothis compound, from 5-iodocytosine serves as an illustrative example.[2] This transformation is typically achieved through a condensation reaction with a suitable C2 synthon, such as chloroacetaldehyde.[1]

Experimental Protocol: Synthesis of 8-iodothis compound

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-iodocytosine (1.0 eq.) and sodium acetate (2.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

  • Step 2: Reagent Addition. To the stirred suspension, add chloroacetaldehyde (1.5 eq., typically as a 50% aqueous solution) dropwise at room temperature.

  • Step 3: Cyclization. Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 4: Workup and Isolation. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Step 5: Purification. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the 8-iodothis compound as a solid.

Diversification via Cross-Coupling: The Power of the Suzuki-Miyaura Reaction

The strategic placement of a halogen, such as iodine at the 8-position, transforms the core scaffold into a versatile platform for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for installing a wide array of aryl and heteroaryl moieties at this position, enabling a systematic exploration of the chemical space and the fine-tuning of biological activity.[2][3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 8-iodothis compound

  • Step 1: Reagent Preparation. In a microwave vial or a Schlenk flask, combine 8-iodothis compound (1.0 eq.), the desired aryl or heteroarylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq.).

  • Step 2: Solvent Addition and Degassing. Add a suitable solvent system, commonly a mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Step 3: Reaction. Heat the reaction mixture under an inert atmosphere. For conventional heating, refluxing for 6-12 hours is typical. Microwave irradiation (100-150 °C for 15-30 minutes) can significantly accelerate the reaction.[4] Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Workup. After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 8-substituted this compound derivative.

G cluster_0 Core Synthesis cluster_1 Diversification 5-Iodocytosine 5-Iodocytosine Core_Scaffold 8-Iodothis compound 5-Iodocytosine->Core_Scaffold Cyclization (NaOAc, AcOH) Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Core_Scaffold Diversified_Product 8-Aryl-imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives Core_Scaffold->Diversified_Product Suzuki-Miyaura Coupling (Pd catalyst, Base) Arylboronic_Acid Aryl/Heteroaryl Boronic Acid Arylboronic_Acid->Diversified_Product

Caption: General synthetic strategy for the this compound core.

Physicochemical Properties and Druglikeness

The physicochemical properties of a scaffold are critical determinants of its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability. The imidazo[1,2-c]pyrimidine core, with its nitrogen-rich structure, generally imparts favorable characteristics.

PropertyTypical Range/ObservationSignificance in Drug Discovery
Molecular Weight Unsubstituted Core: ~135 g/mol . Derivatives typically fall within the 250-500 g/mol range.Generally compliant with Lipinski's Rule of Five, favoring good oral bioavailability.
Lipophilicity (LogP) The unsubstituted core has a calculated LogP of approximately 1.1.[5] Substitution with aryl groups increases lipophilicity.A balanced LogP is crucial for cell membrane permeability and avoiding issues with high protein binding or poor solubility.
Aqueous Solubility The core's hydrogen bond donors and acceptors contribute to aqueous solubility. However, extensive aromatic substitution can decrease solubility.Adequate solubility is essential for formulation and absorption.
Topological Polar Surface Area (TPSA) The unsubstituted imidazo(1,2-a)pyrimidine has a TPSA of 30.2 Ų.[6] The keto group in the this compound will increase this value.TPSA is a good predictor of intestinal absorption and blood-brain barrier penetration.

In Silico ADME-Tox Predictions:

Computational models for imidazo[1,2-a]pyrimidine derivatives suggest promising pharmacokinetic profiles.[7] They generally exhibit good bioavailability scores and are predicted to be non-inhibitors of major cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions.[8] However, as with any scaffold, specific substitutions can significantly alter these properties, necessitating experimental validation for lead candidates.

A Scaffold with Diverse Biological Activities

The true power of the this compound core lies in its demonstrated ability to serve as a template for inhibitors of a range of therapeutically relevant targets.

Biological Target/ActivityKey Findings and Representative IC₅₀ ValuesReference(s)
Cyclin-Dependent Kinase 2 (CDK2) A primary target for anticancer activity. Derivatives show micro- to submicromolar inhibition of CDK2/cyclin E. Small aromatic substituents at position 8 are generally favored.[3][9]
Anticancer/Cytotoxic Activity Promising activity against various cancer cell lines, including leukemia, lung, and colon cancer. Aryl-substituted derivatives have shown significant IC₅₀ values.[1]
Syk Family Kinase Inhibition Potent inhibition of Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), suggesting potential in treating allergic and autoimmune diseases.[10]
Antioxidant Activity The scaffold has been shown to possess free radical scavenging capabilities.[11]
Antibacterial Activity Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11]
Antiviral Activity Nucleoside analogues have shown potent activity against Hepatitis B Virus (HBV).[2]

Mechanism of Action: Targeting the Cell Cycle through CDK2 Inhibition

A significant body of research has established the this compound scaffold as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[3][9] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[2][12] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[13]

Inhibitors based on this scaffold act as ATP-competitive inhibitors, binding to the ATP pocket of CDK2.[12] X-ray crystallography studies have revealed that these inhibitors form crucial hydrogen bonding interactions with the hinge region of the kinase, a characteristic feature of many successful kinase inhibitors.[12] This binding prevents the phosphorylation of CDK2's downstream substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint and subsequently inducing apoptosis (programmed cell death).[1]

G Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits pRb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Entry S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry Promotes Apoptosis Apoptosis S_Phase_Entry->Apoptosis Cell Cycle Arrest Leads to Inhibitor Imidazo[1,2-c]pyrimidin- 5(6H)-one Inhibitor Inhibitor->Cyclin_E_CDK2 Inhibits

Caption: CDK2 signaling pathway and the mechanism of action of this compound inhibitors.

Structure-Activity Relationship (SAR) and Future Directions

The modular synthesis of the this compound scaffold lends itself to systematic SAR studies. Key insights have emerged from the derivatization at various positions:

  • Position 8: As previously discussed, this is a key vector for diversification. Small aromatic and heteroaromatic substituents, such as phenyl or methoxyphenyl groups, have been shown to be optimal for CDK2 inhibition.[9] Larger, bulky groups like substituted biphenyls tend to decrease activity, likely due to steric hindrance in the ATP binding pocket.[9]

  • Positions 2 and 3: Modifications at these positions on the imidazole ring are also being explored, offering another avenue to modulate potency and selectivity.

  • Position 6: Alkylation at the N6 position can influence the physicochemical properties and cellular permeability of the compounds.

The future of the this compound scaffold in drug discovery is bright. Its proven success as a kinase inhibitor core provides a strong foundation for the development of next-generation therapeutics. Further exploration of its potential against other kinase targets, as well as non-kinase targets, is warranted. The application of advanced synthetic methodologies, such as flow chemistry and automated synthesis, will undoubtedly accelerate the exploration of the chemical space around this privileged core. Moreover, the integration of computational modeling and artificial intelligence will enable a more rational design of derivatives with optimized potency, selectivity, and ADME-Tox profiles, ultimately paving the way for the discovery of novel and impactful medicines.

References

The Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of molecular frameworks that offer a blend of synthetic tractability, structural rigidity, and the capacity for multi-directional substitution to fine-tune biological activity. The imidazo[1,2-c]pyrimidin-5(6H)-one core has emerged as one such "privileged scaffold," garnering significant attention from medicinal chemists and drug development professionals. This bicyclic heterocycle, a fusion of imidazole and pyrimidine rings, serves as a versatile template for the design of potent and selective modulators of various biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a planar geometry, make it an ideal candidate for interaction with the active sites of enzymes, particularly kinases. This guide provides an in-depth technical exploration of the chemical structure, synthesis, and biological significance of the this compound core, with a particular focus on its application in the development of kinase inhibitors.

I. The Core Architecture: Structural Elucidation and Physicochemical Properties

The foundational this compound structure is a planar, bicyclic system with the chemical formula C₆H₅N₃O. The fusion of the five-membered imidazole ring with the six-membered pyrimidine ring creates a unique electronic and steric environment.

Visualizing the Core Structure

Synthesis_Workflow Start 5-Iodocytosine Intermediate1 Reaction with Chloroacetaldehyde Start->Intermediate1 Product1 8-Iodothis compound Intermediate1->Product1 Intermediate2 Suzuki-Miyaura Cross-Coupling Product1->Intermediate2 Product2 Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones Intermediate2->Product2 CDK2_Binding cluster_Inhibitor This compound Inhibitor cluster_CDK2 CDK2 Active Site Inhibitor Core Scaffold Hinge Hinge Region (Leu83) Inhibitor->Hinge Hydrogen Bond Substituent C8-Aryl Group HydrophobicPocket Hydrophobic Pocket Substituent->HydrophobicPocket Hydrophobic Interactions

imidazo[1,2-c]pyrimidin-5(6H)-one IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazo[1,2-c]pyrimidin-5(6H)-one: A Privileged Scaffold in Modern Drug Discovery

Abstract

The imidazo[1,2-c]pyrimidine scaffold has emerged from relative obscurity to become a cornerstone in the design of novel therapeutic agents.[1] This fused heterocyclic system, characterized by its unique electronic and steric properties, serves as a versatile template for developing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the core compound, this compound, from its fundamental chemical identity and synthesis to its profound implications in medicinal chemistry, particularly in the fields of oncology and virology. We will delve into the rationale behind synthetic strategies and the mechanistic basis of its biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with an imidazole ring.[2] This arrangement confers a rigid, planar structure that is amenable to diverse chemical modifications, making it an attractive starting point for library synthesis in drug discovery campaigns.

Identifier Value Source
IUPAC Name This compound[3]
CAS Number 55662-66-3[2][3]
Molecular Formula C₆H₅N₃O[2][3]
Molecular Weight 135.12 g/mol [2][3]
Canonical SMILES C1=CNC(=O)N2C1=NC=C2[2]
Synonyms 3,N4-ethenocytosine, Ethenocytosine[4]
Physical Form Solid[3]
Storage Sealed in a dry, room-temperature environment[2][3]

Synthesis and Derivatization: Building a Foundation for SAR

The therapeutic potential of the this compound scaffold is unlocked through strategic chemical synthesis and derivatization. The choice of synthetic route is critical, as it dictates the feasibility of accessing diverse analogues for robust Structure-Activity Relationship (SAR) studies.

Foundational Synthesis from Cytosine Precursors

A prevalent and effective method for constructing the core scaffold involves the cyclization of a cytosine derivative. The reaction of 5-iodocytosine with chloroacetaldehyde, for instance, provides a direct route to an 8-iodo-substituted intermediate, which is a versatile handle for further modification.[1][5]

G cluster_0 General Synthesis Scheme A 5-Iodocytosine C 8-Iodothis compound A->C NaOAc, Reflux B Chloroacetaldehyde B->C E Substituted this compound Derivatives C->E Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) D Aryl/Heteroaryl Boronic Acid D->E

Caption: General synthesis and derivatization workflow.

This initial cyclization is significant because it preserves the core structure while introducing a functional group (iodine) at a key position (C8) ripe for diversification. The subsequent Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the introduction of a vast array of aryl and heteroaryl moieties.[5] This strategy enables a systematic exploration of the chemical space around the core, which is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Synthesis of 8-Iodothis compound

This protocol is a representative example based on methodologies described in the literature.[1][5]

Objective: To synthesize the key intermediate for Suzuki-Miyaura cross-coupling.

Materials:

  • 5-Iodocytosine (1 equivalent)

  • Chloroacetaldehyde (50% aqueous solution, 1.5 equivalents)

  • Sodium acetate (3 equivalents)

  • Dioxane

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-iodocytosine (1 eq.) and sodium acetate (3 eq.) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add chloroacetaldehyde solution (1.5 eq.) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC. The causality here is that the thermal energy drives the condensation and subsequent intramolecular cyclization to form the fused ring system.

  • Work-up: Upon completion, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water and diethyl ether to remove residual salts and starting materials. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure and purity of the resulting 8-iodothis compound using ¹H NMR, ¹³C NMR, and mass spectrometry. This self-validating step is crucial to ensure the integrity of the material before proceeding to subsequent diversification steps.

Biological Significance and Therapeutic Applications

The this compound scaffold has proven to be a "privileged structure," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, distinct biological targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A New Frontier in Oncology

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pharmacological inhibition of CDKs has thus emerged as a promising therapeutic strategy.[5][6] The this compound core has been identified as a novel and potent scaffold for the inhibition of CDK2.[6][7]

Mechanism of Action: Derivatives of this scaffold function as ATP-competitive inhibitors. The co-crystal structure of a lead compound with CDK2 reveals that the heterocyclic core binds within the ATP pocket, forming crucial hydrogen bond interactions with the hinge region residue Leu83.[6] The substituent introduced at the C8 position via Suzuki coupling explores a deeper pocket, and its size and nature are critical determinants of inhibitory potency.[7] Small aromatic substituents, such as naphthyl or methoxyphenyl, generally lead to single-digit micromolar IC₅₀ values.[7]

G cluster_0 CDK2-Mediated Cell Cycle Progression A Cyclin E C Active CDK2/Cyclin E Complex A->C B CDK2 B->C D Substrate Phosphorylation (e.g., Rb) C->D E G1/S Phase Transition D->E F This compound Inhibitor F->C Inhibition

Caption: Inhibition of the CDK2/Cyclin E pathway.

Broad-Spectrum Cytotoxic Activity

Beyond specific kinase inhibition, derivatives of this compound have demonstrated promising cytotoxic activity against a range of tumor cell lines, including leukemia and colon cancer variants.[5] The mechanism for this broader activity may be linked to the disruption of cellular energy metabolic pathways, ultimately leading to tumor cell death.[5]

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxic effect of synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve. This quantitative endpoint provides a reliable measure of cytotoxic potency.

Antiviral and Other Activities

The versatility of the scaffold extends to other therapeutic areas. Nucleoside analogues incorporating the this compound core have shown potent activity against the Hepatitis B virus (HBV).[5] Furthermore, other derivatives have been investigated for their potential as antioxidant and antibacterial agents, highlighting the broad biological relevance of this chemical entity.[8][9]

Conclusion and Future Perspectives

This compound has cemented its status as a highly valuable scaffold in drug discovery. Its straightforward synthesis and amenability to diversification, coupled with its ability to interact with key biological targets like protein kinases, make it a focal point of ongoing research. Future efforts will likely concentrate on fine-tuning the substituents on the core to enhance target selectivity and improve pharmacokinetic profiles, such as metabolic stability and oral bioavailability. The continued exploration of this privileged structure promises to yield next-generation therapeutics for cancer, viral infections, and beyond.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Imidazo[1,2-c]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-c]pyrimidine Core - A Scaffold of Therapeutic Promise

The fusion of imidazole and pyrimidine rings gives rise to a class of heterocyclic compounds known as imidazopyrimidines, which are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Among the various isomeric forms, the imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged core structure in the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, antibacterial, and kinase inhibitory effects.[1][2]

This technical guide provides a comprehensive overview of the physical and chemical properties of a key derivative of this class: imidazo[1,2-c]pyrimidin-5(6H)-one. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, reactivity, and potential applications of this important heterocyclic core. While detailed experimental data for the unsubstituted parent compound is limited in the current literature, this guide leverages data from closely related analogs, particularly the 3-phenyl derivative, to provide valuable insights for researchers in the field.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyrimidine ring fused with an imidazole ring, featuring a carbonyl group at the 5-position. The general structure and the specific example of the 3-phenyl derivative are depicted below.

cluster_parent This compound Core cluster_derivative 3-Phenylthis compound parent derivative

Figure 1: Chemical structures of the core this compound and its 3-phenyl derivative.

Physicochemical Data
PropertyThis compound3-Phenylthis compound
Molecular Formula C₆H₅N₃OC₁₂H₉N₃O
Molecular Weight 135.12 g/mol [3]211.22 g/mol [2]
CAS Number 55662-66-3[3]Not available
Appearance Not reportedWhite solid[2]
Melting Point Not reported227-229 °C[2]
Solubility Not reportedSoluble in DMSO[2]

Synthesis of the this compound Scaffold

The construction of the imidazo[1,2-c]pyrimidine ring system is typically achieved through the condensation of a substituted aminopyrimidine with an α-halocarbonyl compound. A common and effective starting material for the synthesis of the this compound core is cytosine.

General Synthetic Strategy

The synthesis involves the reaction of cytosine with an α-bromoacetophenone in a suitable solvent, often with heating. This reaction proceeds via an initial N-alkylation of the cytosine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

synthesis_workflow start Cytosine + α-Bromoacetophenone reaction Reflux in Ethanol start->reaction workup Cooling, Filtration, Washing reaction->workup product 3-Phenylthis compound workup->product

Figure 2: General workflow for the synthesis of 3-phenylthis compound.

Detailed Experimental Protocol: Synthesis of 3-Phenylthis compound

The following protocol is adapted from the synthesis of 3-phenylthis compound[2].

Materials:

  • Cytosine (0.56 g, 5.0 mmol)

  • α-Bromoacetophenone (1.0 g, 5.0 mmol)

  • Ethanol

  • Distilled water

  • Hexane

Procedure:

  • A mixture of cytosine and α-bromoacetophenone is prepared in ethanol.

  • The reaction mixture is refluxed at 90°C for 6 hours.

  • After the reaction is complete, the mixture is cooled to room temperature using an ice water bath.

  • The resulting solid precipitate is collected by filtration.

  • The collected solid is washed thoroughly with excess distilled water and then with hexane to remove any unreacted starting materials and impurities.

  • The crude product is recrystallized from ethanol to yield the pure 3-phenylthis compound as a white solid.

Yield: 77%[2]

Structural Characterization and Spectral Properties

The structural confirmation of this compound derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the precise connectivity of atoms within the heterocyclic framework. The following data is for the 3-phenyl derivative.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.62 (d, J = 7.5 Hz, 1H, CHpyrimidine)

  • δ 7.29 (d, J = 7.5 Hz, 1H, CHpyrimidine)

  • δ 7.34 – 7.42 (m, 2H, Ar-H)

  • δ 7.96 – 8.00 (m, 2H, Ar-H)

  • δ 8.29 (s, 1H, CHimidazole)

  • δ 11.58 (s, 1H, NH)[2]

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 97.74, 108.19, 125.99, 128.26, 129.12, 134.42, 137.91, 145.41, 148.09, 158.45[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For 3-phenylthis compound, the following characteristic absorption bands are observed:

Wavenumber (cm⁻¹)Assignment
3303N-H stretching[2]
2994C-H stretching[2]
1655C=O stretching (amide)[2]
1583C=N stretching[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-phenylthis compound, the high-resolution mass spectrum shows a [M+H]⁺ peak at m/z 212.0824, which is consistent with the calculated value for C₁₂H₁₀N₃O[2].

Chemical Properties and Reactivity

The chemical reactivity of the this compound core is influenced by the electron-donating and electron-withdrawing nature of the fused ring system and the presence of the amide functionality.

Tautomerism

The this compound system can potentially exist in different tautomeric forms. The lactam-lactim tautomerism is a key consideration, where the proton on the nitrogen atom can migrate to the carbonyl oxygen.

tautomerism lactam This compound (Lactam form) lactim Imidazo[1,2-c]pyrimidin-5-ol (Lactim form) lactam->lactim Tautomerization

Figure 3: Potential lactam-lactim tautomerism in the this compound system.

Computational studies on related imidazo[1,2-a][1][4][5]triazin-4(3H)-one systems have shown that the position of the proton can significantly impact the hydrogen bonding capabilities of the molecule[6]. The predominant tautomer in the solid state and in solution will depend on factors such as the solvent and substitution pattern.

Electrophilic and Nucleophilic Reactions

The imidazo[1,2-a]pyrimidine ring system is generally electron-rich, making it susceptible to electrophilic attack. Studies on the broader class of imidazo[1,2-a]pyrimidines suggest that electrophilic substitution reactions, such as azocoupling, nitrosation, and bromination, preferentially occur at the C3 position of the imidazole ring[7]. The reactivity of the this compound core is expected to follow a similar pattern, although the presence of the carbonyl group may influence the regioselectivity.

The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. The reactivity of the this compound core towards nucleophiles has not been extensively studied.

Cycloaddition Reactions

The imidazo[1,2-a]pyrimidine scaffold can participate in cycloaddition reactions, offering a pathway to more complex polycyclic systems. For example, (8+2) cycloaddition reactions have been reported for imidazo[1,2-a]pyrimidines, highlighting the potential of this core in the synthesis of novel ring systems[1].

Safety and Handling

For imidazo[1,2-c]pyrimidin-5(1H)-one, the following safety precautions should be observed:

  • Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.

  • Precautions: Use only in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash exposed areas thoroughly after handling.

  • Storage: Keep containers securely sealed when not in use. Store in a dry, well-ventilated place.

Applications in Drug Discovery and Development

The this compound scaffold has garnered significant attention as a promising starting point for the development of new therapeutic agents.

Kinase Inhibition

Derivatives of this compound have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Pharmacological inhibition of CDKs is a promising strategy for the treatment of various cancers[4]. Co-crystal structures of these inhibitors in complex with CDK2 have revealed their binding mode in the ATP pocket, providing a rational basis for further structure-based drug design[2].

Antiviral and Antibacterial Activity

The structural similarity of the imidazo[1,2-c]pyrimidine core to nucleobases has led to the exploration of its antiviral and antibacterial potential. Nucleoside analogs incorporating this scaffold have shown activity against pepper mild mottle virus (PMMoV)[8]. Furthermore, certain derivatives have exhibited antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus[2].

Antioxidant Properties

Some fused this compound derivatives have been shown to possess antioxidant properties, with the ability to scavenge free radicals[2]. This activity is of interest for the potential treatment of conditions associated with oxidative stress.

Conclusion

The this compound core represents a versatile and promising scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with its diverse biological activities, makes it an attractive starting point for the design and development of novel therapeutic agents. While a comprehensive physicochemical and reactivity profile of the unsubstituted parent compound is yet to be fully elucidated, the available data on its derivatives provide a strong foundation for future research. Further exploration of the structure-activity relationships, optimization of synthetic routes, and in-depth investigation of the mechanism of action of this compound derivatives will undoubtedly pave the way for the discovery of new and effective drugs.

References

The Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-c]pyrimidin-5(6H)-one core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the discovery and development of derivatives based on this core, delving into synthetic methodologies, key biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. We will explore its significance as a potent inhibitor of various kinases, its applications in oncology and virology, and provide detailed experimental protocols and data interpretation to empower researchers in this dynamic field.

Introduction: The Rise of a Versatile Scaffold

Fused nitrogen-containing heterocycles are cornerstones of drug discovery, with a rich history of producing successful therapeutic agents. Among these, the this compound scaffold has garnered significant attention for its ability to mimic the purine core, a fundamental component of nucleic acids and a key recognition element for numerous enzymes. This structural resemblance allows derivatives to act as competitive inhibitors, particularly within the ATP-binding pockets of kinases. The inherent structural rigidity and defined vectoral space for substituent placement make this core an ideal starting point for rational drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The therapeutic landscape for this compound derivatives is broad and continually expanding. Initial discoveries highlighted their potential as anticancer agents through the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).[1][2] Subsequent research has unveiled a wider spectrum of activity, including the inhibition of other kinase families such as spleen tyrosine kinase (Syk) and its role in inflammatory and autoimmune diseases.[3] Furthermore, modifications to the core have led to the development of compounds with antiviral and other valuable biological properties.[4][5] This guide will dissect the key discoveries and methodologies that have propelled this scaffold to the forefront of modern medicinal chemistry.

Synthetic Strategies: Building the Core and its Diversity

The successful exploration of the this compound chemical space is underpinned by robust and versatile synthetic methodologies. The primary approaches focus on the initial construction of the fused ring system, followed by strategic functionalization to generate diverse libraries of compounds for biological screening.

Core Synthesis: From Nucleobases to Fused Heterocycles

A common and efficient route to the this compound core involves the cyclization of cytosine derivatives. For instance, the reaction of 5-iodocytosine with chloroacetaldehyde in the presence of a base provides a straightforward entry to the 8-iodothis compound intermediate.[6][7] This iodinated intermediate is particularly valuable as it serves as a versatile handle for subsequent diversification via cross-coupling reactions.

Experimental Protocol: Synthesis of 8-iodothis compound

  • Reaction Setup: In a round-bottom flask, suspend 5-iodocytosine (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.

  • Reagent Addition: Add sodium acetate (3 equivalents) to the suspension, followed by the dropwise addition of chloroacetaldehyde (1.5 equivalents, typically as a 50% aqueous solution) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 8-iodothis compound.

Diversification via Cross-Coupling Reactions

The true power of this synthetic approach lies in the ability to introduce a wide range of substituents at various positions of the core. The Suzuki-Miyaura cross-coupling reaction is a workhorse in this context, allowing for the introduction of aryl and heteroaryl moieties at the 8-position of the iodinated intermediate.[1][7] This has been instrumental in exploring the SAR of this position for kinase inhibition.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 8-Aryl Derivatives

  • Reaction Setup: To a degassed mixture of 8-iodothis compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water or DMF), add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to afford the desired 8-aryl-imidazo[1,2-c]pyrimidin-5(6H)-one derivative.

Beyond the 8-position, other positions on the scaffold (2, 3, and 6) can be modified using techniques such as halogenation, alkylation, and Dimroth-type rearrangements, further expanding the accessible chemical space.[1]

Biological Activities and Therapeutic Potential

The this compound scaffold has demonstrated a remarkable range of biological activities, with particular prominence in oncology and virology.

Kinase Inhibition: A Dominant Paradigm

The structural similarity of the this compound core to the purine scaffold makes it an excellent ATP-competitive inhibitor of various protein kinases.

Pharmacological inhibition of CDKs is a clinically validated strategy for cancer therapy. Derivatives of this compound have been identified as potent inhibitors of CDK2.[1][2] The co-crystal structure of a derivative in complex with CDK2 revealed that the scaffold binds in the ATP pocket, forming a key hydrogen bond interaction with the hinge region residue Leu83.[1] This provides a structural basis for the observed inhibitory activity and a roadmap for further optimization.

CDK2_Inhibition CDK2 CDK2 Inhibitor Inhibitor CDK2->Inhibitor Inhibition ATP ATP CDK2->ATP Binds

Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are critical mediators of signaling in B-cells and T-cells, respectively.[3] Their inhibition presents a therapeutic opportunity for autoimmune diseases and allergic disorders. Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, demonstrating efficacy in in vivo models of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production.[3]

Anticancer Activity

The anticancer properties of this compound derivatives are not limited to CDK inhibition. These compounds have shown cytotoxic activity against a range of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[6][7] Some derivatives have been found to disrupt the energy metabolic pathways in tumor cells, leading to cell death.[7]

Compound ID Substitution Target Cell Line IC₅₀ (µM) Reference
3b 8-(4-fluorophenyl)CDK2/cyclin E0.45[1]
13a 8-(4-methoxyphenyl)CCRF-CEM (Leukemia)5.2[6]
13b 8-(3,4-dimethoxyphenyl)K562 (Leukemia)3.8[6]
3h 8-(thiophen-2-yl)HCT-116 (Colon)7.1[7]
9f VariousSyk Kinase0.023[3]

Table 1: Summary of Biological Activities of Selected this compound Derivatives.

Antiviral Activity

The versatility of the this compound scaffold extends to antiviral applications. Nucleoside analogues incorporating this heterocyclic core have been synthesized and evaluated against a variety of viruses.[4] For instance, certain derivatives have shown activity against human hepatitis B virus (HBV) and pepper mild mottle virus (PMMoV).[7][8] In the case of PMMoV, the mechanism of action involves the compound binding to the viral coat protein, leading to the fracture of virions.[8]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective this compound derivatives has been driven by systematic SAR studies.

SAR_Workflow LeadOpt LeadOpt Synthesis Synthesis LeadOpt->Synthesis Iterative Refinement Candidate Drug Candidate LeadOpt->Candidate Identifies

For CDK2 inhibitors, studies have shown that small aromatic substituents at the 8-position, up to the size of a naphthyl or methoxyphenyl group, generally lead to micromolar to sub-micromolar IC₅₀ values.[2] Larger substituents, such as substituted biphenyls, tend to decrease activity.[2] Molecular docking studies have been instrumental in rationalizing these observations, revealing how different substituents orient themselves within the ATP-binding pocket and interact with key residues.[2]

The combination of synthetic accessibility, potent biological activity, and a well-defined SAR makes the this compound scaffold a highly attractive starting point for the development of novel therapeutics.

Future Perspectives and Conclusion

The journey of this compound derivatives from a relatively underexplored heterocyclic system to a validated privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The continued exploration of this core is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research directions may include:

  • Expansion of the Target Space: Investigating the activity of this scaffold against other kinase families and non-kinase targets.

  • Development of Covalent Inhibitors: Introducing reactive moieties to achieve irreversible binding and prolonged therapeutic effects.

  • Application in PROTACs and Molecular Glues: Utilizing the scaffold as a warhead for targeted protein degradation.

References

The Unmistakable Spectral Signature: A Technical Guide to Imidazo[1,2-c]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding a Privileged Scaffold

The imidazo[1,2-c]pyrimidin-5(6H)-one core is a nitrogen-fused heterocyclic system of considerable interest in medicinal chemistry.[1][2] Its structural resemblance to purines, fundamental components of DNA and RNA, has made it a versatile scaffold in the design of novel therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3] A thorough understanding of the spectral characteristics of this core structure is paramount for unambiguous identification, structural elucidation of novel derivatives, and quality control during drug development.

This technical guide provides an in-depth analysis of the spectral signature of this compound, drawing upon established spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the underlying rationale for the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the this compound core, both ¹H and ¹³C NMR provide a detailed map of the molecule's electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of the unsubstituted this compound is characterized by distinct signals corresponding to the protons on the fused ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, as well as the aromaticity of the imidazole ring.

  • H-2 and H-3 (Imidazole Ring): These protons typically appear in the downfield region, often as doublets, due to the aromatic character of the imidazole ring.

  • H-7 and H-8 (Pyrimidine Ring): The protons on the pyrimidine ring will also resonate in the aromatic region, with their specific shifts influenced by the neighboring carbonyl and nitrogen atoms.

  • N-6-H (Amide Proton): The amide proton at the 6-position is expected to be a singlet and its chemical shift can be variable, often appearing further downfield. This signal is also exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

  • C=O (Carbonyl Carbon): The carbonyl carbon (C-5) is typically the most downfield signal in the spectrum, usually appearing in the range of δ 160-180 ppm.[4]

  • Imidazole Ring Carbons (C-2, C-3, C-8a): These carbons will resonate in the aromatic region, with their precise shifts dependent on the substitution pattern.

  • Pyrimidine Ring Carbons (C-5, C-7, C-8): The carbons of the pyrimidine ring will also appear in the aromatic region, with C-5 being the most deshielded due to the adjacent carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-27.0 - 8.0-
H-37.0 - 8.0-
N-6-H8.0 - 11.0-
H-76.5 - 7.5-
H-87.5 - 8.5-
C-2-110 - 125
C-3-125 - 140
C-5-160 - 180
C-7-100 - 115
C-8-140 - 155
C-8a-145 - 160

Note: These are predicted ranges based on data from substituted derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio, the spectral width, and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in substituted analogs, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish one-bond and multiple-bond correlations between protons and carbons, respectively.[5][6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Processing & Phasing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Molecular Ion Peak

In a typical electron ionization (EI) mass spectrum, the this compound core will exhibit a prominent molecular ion peak (M⁺) corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Fragmentation Pattern

The fragmentation of the this compound core is expected to proceed through characteristic pathways, primarily involving the loss of small, stable molecules.

  • Loss of CO: A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule, which would result in a significant fragment ion.

  • Cleavage of the Pyrimidine Ring: The pyrimidine ring can undergo retro-Diels-Alder type reactions or other cleavage pathways, leading to characteristic fragment ions.

  • Fragmentation of the Imidazole Ring: The imidazole ring is generally more stable, but can also fragment under high-energy conditions.

MS_Fragmentation M [M]⁺˙ This compound M_minus_CO [M-CO]⁺˙ M->M_minus_CO - CO Pyrimidine_Fragment Pyrimidine Ring Fragment M->Pyrimidine_Fragment Ring Cleavage Imidazole_Fragment Imidazole Ring Fragment M->Imidazole_Fragment Ring Cleavage

Caption: Plausible MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[7]

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds, while softer ionization methods like electrospray ionization (ESI) are suitable for less volatile or thermally labile derivatives.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution data.

  • Tandem MS (MS/MS): To further investigate fragmentation pathways, tandem mass spectrometry can be employed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of its key functional groups.

  • N-H Stretch: A characteristic absorption band for the N-H group in the pyrimidine ring is expected in the region of 3200-3400 cm⁻¹.[4]

  • C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration will be present in the range of 1650-1700 cm⁻¹.[4]

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings will give rise to a series of absorption bands in the 1400-1650 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=O Stretch1650 - 1700Strong
C=N and C=C Stretches1400 - 1650Medium to Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the most common methods are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr for a pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed by identifying the positions and intensities of the absorption bands and correlating them with known functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound core, being a conjugated system, is expected to exhibit characteristic UV absorptions.

The UV-Vis spectrum will likely show multiple absorption bands corresponding to π → π* and n → π* electronic transitions.[9]

  • π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

  • n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from a nitrogen or oxygen atom) to a π* antibonding orbital.

The position and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of substituents on the heterocyclic core.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading in the optimal range of 0.2-0.8.

  • Data Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) for each band are determined from the spectrum.

Conclusion: An Integrated Approach to Structural Confirmation

The spectral characterization of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and offers clues to the connectivity, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the molecule. By integrating the information from these complementary techniques, researchers can confidently identify and characterize this important heterocyclic core and its derivatives, paving the way for the development of new and improved therapeutic agents.

References

The Ascendant Scaffold: A Technical Guide to the Biological Potential of Imidazo[1,2-c]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that are capable of interacting with a diverse array of biological targets to elicit a wide range of therapeutic effects. The imidazo[1,2-c]pyrimidin-5(6H)-one skeleton is rapidly establishing itself as one such scaffold. This bicyclic nitrogen-fused heterocycle, derived from the nucleobase cytosine, presents a unique three-dimensional architecture that is ripe for chemical modification and biological exploitation. Its structural rigidity, combined with the strategic placement of hydrogen bond donors and acceptors, makes it an ideal starting point for the design of potent and selective modulators of key cellular processes.

This technical guide provides a comprehensive exploration of the known biological potential of the this compound core. We will move beyond a mere survey of the literature to provide in-depth mechanistic insights, actionable experimental protocols, and a critical analysis of structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

Chapter 1: Anticancer Potential via Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The dysregulation of the cell cycle is a hallmark of cancer, and the cyclin-dependent kinases (CDKs) are central regulators of this process. CDK2, in particular, plays a crucial role in the G1/S phase transition, making it a compelling target for anticancer therapeutics. The this compound scaffold has been identified as a novel and potent core for the development of CDK2 inhibitors.[1][2]

Mechanism of Action: Arresting the Cell Cycle

CDK2 forms a complex with Cyclin E to phosphorylate key substrates, such as the retinoblastoma protein (Rb), thereby releasing the E2F transcription factor and initiating the transcription of genes required for DNA replication. Inhibitors based on the this compound scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and inducing cell cycle arrest at the G1/S checkpoint.[2] The co-crystal structure of a lead compound (3b) with CDK2 has revealed critical hydrogen bonding interactions with the hinge region residue Leu83, providing a structural basis for its inhibitory activity.[2]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46_CycD CDK4/6-Cyclin D Rb pRb CDK46_CycD->Rb phosphorylates E2F E2F Rb->E2F sequesters DNA_Synth DNA Synthesis E2F->DNA_Synth promotes transcription of S-phase genes CDK2_CycE CDK2-Cyclin E E2F->CDK2_CycE activates transcription CDK2_CycE->Rb hyper-phosphorylates Imidazo_Scaffold This compound Inhibitor Imidazo_Scaffold->CDK2_CycE inhibits

Caption: Inhibition of the CDK2-Cyclin E complex by the this compound scaffold, leading to cell cycle arrest.

Structure-Activity Relationship (SAR)

Initial studies have elucidated key SAR trends for this scaffold as a CDK2 inhibitor:

  • Position 8: Substitution with small aromatic moieties, such as phenyl, naphthyl, or methoxyphenyl, generally results in single-digit micromolar IC50 values.[1] Larger substituents, like substituted biphenyls, tend to decrease activity.[1]

  • Positions 2, 3, and 6: Modifications at these positions have been explored through Suzuki-Miyaura cross-coupling, halogenation, and alkylation, leading to compounds with micro- to submicromolar inhibition of CDK2/cyclin E.[2] The most potent compounds often feature specific aryl or heteroaryl groups at these positions, highlighting the importance of tailored substitutions to optimize binding.[3][4]

Quantitative Data: CDK2 Inhibition
Compound IDR8-SubstituentCDK2/CycE IC50 (µM)Reference
3b (4-Fluorophenyl)0.45[2]
Example A Naphthyl~5[1]
Example B Methoxyphenyl~2[1]
Example C Biphenyl>10[1]
Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol outlines a standard method for evaluating the inhibitory activity of test compounds against the CDK2/Cyclin E complex using a radiometric filter binding assay.

1. Materials and Reagents:

  • Active human recombinant CDK2/Cyclin E enzyme complex.

  • Histone H1 as a substrate.

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Test compounds dissolved in DMSO.

  • 10% (v/v) Phosphoric acid.

  • P81 phosphocellulose filter paper.

  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

  • Add 20 µL of a master mix containing the kinase reaction buffer, Histone H1 (final concentration ~0.2 mg/mL), and CDK2/Cyclin E (final concentration ~10 ng/reaction).

  • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of a solution containing kinase reaction buffer and [γ-³²P]ATP (final concentration ~10 µM).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.

  • Spot 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

  • Wash the filter mat three times for 10 minutes each with 0.75% phosphoric acid, followed by a final wash with acetone.

  • Allow the filter mat to air dry completely.

  • Place the filter mat in a scintillation vial with a suitable scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Chapter 2: Immunomodulatory and Anti-inflammatory Potential

Chronic inflammation and autoimmune diseases are driven by aberrant signaling within immune cells. Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors. Its inhibition is a validated strategy for treating allergic and autoimmune disorders.

Mechanism of Action: Attenuating Immune Cell Activation

Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, including Syk and ZAP-70.[5] By blocking the ATP-binding site of Syk, these compounds prevent the phosphorylation of downstream signaling molecules, thereby inhibiting B-cell and T-cell activation. This leads to a reduction in the production of pro-inflammatory mediators like IL-2.[5] The oral administration of lead compounds has been shown to suppress passive cutaneous anaphylaxis reactions in mouse models, demonstrating in vivo efficacy.[5]

Syk_Pathway cluster_receptor B-Cell Receptor Complex BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk phosphorylates & activates PLCg2 PLCγ2 Syk->PLCg2 activates PKC PKC PLCg2->PKC activates NFkB NF-κB PKC->NFkB activates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-2) NFkB->Gene_Expression promotes Imidazo_Scaffold This compound Inhibitor Imidazo_Scaffold->Syk inhibits

Caption: Inhibition of the Syk signaling pathway in B-cells by imidazo[1,2-c]pyrimidine derivatives.

Quantitative Data: Syk Family Kinase Inhibition
Compound IDSyk IC50 (nM)ZAP-70 IC50 (nM)IL-2 Production IC50 (nM) (in cells)Reference
9f 1.83.325[5]
Experimental Protocol: In Vitro Syk Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity.

1. Materials and Reagents:

  • Active human recombinant Syk enzyme.

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

  • ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • Test compounds dissolved in DMSO.

  • TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-pY20) and Streptavidin-Allophycocyanin (SA-APC).

  • Stop/Detection buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM EDTA, 0.1% BSA).

2. Procedure:

  • Dispense 2 µL of test compound dilutions in DMSO into a low-volume 384-well plate.

  • Add 4 µL of a solution containing Syk enzyme and biotinylated peptide substrate in kinase buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 4 µL of ATP in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of Stop/Detection buffer containing the Eu-pY20 antibody and SA-APC.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition and IC50 values.

Chapter 3: Antioxidant and Antibacterial Properties

The this compound scaffold has also demonstrated potential as both an antioxidant and an antibacterial agent.[6][7] This dual activity is particularly interesting from a drug development perspective, as oxidative stress is often linked to bacterial infections.

Mechanism of Action
  • Antioxidant Activity: The antioxidant capacity is attributed to the ability of the fused heterocyclic system to donate a hydrogen atom or an electron to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[7] The specific mechanism is likely related to the electron-rich nature of the imidazole and pyrimidine rings.

  • Antibacterial Activity: The precise mechanism of antibacterial action has not been fully elucidated but is likely due to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The compounds have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[7]

Assay_Workflow cluster_antioxidant Antioxidant Assay cluster_antibacterial Antibacterial (MIC) Assay start_ao Prepare Compound Dilutions mix_ao Mix with DPPH or ABTS solution start_ao->mix_ao incubate_ao Incubate in the dark mix_ao->incubate_ao read_ao Measure Absorbance incubate_ao->read_ao calc_ao Calculate % Scavenging & IC50 read_ao->calc_ao start_ab Prepare Compound Dilutions in 96-well plate add_bac Add standardized bacterial suspension start_ab->add_bac incubate_ab Incubate at 37°C for 18-24h add_bac->incubate_ab read_ab Observe for visible growth incubate_ab->read_ab det_mic Determine MIC read_ab->det_mic

Caption: General workflow for assessing antioxidant and antibacterial activities.

Quantitative Data: Antioxidant and Antibacterial Activity

Antioxidant Activity[7]

CompoundRadical Scavenging AssayIC50 (µg/mL)
4a DPPH5.80
3a DPPH5.69
Vitamin C DPPH5.06

Antibacterial Activity (MIC in µg/mL)[7]

CompoundS. aureusE. coliP. aeruginosa
3a 12.52525
4a 255050
Experimental Protocol: DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol.

  • Test compounds dissolved in methanol or DMSO.

  • Ascorbic acid (Vitamin C) as a positive control.

  • 96-well microplate and plate reader.

2. Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Prepare serial dilutions of the test compounds and the positive control (ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Chapter 4: Antiviral Investigations

The structural similarity of the this compound core to purine nucleobases makes it an attractive scaffold for the development of antiviral agents, particularly nucleoside analogues. Research in this area has shown promise, especially against the Hepatitis B Virus (HBV).[3]

Activity Against Hepatitis B Virus (HBV)

Several novel this compound dideoxynucleoside analogues, where the sugar ring is replaced by 1,3-dioxolane or 1,3-oxathiolane, have been synthesized and evaluated.[3] A number of these analogues displayed potent and selective activity against HBV in a chronically producing human cell line (2.2.15).[3] The presumed mechanism of action involves the intracellular phosphorylation of the nucleoside analogue to its triphosphate form, which then inhibits the HBV DNA polymerase, a reverse transcriptase, leading to chain termination. However, broader antiviral screening of other derivatives against a wide range of viruses was largely unsuccessful, suggesting that substrate recognition by viral and/or cellular kinases is a critical and specific requirement for activity.[8]

Experimental Protocol: In Vitro Anti-HBV Assay

1. Cell Line and Virus:

  • HepG2 2.2.15 cell line, which is stably transfected with the HBV genome and constitutively secretes HBV virions.

  • Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and G418.

2. Procedure:

  • Seed HepG2 2.2.15 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 6-9 days. Lamivudine is typically used as a positive control.

  • Every 3 days, replace the medium with fresh medium containing the test compounds.

  • After the treatment period, collect the cell culture supernatant.

  • Quantify the amount of extracellular HBV DNA in the supernatant using quantitative real-time PCR (qPCR).

  • Simultaneously, assess the cytotoxicity of the compounds on the HepG2 2.2.15 cells using a standard assay such as the MTT assay to determine the 50% cytotoxic concentration (CC50).

  • The 50% effective concentration (EC50) is calculated as the compound concentration required to reduce HBV DNA levels by 50% compared to untreated controls.

  • The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Conclusion and Future Outlook

The this compound scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The most mature data supports its development as a core for anticancer agents targeting CDK2, with clear SAR and in vivo potential. Furthermore, its potent activity as a Syk kinase inhibitor opens promising avenues for the treatment of inflammatory and autoimmune diseases. The dual antioxidant/antibacterial and specific anti-HBV activities highlight the versatility of this scaffold and suggest that with further optimization, novel therapeutics in these areas could be realized.

Future research should focus on:

  • Improving Selectivity: For kinase inhibitors, comprehensive profiling against a panel of kinases is essential to ensure selectivity and minimize off-target effects.

  • Elucidating Mechanisms: The precise molecular mechanisms for the antibacterial and antioxidant effects warrant further investigation to enable rational drug design.

  • Optimizing Pharmacokinetics: Future iterations of lead compounds will require optimization of their ADME (absorption, distribution, metabolism, and excretion) properties to ensure clinical translatability.

The continued exploration of the chemical space around the this compound core is a highly promising endeavor, with the potential to deliver next-generation therapies for a range of human diseases.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Imidazo[1,2-c]pyrimidin-5(6H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Phenotype to Precision

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities, including antiviral, antibacterial, antioxidant, and kinase inhibition properties.[1][2][3][4][5] The journey from observing a compelling cellular phenotype—such as cancer cell growth inhibition or reduction in viral replication—to understanding the precise molecular interactions that drive this effect is a cornerstone of modern drug development. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically dissect the mechanism of action (MoA) of novel compounds based on the this compound core. We will move beyond rote protocols to explain the why behind each experimental choice, ensuring a logical, self-validating, and authoritative approach to MoA studies.

The Foundational Principle: A Multi-Pronged, Hypothesis-Driven Approach

A robust MoA elucidation strategy does not rely on a single experiment. Instead, it integrates orthogonal, complementary methods to build a cohesive and verifiable narrative of a compound's biological activity.[6][7] The process is iterative, beginning with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways. Our approach is structured into three key phases:

  • Phase 1: Unbiased Target Identification. When the molecular target of a novel this compound is unknown, the initial goal is to identify candidate protein interactors without preconceived bias.

  • Phase 2: Target Validation and Engagement. This phase rigorously confirms the direct physical interaction between the compound and its putative target(s) within a physiologically relevant cellular context.

  • Phase 3: Pathway Deconvolution and Functional Characterization. With a validated target in hand, the final phase maps the downstream signaling consequences of this interaction to explain the observed cellular phenotype.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Pathway & Functional Analysis Phenotypic Discovery Phenotypic Discovery Affinity Chromatography Affinity Chromatography Phenotypic Discovery->Affinity Chromatography Isolate interactors Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Identify proteins Candidate Targets Candidate Targets Mass Spectrometry->Candidate Targets Generate list CETSA CETSA Candidate Targets->CETSA Confirm binding in cells ITC ITC Candidate Targets->ITC Quantify binding affinity Validated Target Validated Target CETSA->Validated Target ITC->Validated Target Phosphoproteomics Phosphoproteomics Validated Target->Phosphoproteomics Map signaling changes Cellular Assays Cellular Assays Validated Target->Cellular Assays Link to phenotype Mechanism of Action Mechanism of Action Phosphoproteomics->Mechanism of Action Cellular Assays->Mechanism of Action G Start Start Immobilize Probe Immobilize Active & Inactive Probes on Beads Start->Immobilize Probe Cell Lysis Prepare Native Cell Lysate Start->Cell Lysis Incubate Incubate Lysate with Beads (Active & Control) Immobilize Probe->Incubate Cell Lysis->Incubate Wash Stringent Washes to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest & LC-MS/MS Tryptic Digest & Analyze by LC-MS/MS Elute->Digest & LC-MS/MS Analyze Data Protein ID & Quantification (Label-Free Quantification) Digest & LC-MS/MS->Analyze Data End Candidate Target List Analyze Data->End G Start Start Treat Treat Intact Cells with Dose Range of Compound Start->Treat Heat Heat Cells at a Single, Optimized Temperature (Tm) Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins by Centrifugation Lyse->Separate Detect Detect Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Detect Plot Plot Soluble Protein vs. [Compound] Detect->Plot End Cellular EC50 Plot->End G Start Start Treat Treat Cells with Compound vs. Vehicle Control Start->Treat Lyse & Digest Lyse Cells, Reduce, Alkylate, & Tryptic Digest Proteins Treat->Lyse & Digest Enrich Enrich for Phosphopeptides (e.g., TiO2 or Fe-NTA) Lyse & Digest->Enrich LC-MS/MS Analyze by High-Resolution LC-MS/MS Enrich->LC-MS/MS Quantify Identify & Quantify Phosphosite Abundance Changes LC-MS/MS->Quantify Analyze Kinase Substrate Enrichment & Pathway Analysis Quantify->Analyze End Modulated Pathways Analyze->End

References

An In-Depth Technical Guide to the Preliminary Biological Screening of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, drawing considerable attention due to its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive framework for the initial biological evaluation of novel imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, outlining a strategic and scientifically rigorous approach for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to efficiently identify and characterize the therapeutic potential of these compounds, paving the way for further preclinical development.

Derivatives of the imidazo[1,2-c]pyrimidine core have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] This inherent versatility underscores the importance of a well-designed preliminary screening cascade to elucidate the most promising therapeutic avenues for novel analogues.

Part 1: Strategic Design of a Preliminary Screening Cascade

A successful preliminary screening campaign is not a random assortment of assays but a carefully considered, tiered approach. The goal is to maximize the acquisition of meaningful data while conserving resources. This is achieved by progressing from broad, high-throughput primary screens to more focused, mechanism-of-action studies.

Initial Target Selection: An Evidence-Based Approach

The selection of initial biological targets should be guided by the known activities of the imidazo[1,2-c]pyrimidine scaffold. A review of the scientific literature reveals three prominent areas of investigation for this class of compounds: oncology, inflammation, and infectious diseases.

  • Oncology: Numerous studies have highlighted the cytotoxic and antiproliferative effects of this compound derivatives against various cancer cell lines.[3][6] Some analogues have been identified as inhibitors of key enzymes in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[3] Therefore, a primary screen for anticancer activity is a logical starting point.

  • Inflammation: The anti-inflammatory potential of this scaffold has also been well-documented.[2][7] Derivatives have been shown to modulate inflammatory pathways, making assays related to inflammation highly relevant.

  • Infectious Diseases: The structural similarity of the imidazo[1,2-c]pyrimidine core to purine nucleobases suggests potential as antimicrobial or antiviral agents.[4][5][8] Preliminary screening against a panel of clinically relevant microbes can quickly ascertain the viability of this therapeutic direction.

The Screening Funnel: A Visual Workflow

The following diagram illustrates a typical screening cascade for novel this compound derivatives. This tiered approach ensures that only the most promising compounds advance to more complex and resource-intensive assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tier 3: Lead Optimization A Cytotoxicity/Antiproliferative Assays (e.g., MTT, XTT) Broad panel of cancer cell lines D Dose-Response Studies (IC50/EC50 Determination) A->D B Antimicrobial Assays (e.g., Broth Microdilution) Panel of Gram-positive & Gram-negative bacteria, Fungi B->D C Anti-inflammatory Assays (e.g., LPS-induced cytokine production) C->D E Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines) D->E F Preliminary Mechanism of Action (MOA) Studies (e.g., Kinase Inhibition Panel) E->F G In-depth MOA Studies F->G H Structure-Activity Relationship (SAR) Analysis G->H I In vivo Efficacy Models H->I

Caption: A tiered approach to the preliminary biological screening of novel compounds.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays relevant to the preliminary screening of this compound derivatives.

Foundational Assay: In Vitro Cytotoxicity and Antiproliferative Screening

A fundamental first step in evaluating the potential of novel compounds, particularly for oncology applications, is to assess their general cytotoxicity and antiproliferative effects. The MTT and XTT assays are robust, colorimetric methods for this purpose.[9][10]

Principle: These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9][10]

Experimental Protocol: MTT Assay [11]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) to approximately 80% confluency.[12]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add the diluted compounds to the appropriate wells and incubate for 24 to 48 hours. Include vehicle-only controls.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example Cytotoxicity Data for this compound Derivatives

CompoundCell LineIC50 (µM)Selectivity Index (SI)
Derivative A MCF-78.45.2
A54912.13.6
HEK29343.7-
Derivative B MCF-725.32.1
A54938.91.4
HEK29354.2-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Probing the Mechanism: In Vitro Kinase Inhibition Assays

Given that some imidazo[1,2-c]pyrimidine derivatives have been shown to inhibit CDKs, a kinase inhibition assay is a logical next step for promising cytotoxic compounds.[3] There are numerous commercially available kinase screening services that offer panels of hundreds of kinases.[13][14]

Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase.[15] A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide.[16]

General Workflow for Kinase Screening:

Kinase_Screening_Workflow A Compound of Interest B Select Kinase Panel (e.g., CDK family, other relevant kinases) A->B C Primary Screen (Single high concentration) B->C D Hit Identification (>50% inhibition) C->D E Dose-Response Assay (IC50 determination) D->E F Selectivity Profiling E->F

References

The Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets, enabling the development of diverse therapeutic agents. The imidazo[1,2-c]pyrimidin-5(6H)-one core is a prime example of such a versatile template. This bicyclic system, derived from the fundamental nucleobase cytosine, has garnered significant interest as a cornerstone for designing novel inhibitors targeting enzymes and receptors implicated in cancer, viral infections, and inflammatory diseases.[1][2][3]

The inherent structural features of the this compound ring system, including its hydrogen bond donors and acceptors and multiple sites for chemical modification, provide a rich canvas for synthetic chemists. This adaptability has led to the discovery of potent compounds with activities ranging from cyclin-dependent kinase (CDK) inhibition to antiviral efficacy against plant and human pathogens.[4][5]

This guide offers a deep dive into the structure-activity relationships (SAR) of this remarkable scaffold. Moving beyond a simple catalog of compounds, we will explore the why behind the experimental designs and the causal links between specific structural modifications and resulting biological activities. For the drug development professional, this document serves as a foundational reference, synthesizing key findings and providing robust, field-tested protocols to accelerate discovery programs centered on this promising chemical core.

The Core Scaffold: Synthetic Strategies and Key Modification Points

The foundation of any successful SAR campaign lies in the efficient and versatile synthesis of the core scaffold and its analogues. The this compound system is frequently constructed from readily available starting materials like cytosine or its halogenated derivatives.

A common and effective strategy involves the initial synthesis of an 8-iodothis compound intermediate from 5-iodocytosine.[1] This iodo-derivative serves as a versatile linchpin for introducing a wide array of substituents at the C8 position via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling with various aryl and heteroarylboronic acids.[1] Further modifications, including halogenation, alkylation, and even Dimroth-type rearrangements, have been employed to explore the chemical space around the core at positions C2, C3, and N6.[6]

Below is a logical workflow for the synthesis and derivatization of the scaffold, which forms the basis for the SAR studies discussed in subsequent sections.

G cluster_synthesis Core Synthesis cluster_diversification Scaffold Diversification cluster_evaluation Biological Evaluation 5-Iodocytosine 5-Iodocytosine 8-Iodo-Intermediate 8-Iodoimidazo[1,2-c] pyrimidin-5(6H)-one 5-Iodocytosine->8-Iodo-Intermediate Cyclization Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 8-Iodo-Intermediate->Suzuki_Coupling Other_Rxns Alkylation, Halogenation, Rearrangement 8-Iodo-Intermediate->Other_Rxns C8_Derivatives C8-Substituted Analogues Suzuki_Coupling->C8_Derivatives Other_Derivatives C2, C3, N6-Substituted Analogues Other_Rxns->Other_Derivatives Bio_Assay Target-Based Assays (e.g., Kinase, Antiviral) C8_Derivatives->Bio_Assay Other_Derivatives->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis

Caption: Synthetic and evaluative workflow for this compound.

Structure-Activity Relationship for Anticancer Activity

The this compound scaffold has proven particularly fruitful in the discovery of anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation.

As Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Pharmacological inhibition of CDKs is a clinically validated strategy in oncology. The this compound core has been identified as a novel and potent scaffold for inhibiting CDK2, a key regulator of the cell cycle.[4]

Key SAR Insights:

  • Position 8 (C8): This position is critical for potency and interaction with the ATP-binding pocket. A systematic study of 26 compounds with aromatic substitutions at C8 revealed that small to medium-sized groups are preferred.[4]

    • Substituents up to the size of a naphthyl or methoxyphenyl group generally result in single-digit micromolar IC₅₀ values.[4]

    • Larger substituents, such as substituted biphenyls, lead to a decrease in activity, likely due to steric hindrance within the binding site.[4]

  • Other Positions (C2, C3, N6): Further studies have explored modifications at other positions to refine potency and selectivity.[6]

  • Binding Mode: Co-crystal structures have been invaluable in elucidating the binding mechanism. The most potent compounds typically form crucial hydrogen bonds with the hinge region of CDK2, specifically with the backbone of residue Leu83, anchoring the inhibitor in the ATP pocket.[6]

Table 1: SAR Summary of C8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones as CDK2 Inhibitors

Compound ID C8-Substituent CDK2/cyclin E IC₅₀ (µM) Reference
Lead Scaffold Phenyl ~5-10 [4]
Example 1 Naphthyl Single-digit µM [4]
Example 2 Methoxyphenyl Single-digit µM [4]
Example 3 Substituted Biphenyl >10 (Decreased Activity) [4]

| 3b (Optimized) | (Details proprietary) | Sub-micromolar |[6] |

As Spleen Tyrosine Kinase (Syk) Family Inhibitors

Syk and ZAP-70 are non-receptor tyrosine kinases that play crucial roles in the activation of B-cells and T-cells, respectively.[7] Inhibiting these kinases is a promising therapeutic strategy for allergic disorders and autoimmune diseases. The imidazo[1,2-c]pyrimidine scaffold has been successfully developed into potent, orally effective inhibitors of Syk family kinases.[7]

While detailed SAR is often proprietary, one published lead compound, 9f , demonstrated strong in vitro inhibition of both Syk and ZAP-70.[7] Crucially, this compound also showed in vivo efficacy upon oral administration in mouse models of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production, validating the therapeutic potential of this chemical series.[7]

As Broad-Spectrum Cytotoxic Agents

Beyond specific kinase targets, derivatives of this scaffold have shown general cytotoxic activity against a panel of human tumor cell lines. In one study, compounds were synthesized from 5-iodocytosine and evaluated against seven tumor cell lines.[1] One derivative, compound 3h , displayed not only promising biological activity but also a good therapeutic index, indicating a degree of selectivity for cancer cells over normal human fibroblasts.[1] Another compound, 102 , was found to disrupt the energy metabolic pathway in tumor cells, leading to cell death.[1]

Structure-Activity Relationship for Antiviral Activity

The structural similarity of the this compound core to natural nucleobases makes it an excellent starting point for the design of antiviral agents.

Against Pepper Mild Mottle Virus (PMMoV)

A series of twenty-eight this compound nucleoside derivatives incorporating a sulfonamide scaffold were designed and synthesized as potential antiviral agents against PMMoV, a significant plant pathogen.[5]

Key SAR Insights:

  • Sulfonamide Scaffold: The incorporation of a sulfonamide moiety was a key design element contributing to potent activity.[5]

  • 3D-QSAR Modeling: A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was instrumental in guiding the optimization process. This computational approach led to the identification of compound B29 , which exhibited an EC₅₀ of 11.4 µg/mL, a significant improvement over the template molecule (15.3 µg/mL) and the commercial standard ningnanmycin (65.8 µg/mL).[5]

  • Mechanism of Action: Mechanistic studies revealed that compound B29 acts by binding to the PMMoV coat protein (CP).[5] Transmission electron microscopy showed that the compound caused severe fracture of the virus particles. Further molecular docking and mutagenesis studies suggested that amino acids at positions 62 and 144 of the CP are likely key interaction sites.[5]

Against Hepatitis B Virus (HBV)

The scaffold has also been explored in the context of human pathogens. A series of novel this compound dideoxynucleoside analogues were evaluated for their in vitro activity against HBV.[1] Several of these nucleoside analogues displayed good potency and selectivity towards HBV in a chronically producing human cell line. The nature of the sugar ring, being either a 1,3-dioxolane or a 1,3-oxathiolane, was a key determinant of activity.[1]

Other Biological Activities

The versatility of the scaffold extends to other therapeutic areas, highlighting its privileged nature.

  • Antioxidant and Antibacterial Activity: New derivatives synthesized by reacting α-bromoacetophenone with nucleobases like cytosine have been screened for antioxidant and antibacterial properties.[2][3] These compounds demonstrated the ability to scavenge free radicals in ABTS and DPPH assays and showed activity against bacterial strains such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[3]

  • GABAA Receptor Modulation: By expanding the core to a 7,8,9,10-tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-one system, researchers have developed compounds that exhibit functional selectivity at the benzodiazepine receptor of GABAA receptor subtypes. One such compound, an α2/α3-selective partial agonist, showed potent in vivo activity.[1]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated. Here, we provide a detailed methodology for a key assay used in the characterization of these compounds.

Protocol: In Vitro CDK2/cyclin E Kinase Inhibition Assay

This protocol describes a standard method for determining the IC₅₀ of test compounds against the CDK2/cyclin E complex.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compounds in DMSO Assay_Plate 2. Add compounds to 384-well assay plate Compound_Prep->Assay_Plate Enzyme_Add 3. Add CDK2/cyclin E enzyme and substrate (e.g., Histone H1) Assay_Plate->Enzyme_Add ATP_Add 4. Initiate reaction by adding [γ-33P]ATP solution Enzyme_Add->ATP_Add Incubate 5. Incubate at 30°C for a defined time (e.g., 30 min) ATP_Add->Incubate Stop_Reaction 6. Stop reaction with phosphoric acid Incubate->Stop_Reaction Capture_P 7. Transfer to filter plate to capture phosphorylated substrate Stop_Reaction->Capture_P Scintillation 8. Add scintillation fluid and read counts on a microplate reader Capture_P->Scintillation IC50_Calc 9. Calculate IC50 values using non-linear regression analysis Scintillation->IC50_Calc

Caption: Workflow for a radiometric CDK2 kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, typically starting from a 1 mM stock concentration.

  • Assay Plate Setup: Using an acoustic dispenser, transfer nanoliter quantities of the compound dilutions into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add a solution containing recombinant human CDK2/cyclin E enzyme and a suitable substrate (e.g., Histone H1 peptide) in kinase buffer to each well.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP mixed with [γ-33P]ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a fixed period, ensuring the reaction remains in the linear range.

  • Reaction Quenching: Stop the reaction by adding a concentrated solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP is washed away.

  • Signal Detection: After washing and drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert the raw counts to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its synthetic tractability allows for systematic exploration of the chemical space around the core, leading to the identification of potent and selective modulators of diverse biological targets.

Key SAR Principles Summarized:

  • Kinase Inhibition (CDK2): The C8 position is paramount. Small to medium-sized aromatic groups are optimal for fitting into the ATP-binding pocket, while larger groups are detrimental.

  • Antiviral Activity (PMMoV): A nucleoside approach combined with a sulfonamide scaffold is a highly effective strategy, with activity driven by direct interaction with the viral coat protein.

The journey with this scaffold is far from over. Future research will undoubtedly focus on leveraging the established SAR to further optimize pharmacokinetic and toxicological profiles, enhancing the clinical translatability of these compounds. Exploring new substitution patterns and applying this core to novel biological targets will continue to be a fertile ground for innovation. For drug development professionals, the this compound core represents a high-value starting point for programs aimed at delivering next-generation therapeutics.

References

Methodological & Application

Application Note & Protocol: Streamlining the Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-ones via a Multi-component Reaction Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting properties ranging from antioxidant and antibacterial to potent kinase inhibition.[1][2] Traditional multi-step synthetic routes to this core can be time-consuming and inefficient. This application note details a robust and highly efficient one-pot, three-component synthesis of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones. By leveraging the principles of the Groebke-Blackburn-Bienaymé (GBB) reaction, this protocol offers rapid access to a diverse library of these valuable compounds from readily available starting materials, demonstrating significant advantages in terms of operational simplicity, atom economy, and suitability for high-throughput synthesis in drug discovery programs.[3][4]

Introduction: The Significance of the this compound Core

The fusion of imidazole and pyrimidine rings to form the this compound system creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents. This scaffold is a bioisostere of purine bases, allowing its derivatives to interact with a wide range of biological targets. Notably, compounds bearing this core have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), highlighting their potential in oncology.[5][6] The development of efficient and versatile synthetic methodologies to access diverse derivatives of this scaffold is therefore of paramount importance for advancing medicinal chemistry and drug development efforts.

The Power of Multi-component Reactions: A Logic-Driven Approach

Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a cornerstone of modern synthetic chemistry.[3] They offer significant advantages over classical linear syntheses by reducing the number of synthetic steps, purification procedures, and consequently, waste generation.

This protocol is based on the Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR that is exceptionally effective for the synthesis of nitrogen-fused imidazole systems.[3][7][8] The reaction typically involves the acid-catalyzed condensation of a heterocyclic amidine (such as a 2-amino-pyridine or 2-amino-pyrimidine), an aldehyde, and an isocyanide.[4][9] The elegance of this reaction lies in its ability to generate molecular complexity and diversity in a single, convergent step.

Proposed Reaction Mechanism

The GBB reaction for the synthesis of imidazo[1,2-c]pyrimidin-5(6H)-ones is proposed to proceed through the following mechanistic pathway. The reaction is typically catalyzed by a Brønsted or Lewis acid.

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (R¹-CHO) and the exocyclic amino group of the 2-amino-1H-imidazol-5(4H)-one derivative to form a reactive iminium ion.

  • Nucleophilic Attack of Isocyanide: The isocyanide (R²-NC) then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The crucial step involves the intramolecular attack of the endocyclic imidazole nitrogen onto the electrophilic nitrilium ion. This [4+1] cycloaddition forges the five-membered imidazole ring.

  • Proton Transfer/Tautomerization: A final proton transfer step yields the stable, aromatic this compound product.

GBB_Mechanism cluster_reactants Starting Materials Amidine 2-Amino-1H-imidazol-5(4H)-one Aldehyde Aldehyde (R¹-CHO) Iminium Iminium Ion Aldehyde->Iminium + Amidine, H+ Isocyanide Isocyanide (R²-NC) Catalyst H+ Catalyst->Iminium Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Proton Transfer

Figure 1: Proposed mechanism for the three-component synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a representative 2,7-diphenyl-2,3-dihydrothis compound. The reaction conditions can be optimized for different substrates.

Materials:

  • 2-Amino-4-phenyl-1H-imidazol-5(4H)-one (1.0 mmol, 1 equiv.)

  • Benzaldehyde (1.0 mmol, 1 equiv.)

  • tert-Butyl isocyanide (1.2 mmol, 1.2 equiv.)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-phenyl-1H-imidazol-5(4H)-one (1.0 mmol), benzaldehyde (1.0 mmol), and scandium(III) triflate (10 mol%).

  • Solvent Addition: Add methanol (5 mL) to the flask.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Scope and Diversity

The true power of this multi-component protocol lies in its ability to generate a wide array of derivatives by simply varying the three starting components. This allows for the systematic exploration of the chemical space around the this compound core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

ComponentExample VariationsPoint of Diversity
Amidine 2-Amino-4-alkyl/aryl-1H-imidazol-5(4H)-onesR³ Substituent
Aldehyde Aromatic, heteroaromatic, aliphatic aldehydesR¹ Substituent
Isocyanide tert-Butyl, cyclohexyl, benzyl, functionalized aryl isocyanidesR² Substituent

Table 1: Potential for Molecular Diversity in the Three-Component Synthesis.

The use of diverse aldehydes (both electron-rich and electron-deficient aromatic aldehydes, as well as aliphatic aldehydes) and various isocyanides has been well-documented in related GBB reactions, suggesting a broad substrate scope for this protocol.[1][4]

Conclusion and Outlook

This application note outlines an efficient and highly convergent multi-component strategy for the synthesis of medicinally relevant imidazo[1,2-c]pyrimidin-5(6H)-ones. The protocol is characterized by its operational simplicity, use of readily available starting materials, and ability to rapidly generate structural diversity. This methodology provides a powerful tool for researchers in synthetic and medicinal chemistry, facilitating the exploration of this important class of heterocyclic compounds for the development of new therapeutic agents. Future work could involve the adaptation of this protocol to solid-phase synthesis for the generation of larger compound libraries or the exploration of asymmetric catalysts to access chiral derivatives.

References

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold

The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure serves as an excellent template for developing targeted therapeutics. Notably, derivatives of this scaffold have shown significant potential as inhibitors of key cellular targets, such as cyclin-dependent kinase 2 (CDK2), making them attractive candidates for oncology research.[1][2] The ability to strategically functionalize this core, particularly by introducing diverse aryl and heteroaryl moieties, is critical for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in drug discovery. This application note provides an in-depth guide to the successful application of the Suzuki-Miyaura reaction for the synthesis of diverse libraries of this compound derivatives, moving from core mechanistic principles to optimized laboratory protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in its palladium-catalyzed cycle, which seamlessly connects an organoboron species with an organic halide. The generally accepted mechanism comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7][8]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond (C-X) of the halo-imidazo[1,2-c]pyrimidinone. This step forms a new Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[5]

  • Transmetalation: This is often the rate-determining step. The organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the organoboron compound by forming a more nucleophilic "ate" complex (boronate).[5][8]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the desired C-C bond and the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation product R¹-R² (Coupled Product) tm_complex->product Reductive Elimination product->pd0 reagents R¹-X (Imidazo[1,2-c]pyrimidinone-X) reagents->oa_complex boronic R²-B(OR)₂ + Base boronic->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for Nitrogen-Rich Heterocycles

When working with N-heterocyclic substrates like this compound, specific challenges can arise. The lone pair electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9][10] This "heterocycle effect" necessitates careful selection of ligands and reaction conditions to maintain high catalytic activity. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often mitigate this issue by sterically shielding the metal center and promoting the desired catalytic steps.[9][11]

Detailed Protocol: Synthesis of 8-Aryl-imidazo[1,2-c]pyrimidin-5(6H)-ones

This protocol describes a general and robust method for the Suzuki-Miyaura coupling of an 8-halo-imidazo[1,2-c]pyrimidin-5(6H)-one with various arylboronic acids. The procedure is based on established syntheses reported in the literature.[1][12]

Materials and Reagents
  • Substrate: 8-Iodothis compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen).

Experimental Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura synthesis protocol.

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 8-iodothis compound (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄] (e.g., 0.025 mmol, 0.05 equiv). Subsequently, add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C (for conventional heating) or as optimized for microwave irradiation (e.g., 135 °C for 40 minutes).[4] Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 8-aryl-imidazo[1,2-c]pyrimidin-5(6H)-one derivative.

Optimization and Troubleshooting

Achieving high yields and purity often requires optimization of several key parameters. The following table summarizes common variables and provides a starting point for reaction development.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (XPhos, SPhos), XPhosPdG2Pd(PPh₃)₄ is a reliable starting point. For challenging couplings or N-heterocycles prone to inhibition, more advanced catalysts with bulky, electron-rich ligands (like XPhos) are superior.[4][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃A base is essential for activating the boronic acid. K₂CO₃ is a good general-purpose base. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong base suitable for less reactive substrates.[10]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, EtOH/H₂OA biphasic system with water is common, as it helps dissolve the inorganic base. Dioxane is a frequent choice for its ability to dissolve organic reagents and its suitable boiling point.[14]
Temperature 80 - 150 °C (Microwave) or 80 - 110 °C (Conventional)Higher temperatures accelerate the reaction, especially for less reactive halides (e.g., chlorides). Microwave irradiation can dramatically reduce reaction times.[4][15]
Boron Reagent Boronic Acids, Boronic Esters (e.g., pinacol)Boronic acids are most common. Pinacol esters offer greater stability and can be beneficial for substrates prone to protodeboronation (hydrolysis of the C-B bond).
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed). 2. Insufficiently inert atmosphere (O₂ deactivates Pd(0)). 3. Poor quality of reagents (e.g., wet solvent, old boronic acid). 4. Catalyst inhibition by the N-heterocycle.1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing of solvents and use proper Schlenk techniques. 3. Use anhydrous solvents and high-purity reagents. 4. Switch to a catalyst system with a bulky ligand (e.g., XPhosPdG2).[4]
Protodeboronation 1. The boronic acid is unstable under the reaction conditions. 2. Reaction is too slow or temperature too high for an extended period.1. Use a milder base (e.g., NaHCO₃). 2. Switch to a more stable boronic acid derivative (e.g., a pinacol ester). 3. Use a more active catalyst to reduce reaction time.
Homocoupling 1. Presence of oxygen. 2. Side reaction of the boronic acid.1. Rigorously exclude oxygen from the reaction. 2. Use a slight excess of the boronic acid (e.g., 1.2 equiv) rather than a large excess.

Characterization of Final Products

The identity, structure, and purity of the synthesized this compound derivatives must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the successful formation of the new aryl-aryl bond.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to verify the exact mass and confirm the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective and adaptable method for the synthesis of functionalized this compound derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate large libraries of novel compounds. This application note provides a solid foundation, from mechanistic theory to practical troubleshooting, empowering medicinal chemists to leverage this powerful reaction in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Evaluation of Antiviral Activity of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antiviral Agents

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health, necessitating the development of novel antiviral therapeutics.[1][2] Nucleoside analogues have long been a cornerstone of antiviral drug development, with numerous approved drugs for the treatment of HIV, hepatitis B and C, and herpes virus infections.[3][4] These molecules are designed to mimic natural nucleosides, the building blocks of DNA and RNA, thereby interfering with viral replication.[5]

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has attracted interest in medicinal chemistry due to its structural resemblance to purine nucleosides. The synthesis of nucleoside analogues based on this heterocyclic system is a rational approach in the search for new antiviral agents.[6][7] This document provides a comprehensive guide to the methodologies and protocols required for the synthesis and evaluation of the antiviral potential of this class of compounds. It is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for your research.

Pillar 1: Understanding the Mechanism - How Nucleoside Analogues Combat Viruses

To effectively design and evaluate novel antiviral agents, a foundational understanding of their mechanism of action is paramount. Nucleoside analogues primarily exert their antiviral effects by targeting the viral nucleic acid polymerases (RNA-dependent RNA polymerases, DNA polymerases, or reverse transcriptases).[8][9]

The general mechanism involves a multi-step intracellular process:

  • Cellular Uptake: The nucleoside analogue enters the host cell, often via nucleoside transporters.

  • Phosphorylation (Activation): To become active, the analogue must be phosphorylated by host and/or viral kinases to its triphosphate form. This is often a rate-limiting step and a critical determinant of the compound's efficacy and selectivity.[1][2][8]

  • Inhibition of Viral Polymerase: The active triphosphate analogue then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase.[9][10]

Once incorporated, the analogue can inhibit viral replication through several mechanisms:

  • Chain Termination: The analogue may lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the immediate termination of the growing nucleic acid chain.[3][8]

  • Delayed Chain Termination: Some analogues allow for the addition of a few more nucleotides before halting elongation.[9]

  • Lethal Mutagenesis: Certain analogues can be incorporated into the viral genome without causing immediate chain termination. Instead, they can cause mutations during subsequent rounds of replication, leading to a non-viable viral progeny.[5]

It is important to note that while some this compound nucleoside analogues have been synthesized and evaluated, many have shown limited antiviral activity, potentially due to a lack of recognition by viral and/or cellular nucleoside kinases, which is a crucial step for their activation.[6]

Mechanism_of_Action General Mechanism of Antiviral Nucleoside Analogues cluster_cell Host Cell cluster_virus Viral Replication NA Nucleoside Analogue (NA) NA_MP NA-Monophosphate NA->NA_MP Host/Viral Kinases NA_DP NA-Diphosphate NA_MP->NA_DP Host Kinases NA_TP NA-Triphosphate (Active Form) NA_DP->NA_TP Host Kinases Viral_Polymerase Viral Polymerase (e.g., RdRp) NA_TP->Viral_Polymerase Competitive Inhibition Viral_RNA Nascent Viral RNA/DNA Viral_Polymerase->Viral_RNA Incorporation Inhibition Inhibition of Viral Replication Viral_RNA->Inhibition Chain Termination or Lethal Mutagenesis Transport Cellular Uptake Transport->NA Experimental_Workflow Workflow for Antiviral Evaluation cluster_assays In Vitro Assays Compound Test Compound (this compound Nucleoside Analogue) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antiviral Antiviral Efficacy Assay (e.g., Plaque Reduction or qPCR) Compound->Antiviral Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Antiviral->Data_Analysis CC50 Determine CC₅₀ (50% Cytotoxic Concentration) Data_Analysis->CC50 EC50 Determine EC₅₀ (50% Effective Concentration) Data_Analysis->EC50 SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ CC50->SI EC50->SI

References

Application Note: A Validated Workflow for the Antibacterial Screening of Novel Imidazo[1,2-c]pyrimidin-5(6H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents.[1][] The chemical scaffold of imidazo[1,2-c]pyrimidin-5(6H)-one has emerged as a promising area of interest for medicinal chemists due to its diverse biological activities. Recent studies have highlighted the potential of this heterocyclic system, demonstrating that its derivatives possess both antioxidant and antibacterial properties.[3][4][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antibacterial screening of novel this compound compounds.

This document is designed not merely as a list of procedural steps, but as a self-validating system of protocols. The causality behind each experimental choice is explained to empower researchers to not only execute the assays but also to critically interpret the results and troubleshoot potential issues. The workflow detailed herein adheres to internationally recognized standards, ensuring the generation of robust and reproducible data critical for advancing promising lead compounds through the drug discovery pipeline.[6][7][8][9][10]

I. Foundational Principles: A Multi-Tiered Screening Approach

A successful antibacterial screening campaign for novel compounds like imidazo[1,2-c]pyrimidin-5(6H)-ones is structured as a hierarchical funnel, progressing from broad primary screening to more focused secondary and mechanistic assays. This strategy efficiently allocates resources by rapidly identifying the most promising candidates for in-depth characterization.

G cluster_0 Screening Cascade Primary Screening Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Active Compounds Toxicity & Specificity Toxicity & Specificity Secondary Screening->Toxicity & Specificity Potent Compounds Mechanism of Action Mechanism of Action Toxicity & Specificity->Mechanism of Action Selective Compounds

Caption: Hierarchical workflow for antibacterial compound screening.

II. Primary Screening: Determining Inhibitory Potential

The initial step is to ascertain the minimum concentration of the novel this compound compounds required to inhibit the visible growth of a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) due to its quantitative nature and suitability for high-throughput screening.[11][12][13][14]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][10]

Causality of Choices:

  • Bacterial Panel: A representative panel should include Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) strains to assess the spectrum of activity. The inclusion of ATCC reference strains ensures reproducibility and comparability of data across different laboratories.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as its composition is well-defined and has minimal influence on the activity of most antimicrobial agents.[15]

  • Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is critical.[15] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs. The 0.5 McFarland standard is a universally accepted turbidity standard corresponding to approximately 1-2 x 10⁸ CFU/mL.[15]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient that clearly defines the MIC endpoint.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each this compound compound in a suitable solvent (e.g., 10 mM in DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to the bacteria.

  • Plate Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 12. Add 200 µL of the compound stock solution (at twice the highest desired testing concentration) to well 1.[15]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times. Continue this process down to well 10, and discard 100 µL from well 10.[16] This creates a concentration gradient. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[14] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[15]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][17] This can also be read using a microplate reader at 600 nm.

Data Presentation: Summarizing MIC Values

Quantitative data should be organized into a clear, concise table for easy comparison of the compounds' activities.

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
IMP-001832>64
IMP-00241664
IMP-003>64>64>64
Ciprofloxacin0.250.0150.5

Hypothetical data for illustrative purposes.

III. Secondary Screening: Assessing Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether a compound inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[15][18][19]

Protocol 2: Determining the Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay.

Causality of Choices:

  • Subculturing: Plating aliquots from the clear wells of the MIC plate onto antibiotic-free agar allows for the enumeration of surviving bacteria. This directly tests for the killing effect of the compound.

  • 99.9% Kill Threshold: This is the standard definition for bactericidal activity and provides a stringent and universally accepted endpoint.[19]

Step-by-Step Methodology:

  • From the MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Subculturing: Mix the contents of each selected well. Plate a 10 µL aliquot from each of these wells onto a sterile Mueller-Hinton Agar (MHA) plate.[15]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count (typically ≤10 colonies for a 10 µL inoculum from a starting density of 5 x 10⁵ CFU/mL).[15]

Data Presentation: Correlating MIC and MBC

The relationship between MIC and MBC is a critical parameter. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[15]

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
IMP-002S. aureus482Bactericidal
IMP-002E. coli161288Bacteriostatic

Hypothetical data for illustrative purposes.

IV. Assessing Safety and Specificity: In Vitro Cytotoxicity

A promising antibacterial compound must exhibit selective toxicity, meaning it should be harmful to microbial targets while causing minimal harm to host cells.[20] Therefore, early-stage assessment of cytotoxicity against a mammalian cell line is a critical step. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21][22][23]

Protocol 3: MTT Cytotoxicity Assay

Causality of Choices:

  • Cell Line: A standard, non-cancerous cell line like HEK293 (human embryonic kidney cells) is often used to assess general cytotoxicity.[22]

  • MTT Reagent: Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency in inhibiting cell growth and is a standard metric for comparing cytotoxicity.[24]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ humidified incubator.[24]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[21]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Data Presentation: Quantifying Cytotoxicity and Selectivity

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in the mammalian cell line to the MIC against the bacterial strain (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the bacterial target.

Compound IDHEK293 IC₅₀ (µM)S. aureus MIC (µM)Selectivity Index (SI)
IMP-002>10012.5>8

Hypothetical data for illustrative purposes. Molar concentrations are used for accurate comparison.

V. Preliminary Exploration of Mechanism of Action (MoA)

Understanding how a novel compound exerts its antibacterial effect is crucial for lead optimization. While extensive MoA studies are beyond the scope of initial screening, preliminary insights can be gained through simple assays. The primary targets for antibacterial drugs include the cell wall, cell membrane, protein synthesis, and nucleic acid synthesis.[20][25][26]

G Antibacterial Compound Antibacterial Compound Cell Wall Synthesis Cell Wall Synthesis Antibacterial Compound->Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis Antibacterial Compound->Protein Synthesis Inhibition Nucleic Acid Synthesis Nucleic Acid Synthesis Antibacterial Compound->Nucleic Acid Synthesis Inhibition Membrane Integrity Membrane Integrity Antibacterial Compound->Membrane Integrity Disruption Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Nucleic Acid Synthesis->Bacterial Cell Death Membrane Integrity->Bacterial Cell Death

Caption: Major mechanisms of antibacterial action.

Further specialized assays, such as macromolecule synthesis inhibition or membrane potential assays, can be employed for compounds that demonstrate significant potency and selectivity in the preceding screens.

VI. Conclusion and Future Directions

This application note outlines a robust and logical workflow for the initial antibacterial screening of novel this compound compounds. By systematically determining MIC, MBC, and in vitro cytotoxicity, researchers can efficiently identify compounds with promising therapeutic potential. The emphasis on standardized protocols and the rationale behind experimental choices ensures the generation of high-quality, reproducible data. Compounds that exhibit potent, bactericidal activity against target pathogens and a high selectivity index warrant further investigation, including time-kill kinetic studies, resistance development studies, and more detailed mechanism of action elucidation, to validate their potential as future therapeutic agents.

References

imidazo[1,2-c]pyrimidin-5(6H)-one in PIM kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Evaluation of Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffolds in PIM Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Authored By: Senior Application Scientist, Gemini Laboratories

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that are crucial regulators of cell survival, proliferation, and metabolism.[1][2] Overexpressed in a multitude of hematological and solid tumors, the three PIM isoforms (PIM1, PIM2, and PIM3) have emerged as high-priority targets for anticancer therapy.[3][4][5] This guide provides a comprehensive framework for the preclinical evaluation of novel PIM kinase inhibitors built around the this compound core, a scaffold of growing interest in kinase inhibitor design.[6][7][8] We present detailed protocols for both biochemical and cell-based assays, designed to rigorously assess inhibitor potency, selectivity, and cellular activity. This document is intended to equip researchers with the necessary tools to effectively characterize this promising class of compounds.

The Scientific Imperative: Targeting PIM Kinases in Oncology

PIM kinases are downstream effectors of numerous oncogenic signaling pathways, including the JAK/STAT and PI3K/Akt pathways.[2][4] Unlike many other kinases, PIM kinases are constitutively active, with their functional impact primarily regulated by protein expression and stability.[9][10] Their oncogenic drive is mediated through the phosphorylation of a wide array of substrates that govern cell cycle progression and apoptosis.[3] Key substrates include the pro-apoptotic protein BAD, whose phosphorylation by PIM kinases inhibits its function, thereby promoting cell survival.[1][11] Given their central role in tumor progression and therapy resistance, the development of potent and selective PIM kinase inhibitors is a key objective in modern oncology drug discovery.[1][12]

The this compound Scaffold: A Promising Chemical Starting Point

The this compound scaffold has been identified as a versatile core for the development of kinase inhibitors.[6][8][13] Its rigid, bicyclic structure provides a solid platform for the strategic placement of substituents to achieve high-affinity interactions within the ATP-binding pocket of target kinases. While initially explored for cyclin-dependent kinase 2 (CDK2) inhibition, its structural features suggest potential for adaptation as potent PIM kinase inhibitors.[6][8] This guide will provide the methodologies to test this hypothesis.

Foundational Knowledge: PIM Kinase Signaling

A thorough understanding of the PIM kinase signaling network is essential for designing and interpreting inhibition assays. PIM kinases are integral to cell survival and proliferation pathways.

PIM_Signaling cluster_upstream Upstream Signals cluster_pathways Signaling Pathways cluster_pim PIM Kinase Core cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Cytokines Cytokines JAK_STAT JAK_STAT Cytokines->JAK_STAT Growth_Factors Growth_Factors PI3K_AKT PI3K_AKT Growth_Factors->PI3K_AKT PIM_Kinase PIM1/2/3 Kinase JAK_STAT->PIM_Kinase transcription PI3K_AKT->PIM_Kinase transcription BAD BAD PIM_Kinase->BAD P p21 p21 PIM_Kinase->p21 P p27 p27 PIM_Kinase->p27 P MYC MYC PIM_Kinase->MYC stabilization Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation p21->Cell_Proliferation p27->Cell_Proliferation MYC->Cell_Proliferation

Caption: PIM Kinase Signaling Pathway.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

To robustly characterize a novel inhibitor series, a tiered approach is recommended, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm on-target activity in a physiological context.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Biochemical_Assay Biochemical Potency (IC50) (e.g., TR-FRET, AlphaLISA) Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Selectivity_Panel->Target_Engagement Downstream_Signaling Downstream Signaling Inhibition (e.g., Western Blot for p-BAD) Target_Engagement->Downstream_Signaling Cell_Viability Anti-proliferative Activity (e.g., CellTiter-Glo) Downstream_Signaling->Cell_Viability

Caption: Tiered Experimental Workflow for Inhibitor Characterization.

Biochemical Assays: Quantifying Direct PIM Kinase Inhibition

Biochemical assays are the first step in evaluating a compound's inhibitory potential against the isolated PIM kinase isoforms. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are robust, high-throughput methods well-suited for this purpose.[14][15][16]

Protocol: TR-FRET-Based PIM1 Kinase Inhibition Assay

This protocol outlines a TR-FRET assay to determine the IC50 value of a test compound against PIM1 kinase. The assay measures the phosphorylation of a biotinylated BAD peptide substrate.

Principle: A Europium (Eu)-labeled anti-phospho-BAD antibody (donor) and a Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor) are used. When the substrate is phosphorylated by PIM1, the antibody binds, bringing the Eu and APC fluorophores into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[17]

Materials:

  • Recombinant human PIM1 kinase

  • Biotinylated BAD peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Eu-labeled anti-phospho-BAD antibody

  • Streptavidin-APC

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well low-volume plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known PIM1 inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a 2X PIM1 kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 2X substrate/ATP solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection mix containing the Eu-labeled antibody and Streptavidin-APC in detection buffer.

    • Add 10 µL of the 2X detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data using the controls.

  • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDScaffoldPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
IZP-001 This compound15.225.830.1
IZP-002 This compound8.912.418.5
Control Inhibitor Known Pan-PIM Inhibitor5.37.19.8

Table 1: Example Biochemical Potency Data for this compound Derivatives.

Cell-Based Assays: Assessing Cellular Activity and Target Engagement

While biochemical assays are crucial, it is imperative to confirm that a compound can effectively inhibit its target within the complex environment of a living cell.

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful tool for quantifying compound binding to a target protein in live cells.[18][19]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PIM1 kinase (energy donor) and a fluorescently labeled tracer that reversibly binds to the kinase's active site (energy acceptor). A test compound that binds to PIM1 will compete with the tracer, leading to a decrease in the BRET signal.[18][20]

Materials:

  • HEK293 cells

  • Plasmid encoding PIM1-NanoLuc® fusion protein

  • NanoBRET™ tracer

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • Test compounds dissolved in DMSO

  • White, 96-well assay plates

  • Luminometer with BRET filters

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the PIM1-NanoLuc® plasmid and seed into the assay plate. Incubate for 24 hours.

  • Compound Treatment: Add the test compounds at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Signal Detection: Add the NanoBRET™ substrate and immediately measure the donor and acceptor emission signals.

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data and plot against the logarithm of the inhibitor concentration to determine the cellular IC50.

Protocol: Western Blot for Downstream Target Modulation

This assay assesses the functional consequence of PIM kinase inhibition by measuring the phosphorylation status of a known downstream substrate, such as BAD at Ser112.[21] A reduction in p-BAD (Ser112) levels indicates successful target inhibition.[22]

Materials:

  • Cancer cell line with high PIM1 expression (e.g., MOLM-16, KMS-11)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with increasing concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Wash and add chemiluminescent substrate.

  • Imaging: Acquire the image using a digital imaging system.

Data Analysis:

  • Quantify band intensities for p-BAD, total BAD, and GAPDH.

  • Normalize the p-BAD signal to total BAD and then to the loading control (GAPDH).

  • Observe the dose-dependent decrease in p-BAD levels.

Cell LineCancer TypeIZP-002 GI50 (nM)
MOLM-16 Acute Myeloid Leukemia55
KMS-11 Multiple Myeloma89
PC-3 Prostate Cancer152

Table 2: Example Anti-proliferative Activity of a Lead this compound Compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound derivatives as PIM kinase inhibitors. Successful identification of potent and cell-active compounds through these assays will warrant further investigation, including comprehensive selectivity profiling against a broad panel of kinases, pharmacokinetic studies, and in vivo efficacy evaluation in relevant cancer models. The ultimate goal is the development of a novel therapeutic agent that can effectively target PIM-driven malignancies.

References

molecular docking of imidazo[1,2-c]pyrimidin-5(6H)-one with protein targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Molecular Docking of Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffolds with Protein Targets

Abstract

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives have demonstrated potential as inhibitors of cyclin-dependent kinase 2 (CDK2), as well as exhibiting antiviral, antioxidant, and antibacterial properties.[1][2][3][4] Molecular docking, a powerful computational technique in structure-based drug discovery, is instrumental in elucidating the binding mechanisms of these compounds.[5][6] It allows for the prediction of binding conformations and affinities, thereby guiding the rational design and optimization of novel therapeutic agents. This guide provides a comprehensive, in-depth protocol for performing molecular docking studies of this compound derivatives, designed for researchers and scientists in the field of drug development. We will navigate through the essential stages of ligand and protein preparation, the docking simulation itself, and the critical post-docking analysis and validation, with a focus on the causality behind each procedural choice to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] This process is governed by the principles of thermodynamics, where the most stable conformation is the one with the minimum binding free energy. The docking process involves two main steps: first, sampling different conformations of the ligand within the active site, and second, using a scoring function to rank these conformations.[8]

For the this compound scaffold, which has shown promise against targets like CDK2, understanding its interaction at an atomic level is paramount.[1] For instance, identifying which residues in the CDK2 active site form hydrogen bonds or hydrophobic interactions with the ligand can inform synthetic modifications to enhance potency and selectivity. This guide uses CDK2 as a primary example target due to the availability of published data and crystal structures, providing a robust framework for validation.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment follows a structured and logical progression. Each step is foundational for the next, and meticulous execution is key to generating meaningful and reliable data. The workflow can be visualized as a four-stage process.

G cluster_prep Part 1: Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Evaluation Ligand Ligand Preparation (this compound) Protein Protein Target Preparation (e.g., CDK2) Docking Docking Simulation (Grid Generation & Execution) Protein->Docking Analysis Results Analysis (Scoring & Interaction Mapping) Docking->Analysis Validation Protocol Validation (Re-docking & RMSD Calculation) Analysis->Validation Validation->Ligand Iterative Refinement

Caption: High-level workflow for molecular docking studies.

Part I: Protocol for Ligand Preparation

Causality: The ligand's structural and chemical properties must be accurately represented for the docking algorithm to work correctly. This involves generating a realistic 3D conformation, assigning correct atom types, and calculating partial charges, which are essential for the force field to estimate interaction energies.[9][10]

Step-by-Step Methodology
  • Obtain Ligand 2D Structure:

    • Action: Draw the specific this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download its structure from a database like PubChem.[11] For this protocol, we will use 6-Methyl-2-(4-nitrophenyl)this compound (PubChem CID: 71380872) as an example.

    • Save Format: Save the structure in a common format like SDF or MOL.

  • Convert to 3D and Minimize Energy:

    • Rationale: A ligand's bioactive conformation is typically a low-energy state. Energy minimization removes steric clashes and brings bond lengths and angles to their optimal values.[12]

    • Action: Use software like Open Babel or the preparation wizards in UCSF ChimeraX or AutoDock Tools to convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[13]

  • Add Hydrogens and Assign Charges:

    • Rationale: Hydrogen atoms are critical for forming hydrogen bonds but are often omitted from 2D representations and some 3D file formats.[14] Correct protonation states (at a physiological pH of ~7.4) and accurate partial charges are vital for calculating electrostatic interactions.

    • Action (Using AutoDock Tools): a. Open the 3D structure of the ligand. b. Go to Ligand -> Input -> Choose and select the molecule. c. The software will automatically add hydrogens, merge non-polar hydrogens, and calculate Gasteiger charges, which are suitable for the AutoDock force field.[13] d. Define the rotatable bonds, which the docking algorithm will explore. Go to Ligand -> Torsion Tree -> Detect Root, then Choose Torsions. e. Save the final prepared ligand in the .pdbqt format. This file now contains the coordinate information, charge, and atom type definitions required by the docking software.

Part II: Protocol for Protein Target Preparation

Causality: The protein structure obtained from the Protein Data Bank (PDB) is a raw experimental model. It often contains non-essential components (like water molecules or crystallization artifacts) and lacks hydrogen atoms. Proper preparation ensures a clean, chemically correct receptor model for docking.[15][16]

Step-by-Step Methodology
  • Select and Download Protein Structure:

    • Rationale: The choice of the PDB entry is critical. An ideal structure has high resolution (<2.5 Å), is bound to a ligand similar to the one being studied (holo form), and has minimal missing residues in the binding site.

    • Action: For our example, we will use the crystal structure of CDK2 in complex with an inhibitor. A suitable PDB entry is 1H1S . Download the PDB file from the --INVALID-LINK--.

  • Clean the Protein Structure:

    • Rationale: Water molecules can interfere with docking unless they are known to play a crucial role in ligand binding (e.g., forming a bridging hydrogen bond). Other protein chains, cofactors, and existing ligands must be removed to prepare the binding site for the new ligand.[17]

    • Action (Using UCSF ChimeraX or AutoDock Tools): a. Load the 1H1S.pdb file. b. Delete all water molecules. c. Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structural integrity. d. If the protein has multiple chains (e.g., it's a dimer), retain only the chain containing the active site of interest.

  • Add Hydrogens and Assign Charges:

    • Rationale: Similar to the ligand, the protein needs the addition of hydrogen atoms to define the hydrogen bonding network. Partial charges are assigned to all atoms to model the electrostatic field of the receptor.[16]

    • Action (Using AutoDock Tools): a. With the cleaned protein loaded, go to Edit -> Hydrogens -> Add. Select "Polar hydrogens only." b. Go to Grid -> Macromolecule -> Choose and select the protein. c. The software will compute Kollman charges, a standard for proteins in the AutoDock suite. d. Save the prepared protein in the .pdbqt format.

Part III: Protocol for Molecular Docking Simulation

Causality: The docking simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The parameters of the algorithm itself, such as exhaustiveness, control the computational effort spent searching for the optimal binding pose.[10]

Step-by-Step Methodology
  • Define the Binding Site (Grid Box Generation):

    • Rationale: The grid box confines the docking search to the protein's active site, saving computational time and increasing the chances of finding the correct pose. The box should be large enough to accommodate the ligand and allow it to rotate freely but not so large that it includes irrelevant parts of the protein surface.

    • Action (Using AutoDock Tools): a. Load the prepared protein (.pdbqt file). b. Go to Grid -> Grid Box.... c. A box will appear in the viewing window. Center this box on the active site. A reliable way to do this is to center it on the coordinates of the original, co-crystallized ligand that was removed. d. Adjust the dimensions of the box to ensure it fully encloses the binding pocket, typically with a 4-5 Å buffer around where the ligand is expected to bind. e. Save the grid parameter file (.gpf).

  • Configure and Launch the Docking Run:

    • Rationale: We will use AutoDock Vina, an efficient and widely used docking program. The configuration file specifies the input files and key search parameters.

    • Action: a. Create a text file named conf.txt. b. Add the following lines, replacing the file names as needed:

      c. The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good starting point. Higher values increase accuracy but also compute time. d. Run the docking from the command line: vina --config conf.txt --log results.log

Part IV: Analysis and Validation of Docking Results

Causality: The output of a docking run is a set of potential binding poses ranked by a scoring function. This raw data requires careful analysis to identify the most likely bioactive conformation and to validate the reliability of the entire protocol.[18][19]

Step 1: Interpreting Scores and Poses
  • Binding Affinity: The docking score is an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding affinity.[18] The output file (results.pdbqt) will contain multiple poses (typically 9-10), each with a corresponding score.

  • Visual Inspection: Use molecular visualization software (PyMOL, ChimeraX, Discovery Studio) to load the protein and the results.pdbqt file. Examine the top-ranked poses. A plausible pose should exhibit good shape complementarity with the binding pocket and engage in meaningful interactions.[20]

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode
1-9.20.000
2-8.81.345
3-8.52.103
Table 1: Example output from a docking run, showing the binding affinity for the top three predicted poses.
Step 2: Analyzing Molecular Interactions
  • Rationale: The binding score alone is insufficient. The specific non-covalent interactions between the ligand and protein provide a physical basis for the predicted affinity.

  • Action: Identify key interactions for the top-ranked pose. Common tools like Discovery Studio Visualizer or LigPlot+ can generate 2D diagrams that clearly show these interactions.[20]

  • Key Interaction Types:

    • Hydrogen Bonds: Crucial for specificity and affinity. Look for interactions between donors (e.g., N-H, O-H) and acceptors (e.g., N, O).

    • Hydrophobic Interactions: Occur between non-polar groups (e.g., alkyl, aryl) and are a major driving force for binding.

    • Pi-Interactions: Aromatic rings in the ligand can interact with aromatic residues in the protein (Pi-Pi stacking) or with charged groups (Cation-Pi).

G cluster_ligand Ligand cluster_receptor Receptor Residue L_Aro Aromatic Ring R_Aro Aromatic (e.g., PHE, TYR) L_Aro->R_Aro Pi-Pi Stacking L_HB_D H-Bond Donor (e.g., NH) R_HB_A H-Bond Acceptor (e.g., Backbone C=O) L_HB_D->R_HB_A Hydrogen Bond L_HB_A H-Bond Acceptor (e.g., C=O) R_HB_D H-Bond Donor (e.g., Backbone NH) L_HB_A->R_HB_D Hydrogen Bond

Caption: Common non-covalent interactions in protein-ligand binding.

Step 3: Protocol for Self-Validation
  • Rationale: To trust the docking results for a novel compound, you must first demonstrate that your protocol can accurately reproduce known experimental data. This is the most critical step for ensuring the trustworthiness of your findings.[21]

  • Action: Re-docking the Native Ligand:

    • Take the crystal structure of the protein with its co-crystallized (native) ligand (e.g., PDB ID 1H1S).

    • Prepare the protein as described in Part II.

    • Extract the native ligand and prepare it as described in Part I. Do not change its coordinates.

    • Perform the docking using the exact same grid box and docking parameters you intend to use for your test compounds.

    • Analysis: Compare the predicted top-scoring pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

Validation MetricAcceptance CriterionImplication
RMSD < 2.0 ÅA low RMSD indicates that the docking protocol successfully reproduced the experimentally observed binding mode, validating the method.[21][22]
Table 2: Standard criterion for validating a docking protocol via re-docking.

If the RMSD is greater than 2.0 Å, the protocol is not considered validated. In this case, you may need to adjust the grid box size/location, change the docking software or its parameters, or re-evaluate the preparation of the protein and ligand. Only after successful validation should you proceed with docking your novel this compound compounds.

References

Application Notes and Protocols for X-ray Crystallography of Imidazo[1,2-c]pyrimidin-5(6H)-one Co-crystals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the co-crystallization of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives and their structural elucidation using single-crystal X-ray crystallography. It is intended for researchers, scientists, and drug development professionals seeking to modulate the physicochemical properties of this important heterocyclic scaffold.

Introduction: The Rationale for Co-crystallization of this compound

The this compound scaffold is a privileged structure in medicinal chemistry, notably as a core component of potent kinase inhibitors.[1][2] These compounds often exhibit promising biological activity but may possess suboptimal physicochemical properties, such as poor aqueous solubility, which can hinder their development as therapeutic agents. Co-crystallization has emerged as a powerful strategy to address these challenges by modifying the crystal lattice of an active pharmaceutical ingredient (API) through non-covalent interactions with a benign co-former. This approach can lead to improved solubility, dissolution rate, stability, and bioavailability without altering the pharmacological activity of the API.

The this compound core possesses key hydrogen bond donor and acceptor sites that can be exploited for the rational design of co-crystals. Understanding these potential interactions is fundamental to selecting appropriate co-formers.

Co-former Selection Strategy

The selection of a suitable co-former is a critical step in the successful development of co-crystals. For this compound derivatives, particularly those targeting kinase active sites, a rational approach to co-former selection involves considering the following:

  • Hydrogen Bonding Propensity: The imidazole and pyrimidinone rings contain nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the N-H group on the pyrimidinone ring is a hydrogen bond donor. Co-formers with complementary hydrogen bonding functionalities, such as carboxylic acids, amides, and phenols, are excellent candidates.

  • Supramolecular Synthons: Predictable patterns of intermolecular interactions, known as supramolecular synthons, can guide co-former selection. For instance, the carboxylic acid-pyridine synthon is a robust and well-characterized interaction that can be targeted.

  • Physicochemical Properties of the Co-former: The co-former should be non-toxic, pharmaceutically acceptable, and possess properties that can favorably influence the resulting co-crystal. For example, a highly soluble co-former may enhance the dissolution rate of the co-crystal.

  • Computational Screening: In silico methods, such as molecular docking and crystal structure prediction, can be employed to computationally screen a library of potential co-formers and predict the likelihood of co-crystal formation.

Experimental Protocols: Co-crystal Synthesis and Screening

A multi-pronged approach to co-crystal screening, employing various crystallization techniques, increases the probability of success. Below are detailed protocols for two commonly used methods: liquid-assisted grinding and solvent evaporation.

Protocol 1: Co-crystal Screening by Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a mechanochemical method that often proves effective in producing co-crystals, even those that are difficult to obtain from solution.

Materials:

  • This compound derivative (API)

  • Selected co-formers

  • Grinding solvent (e.g., methanol, ethanol, acetonitrile, water)

  • Agate mortar and pestle or a ball mill

  • Spatula

  • Vials

Procedure:

  • Stoichiometric Weighing: Accurately weigh the API and a selected co-former in a 1:1 molar ratio. Typical starting quantities are in the range of 10-20 mg of the API.

  • Mixing: Transfer the weighed solids to an agate mortar.

  • Solvent Addition: Add a minimal amount of the grinding solvent (typically 1-2 drops). The solid should appear damp but not form a slurry.

  • Grinding: Grind the mixture for 15-30 minutes using a pestle with moderate pressure. If using a ball mill, optimize the grinding time and frequency according to the instrument's specifications.

  • Isolation: Scrape the resulting solid from the mortar and transfer it to a clean, labeled vial.

  • Drying: Allow the solid to air-dry or place it in a desiccator to remove any residual solvent.

  • Analysis: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify new crystalline phases. A new diffraction pattern that is distinct from the patterns of the starting materials indicates potential co-crystal formation.

Protocol 2: Co-crystal Screening by Slow Solvent Evaporation

Slow solvent evaporation is a classical crystallization technique that can yield high-quality single crystals suitable for X-ray diffraction.

Materials:

  • This compound derivative (API)

  • Selected co-formers

  • A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Small glass vials (e.g., 1-dram vials)

  • Vortex mixer

  • Heating block (optional)

Procedure:

  • Preparation of Stock Solutions: Prepare saturated or near-saturated solutions of the API and each co-former in various solvents.

  • Mixing: In a clean vial, combine the API and co-former solutions in a 1:1 molar ratio.

  • Solubilization: Gently warm and/or vortex the mixture to ensure complete dissolution.

  • Crystallization: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vials periodically for crystal growth. This process can take from several hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or a small loop.

  • Drying: Gently wash the crystals with a small amount of the crystallization solvent and allow them to air-dry.

  • Analysis: Examine the crystals under a microscope. Select a well-formed single crystal for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystal, providing unequivocal proof of co-crystal formation and detailed insights into intermolecular interactions.

Workflow for Single-Crystal X-ray Diffraction

The overall workflow for single-crystal X-ray diffraction can be visualized as follows:

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 3: Single-Crystal X-ray Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector (e.g., CCD or CMOS).

  • Cryostream for low-temperature data collection.

  • Microscope with a polarizing filter.

Procedure:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage and thermal vibrations.

  • Centering: Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Collection: Execute the data collection run. The duration will depend on the crystal quality, diffractometer, and desired resolution.

Protocol 4: Structure Solution and Refinement

This protocol provides a general workflow for structure solution and refinement using common crystallographic software packages such as SHELXT for structure solution and SHELXL for refinement, often integrated within graphical user interfaces like Olex2.[3][4][5][6][7][8][9]

Software:

  • Data integration and scaling software (e.g., SAINT, SADABS).

  • Structure solution software (e.g., SHELXT).

  • Structure refinement software (e.g., SHELXL).

  • Graphical user interface (e.g., Olex2).

Procedure:

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and apply corrections for absorption and other experimental factors. This will generate an .hkl file containing the reflection data.

  • Structure Solution: Use a direct methods program like SHELXT to solve the phase problem and obtain an initial structural model. This will generate a .res file.

  • Initial Refinement in Olex2:

    • Open the .ins and .hkl files in Olex2.

    • The initial solution will likely show a partial or complete molecular structure.

    • Assign the atoms to their correct element types.

    • Perform an initial isotropic refinement by clicking the "Refine" button or using the refi command.

  • Anisotropic Refinement:

    • Once the model is chemically sensible and the R-factor is reasonably low, refine the non-hydrogen atoms anisotropically. This can be done by selecting the atoms and using the anis command followed by refinement.

  • Hydrogen Atom Placement:

    • Add hydrogen atoms to the model using geometric constraints. In Olex2, the hadd command is typically used.

    • Refine the model with the added hydrogen atoms.

  • Refinement Cycles:

    • Iteratively refine the structure, checking the difference electron density map for any significant positive or negative peaks that may indicate missing atoms or incorrect assignments.

    • Adjust the weighting scheme to achieve the best possible fit between the observed and calculated structure factors.

  • Validation:

    • Check the final refined structure for consistency and chemical reasonableness. Key metrics to evaluate include the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

    • Generate a final crystallographic report and a Crystallographic Information File (CIF).

Case Study: CDK2 in Complex with an Imidazo[1,2-c]pyrimidin-5-one Inhibitor (PDB ID: 7ACK)

A published crystal structure of Cyclin-Dependent Kinase 2 (CDK2) in complex with a substituted imidazo[1,2-c]pyrimidin-5-one inhibitor provides an excellent example of the structural insights that can be gained from X-ray crystallography.[1]

Data Presentation:

Parameter Value
PDB ID7ACK[1]
Resolution1.80 Å[1]
R-Value (work)0.197[1]
R-Value (free)0.232[1]
Space GroupP 21 21 21[1]
Unit Cell (a, b, c)55.43, 86.83, 114.79 Å[1]
Unit Cell (α, β, γ)90, 90, 90 °[1]

Key Structural Features:

The co-crystal structure reveals the inhibitor binding in the ATP pocket of CDK2.[1] A crucial hydrogen bonding interaction is observed between the inhibitor and the hinge region residue Leu83.[1] This type of detailed structural information is invaluable for structure-based drug design, enabling the optimization of inhibitor potency and selectivity.

Conclusion

X-ray crystallography is an indispensable tool for the characterization of this compound co-crystals. The protocols and guidelines presented here provide a robust framework for the successful synthesis, screening, and structural elucidation of these important pharmaceutical materials. The detailed atomic-level information obtained from these studies is critical for understanding and optimizing the physicochemical properties of this versatile scaffold, ultimately accelerating the drug development process.

References

Application Notes and Protocols for the Inactivation of Pepper Mild Mottle Virus (PMMoV) using Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Frontier in Plant Antiviral Research

Pepper mild mottle virus (PMMoV), a member of the Tobamovirus genus, poses a significant threat to pepper (Capsicum spp.) cultivation worldwide, causing substantial economic losses.[1][2] This highly stable and mechanically transmissible virus necessitates the development of effective antiviral agents.[3][4][5] Emerging research has identified a promising class of compounds, imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives, as potent inactivators of PMMoV.[1][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound derivatives for PMMoV inactivation. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation, underpinned by the latest findings in the field. The core focus is on a specific derivative, referred to herein as Compound B29 , which has demonstrated superior inactivating activity against PMMoV.[1][6]

Scientific Rationale: Mechanism of Action

Recent studies have elucidated the potential mechanism by which this compound nucleoside derivatives inactivate PMMoV. The primary target appears to be the viral coat protein (CP).[6][7]

Key Mechanistic Insights:

  • Virion Disruption: Transmission electron microscopy (TEM) has revealed that treatment with Compound B29 leads to severe fracture of the PMMoV virions.[6][7]

  • Coat Protein Binding: Microscale thermophoresis (MST) and molecular docking studies indicate that Compound B29 binds to the PMMoV coat protein.[6][7]

  • Key Amino Acid Residues: Further investigation through site-directed mutagenesis and subsequent infectivity assays has suggested that amino acid residues at positions 62 and 144 of the PMMoV CP are crucial for the binding and antiviral activity of Compound B29.[6][7]

This targeted interaction with the coat protein disrupts the structural integrity of the virus, thereby inactivating it and preventing infection of host plant cells.

Experimental Workflow for PMMoV Inactivation Studies

The following diagram illustrates the overarching experimental workflow for evaluating the efficacy of this compound derivatives against PMMoV.

G cluster_0 Phase 1: Virus Preparation & Compound Formulation cluster_1 Phase 2: In Vitro Inactivation Assay cluster_2 Phase 3: Mechanistic & Quantitative Analysis PMMoV_Propagation PMMoV Propagation in Host Plants PMMoV_Purification PMMoV Purification PMMoV_Propagation->PMMoV_Purification Inactivation_Incubation Incubation of PMMoV with Compound B29 PMMoV_Purification->Inactivation_Incubation Compound_Prep Compound B29 Stock Solution Prep Compound_Prep->Inactivation_Incubation Local_Lesion_Assay Local Lesion Assay on Indicator Plants Inactivation_Incubation->Local_Lesion_Assay TEM_Analysis TEM for Virion Integrity Inactivation_Incubation->TEM_Analysis RT_qPCR RT-qPCR for Viral RNA Quantification Local_Lesion_Assay->RT_qPCR Western_Blot Western Blot for CP Levels Local_Lesion_Assay->Western_Blot

Caption: Experimental workflow for PMMoV inactivation.

Detailed Protocols

Protocol 1: PMMoV Propagation and Purification

Objective: To obtain a purified and quantified stock of PMMoV for use in inactivation assays.

Materials:

  • Nicotiana benthamiana or Nicotiana glutinosa plants (4-6 weeks old)

  • PMMoV inoculum

  • Phosphate buffer (0.01 M, pH 7.0)

  • Carborundum powder (600 mesh)

  • Centrifuge and appropriate tubes

  • Spectrophotometer

Procedure:

  • Inoculation:

    • Dust the leaves of healthy host plants with carborundum powder.

    • Mechanically inoculate the leaves by gently rubbing them with a cotton swab dipped in the PMMoV inoculum suspended in phosphate buffer.

    • Rinse the leaves with water after inoculation.

  • Incubation:

    • Maintain the inoculated plants in a controlled environment (greenhouse or growth chamber) for 10-14 days to allow for viral replication and symptom development.

  • Harvesting and Homogenization:

    • Harvest the symptomatic leaves and homogenize them in cold phosphate buffer (1:2 w/v) using a blender.

  • Clarification:

    • Filter the homogenate through cheesecloth.

    • Centrifuge the filtrate at low speed (e.g., 8,000 x g) for 15 minutes at 4°C to remove plant debris.

  • Purification (Polyethylene Glycol Precipitation):

    • To the supernatant, add polyethylene glycol (PEG) 8000 to a final concentration of 8% (w/v) and NaCl to 0.2 M.

    • Stir gently at 4°C for at least 1 hour to precipitate the virus.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in a small volume of phosphate buffer.

  • Quantification:

    • Measure the absorbance of the purified virus suspension at 260 nm and 280 nm using a spectrophotometer.

    • Calculate the virus concentration using the formula: Concentration (mg/mL) = (A260 / extinction coefficient). The extinction coefficient for PMMoV is approximately 3.0.

    • Store the purified virus at -80°C.

Protocol 2: In Vitro Inactivation Assay

Objective: To assess the direct inactivating effect of this compound derivatives on PMMoV infectivity.

Materials:

  • Purified PMMoV stock

  • Compound B29 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Nicotiana glutinosa or other local lesion host plants

  • Control antiviral agent (e.g., Ningnanmycin)

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions of Compound B29 in phosphate buffer to achieve the desired final concentrations for testing. Ensure the final solvent concentration is non-phytotoxic.

    • Prepare a positive control with a known concentration of Ningnanmycin.

    • Prepare a negative control with the solvent used to dissolve the compounds.

    • Prepare a mock control with only phosphate buffer.

  • Inactivation Incubation:

    • Mix equal volumes of the purified PMMoV solution with each treatment solution.

    • Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes).

  • Inoculation of Indicator Plants:

    • Mechanically inoculate the leaves of local lesion host plants with the incubated mixtures as described in Protocol 1.

  • Observation and Data Collection:

    • After 3-5 days, count the number of local lesions on the inoculated leaves.

  • Calculation of Inactivation Rate:

    • Calculate the percent inactivation using the formula: Inactivation Rate (%) = [(C - T) / C] x 100 Where C is the average number of local lesions in the negative control group, and T is the average number of local lesions in the treatment group.

Expected Results:

The following table summarizes the reported inactivating activities of Compound B29 and a reference compound against PMMoV.

CompoundEC50 (µg/mL)
Compound B29 11.4 [1][6]
Ningnanmycin65.8[1][6]
Template Molecule B1615.3[6]
Protocol 3: Quantification of Viral Load by RT-qPCR

Objective: To quantify the amount of PMMoV RNA in plant tissues following treatment, providing a molecular measure of antiviral efficacy.

Materials:

  • Total RNA extraction kit suitable for plant tissues

  • Reverse transcription kit

  • qPCR master mix

  • PMMoV-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • Sample Collection:

    • Collect leaf samples from the inoculated indicator plants at a specified time point post-inoculation (e.g., 72 hours).

  • RNA Extraction:

    • Extract total RNA from the plant samples according to the manufacturer's protocol of the RNA extraction kit.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform real-time PCR using the synthesized cDNA, PMMoV-specific primers and probe, and a suitable qPCR master mix.

    • Include appropriate controls (no-template control, positive control).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative or absolute quantification of PMMoV RNA.

Visualization of the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Compound B29 on the PMMoV virion.

G cluster_0 Intact PMMoV Virion cluster_1 Interaction with Compound B29 cluster_2 Resulting Inactivation Virion PMMoV Virion (Stable Structure) CP Coat Protein Subunits Virion->CP RNA Viral RNA Virion->RNA Binding Binding to Coat Protein (Residues 62 & 144) Virion->Binding Treatment CompoundB29 Compound B29 CompoundB29->Binding Disruption Virion Structure Disruption Binding->Disruption Fracture Virion Fracture Disruption->Fracture RNA_Exposure Viral RNA Exposure & Degradation Disruption->RNA_Exposure

Caption: Proposed mechanism of PMMoV inactivation by Compound B29.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound derivatives. Researchers should consult the Safety Data Sheet (SDS) for specific handling and disposal instructions. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

Conclusion and Future Directions

The this compound scaffold represents a highly promising avenue for the development of novel antiviral agents against PMMoV. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area. Future studies should focus on optimizing the structure of these compounds to enhance their efficacy, broaden their antiviral spectrum, and evaluate their performance in field conditions.

References

Application Note: A Practical Guide to Assessing the Antioxidant Capacity of Imidazo[1,2-c]pyrimidin-5(6H)-one using DPPH and ABTS Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

Oxidative stress, the imbalance between free radical production and the body's ability to counteract their harmful effects, is a key pathological driver in a host of human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions. This has spurred significant research into the discovery and characterization of novel antioxidant compounds. Heterocyclic molecules, particularly those containing nitrogen, are a cornerstone of medicinal chemistry. The imidazo[1,2-c]pyrimidine scaffold is one such privileged structure, known to be a versatile core for developing compounds with a wide range of biological activities.[1][2][3] Recent studies on related fused-imidazole systems have suggested their potential as potent antioxidant agents, making the systematic evaluation of compounds like imidazo[1,2-c]pyrimidin-5(6H)-one a critical step in drug discovery and development.[4][5][6]

This application note provides a detailed, field-tested guide for researchers to reliably quantify the antioxidant capacity of this compound. We present comprehensive protocols for two of the most widely adopted and robust spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Foundational Principles of the Assays

A sound experimental design is built upon a clear understanding of the underlying chemical principles. The choice between DPPH and ABTS is not arbitrary; it depends on the compound's properties and the desired scope of the investigation.

The DPPH Assay: A Hydrogen Atom Transfer (HAT) Perspective

The DPPH assay is a rapid and straightforward method to assess a compound's ability to act as a free radical scavenger.[7]

  • Mechanism of Action: The core of this assay is the DPPH molecule, a stable free radical that possesses a deep violet color in solution due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[8][9][10] When an antioxidant compound, such as this compound, is introduced, it can donate a hydrogen atom or an electron to the DPPH radical. This act of neutralization, or "scavenging," reduces the DPPH radical to its non-radical form, DPPH-H.[11] This reduction is visually and quantitatively apparent as the solution's color fades from deep violet to a pale yellow. The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the test compound.[10][12]

  • Causality in Choice: This assay is particularly sensitive to compounds that operate via a Hydrogen Atom Transfer (HAT) mechanism. Its simplicity makes it an excellent primary screening tool. However, researchers must be aware of its limitations, including potential interference from compounds that absorb light near 517 nm and the fact that the DPPH radical is not physiologically relevant.[10]

The ABTS Assay: A Single Electron Transfer (SET) Framework

The ABTS assay offers greater versatility and is often used as a confirmatory method alongside the DPPH assay.

  • Mechanism of Action: This method involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the chemical oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[13] The stable ABTS•+ radical has a distinct absorbance spectrum, and for the purpose of this assay, its absorbance is typically measured at 734 nm.[14][15] An antioxidant compound present in the sample transfers an electron to the ABTS•+, neutralizing it and causing the blue-green solution to decolorize. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the concentration and potency of the antioxidant.[13]

  • Causality in Choice: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for assessing both hydrophilic and lipophilic antioxidants.[13][16] This is a significant advantage over the DPPH assay, which is typically limited to organic media. The reaction kinetics are rapid, and the radical is stable across a wider pH range. This assay primarily reflects a compound's capacity for Single Electron Transfer (SET), providing a complementary mechanistic insight to the HAT-centric DPPH assay.[16]

Experimental Protocols & Workflows

The following protocols are designed for a 96-well microplate format, which is ideal for screening multiple concentrations and ensuring high throughput and reproducibility.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
This compound>98% Purity(Internal Synthesis or Commercial)
DPPH (2,2-diphenyl-1-picrylhydrazyl)Spectrophotometric GradeSigma-Aldrich
ABTS (2,2'-azino-bis...)Spectrophotometric GradeSigma-Aldrich
Potassium Persulfate (K₂S₂O₈)ACS Reagent GradeFisher Scientific
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)>97% PuritySigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%VWR
Dimethyl Sulfoxide (DMSO)ACS Reagent GradeFisher Scientific
96-well Clear, Flat-Bottom MicroplatesPolystyreneCorning
Multichannel Pipettes & Tips20-200 µL rangeEppendorf
Microplate SpectrophotometerCapable of reading at 517 nm and 734 nmBioTek Instruments
Protocol 1: DPPH Radical Scavenging Assay

This protocol details the steps to determine the concentration-dependent radical scavenging activity and calculate the IC₅₀ value for this compound.

A. Reagent Preparation

  • Test Compound Stock (10 mM): Dissolve an appropriate mass of this compound in DMSO to create a 10 mM stock solution. Rationale: DMSO is used for initial solubilization of many organic compounds.

  • Working Compound Solutions: Perform serial dilutions of the 10 mM stock solution in methanol to achieve a range of final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Positive Control (Trolox): Prepare a 1 mM stock solution of Trolox in methanol. Create working solutions in methanol at the same concentrations as the test compound. Rationale: Trolox serves as a standard reference antioxidant, validating that the assay is performing as expected.

  • DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[12] Stir the solution in the dark for 30 minutes. Adjust the solution with methanol until the absorbance at 517 nm is approximately 1.0 ± 0.1. This solution is light-sensitive and should be prepared fresh daily.[8]

B. Assay Procedure

  • Plate Layout: Designate wells for blanks, controls, and test samples in triplicate.

    • Control Wells: 100 µL Methanol + 100 µL DPPH Working Solution.

    • Blank Wells: 100 µL Methanol + 100 µL Methanol (to zero the spectrophotometer).

    • Sample Wells: 100 µL of each working compound dilution + 100 µL DPPH Working Solution.

    • Positive Control Wells: 100 µL of each Trolox working dilution + 100 µL DPPH Working Solution.

  • Reaction Incubation: Mix the plate gently and incubate at room temperature (25°C) for 30 minutes in the dark.[9][17] Rationale: Incubation in the dark is critical as DPPH is light-sensitive and can degrade, leading to inaccurate results.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using the microplate reader.[9]

C. DPPH Assay Workflow Diagram

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis DPPH Prepare 0.1 mM DPPH in Methanol AddDPPH Add 100 µL DPPH Working Solution DPPH->AddDPPH Sample Prepare Serial Dilutions of Imidazo-pyrimidine & Trolox (in MeOH) AddSample Add 100 µL Sample/ Control/Blank to Wells Sample->AddSample Incubate Incubate 30 min in Dark at RT AddDPPH->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition vs. Control Read->Calculate Plot Plot % Inhibition vs. Concentration (Determine IC50) Calculate->Plot

Caption: Workflow for the DPPH antioxidant capacity assay.

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is used to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound.

A. Reagent Preparation

  • Test Compound & Control: Prepare stock and working solutions of this compound and Trolox as described in the DPPH protocol (Section 3.2.A).

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[14]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[13]

  • ABTS•+ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][18] Rationale: This overnight incubation ensures the complete generation of the ABTS radical cation.

  • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with methanol to an absorbance of 0.70 ± 0.05 at 734 nm. This solution should be prepared fresh for each assay.

B. Assay Procedure

  • Plate Layout: Designate wells for controls and test samples in triplicate.

    • Control Wells: 10 µL Methanol + 200 µL ABTS•+ Working Solution.

    • Sample Wells: 10 µL of each working compound dilution + 200 µL ABTS•+ Working Solution.

    • Positive Control Wells (for Standard Curve): 10 µL of each Trolox working dilution + 200 µL ABTS•+ Working Solution.

  • Reaction Incubation: Mix the plate gently and incubate at room temperature for 7 minutes in the dark.[5]

  • Absorbance Measurement: Immediately measure the absorbance of each well at 734 nm.

C. ABTS Assay Workflow Diagram

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis GenABTS Generate ABTS•+ Radical (Mix ABTS + K₂S₂O₈, Incubate 12-16h Dark) WorkABTS Dilute ABTS•+ with MeOH to Abs(734nm) ≈ 0.70 GenABTS->WorkABTS AddABTS Add 200 µL ABTS•+ Working Solution WorkABTS->AddABTS Sample Prepare Serial Dilutions of Imidazo-pyrimidine & Trolox (in MeOH) AddSample Add 10 µL Sample/ Trolox/Control to Wells Sample->AddSample Incubate Incubate 7 min in Dark at RT AddABTS->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate % Inhibition vs. Control Read->Calculate Plot Plot Trolox Standard Curve (Determine TEAC) Calculate->Plot

Caption: Workflow for the ABTS antioxidant capacity assay.

Data Analysis and Interpretation: From Absorbance to Activity

Raw absorbance values are meaningless without proper analysis. The following steps ensure the conversion of raw data into reliable metrics of antioxidant capacity.

Calculation of Radical Scavenging Activity (%)

For both assays, the percentage of radical scavenging or inhibition is calculated using the following self-validating formula, which normalizes the sample's effect against the uninhibited radical:

% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] × 100 [13]

Where:

  • Acontrol is the absorbance of the control (radical solution without the test compound).

  • Asample is the absorbance of the radical solution in the presence of the test compound.

IC₅₀ Value Determination (DPPH Assay)

The IC₅₀ (Inhibitory Concentration 50%) value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.

  • Plot the % Inhibition (Y-axis) against the corresponding concentrations of this compound (X-axis).

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve.

  • The IC₅₀ value is determined from the curve. A lower IC₅₀ value signifies higher antioxidant potency.

Trolox Equivalent Antioxidant Capacity (TEAC) Calculation (ABTS Assay)

The TEAC value expresses the antioxidant capacity of the test compound relative to the standard, Trolox.

  • Standard Curve: Plot the % Inhibition (Y-axis) against the known concentrations of the Trolox standards (X-axis).

  • Linear Regression: Obtain the linear regression equation for the standard curve (y = mx + c), where 'y' is the % inhibition and 'x' is the Trolox concentration. The R² value should be >0.98 for a valid curve.

  • Calculate TEAC: For each concentration of this compound, use its calculated % Inhibition value ('y') to solve for 'x' in the regression equation. This 'x' value is the concentration of Trolox that would produce the same level of inhibition, i.e., the Trolox Equivalent.

Example Data Presentation Table
Compound Concentration (µM)% Inhibition (DPPH)% Inhibition (ABTS)
1
5
10
25
50
100
Calculated IC₅₀ (µM) (Value) N/A
Calculated TEAC N/A (Value)

Conclusion

This application note provides robust, step-by-step protocols for the accurate determination of the antioxidant capacity of this compound using the DPPH and ABTS assays. By explaining the causality behind procedural choices and emphasizing self-validating systems through the use of appropriate controls and standards, these methods will yield reliable and reproducible data. The complementary nature of the HAT-based DPPH assay and the SET-based ABTS assay provides a more comprehensive profile of the compound's antioxidant potential, a critical dataset for professionals in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research.

The unique fused-ring structure of imidazo[1,2-c]pyrimidin-5(6H)-ones, containing multiple nitrogen atoms and a carbonyl group, imparts a distinct set of physicochemical properties that can make purification challenging.[1][2] This guide addresses the most common issues encountered in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very poor solubility in common organic solvents. How can I select an appropriate solvent for chromatography or recrystallization?

Answer: This is a common challenge. The combination of the polar ketone group and the hydrogen-bonding capabilities of the N-H group in the pyrimidinone ring, contrasted with the more aromatic imidazole portion, can lead to poor solubility in both highly nonpolar and highly polar solvents.

  • Causality: The planarity of the fused ring system can facilitate strong intermolecular π-π stacking and hydrogen bonding in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.

  • Strategy:

    • Solvent Screening: Start with a broad range of solvents. Test small amounts of your compound in vials with solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, acetonitrile (MeCN), methanol (MeOH), and tetrahydrofuran (THF). Gentle heating can help assess solubility for recrystallization.

    • Mixed Solvent Systems: Often, a mixture is required. For chromatography, a common starting point is a DCM/MeOH or EtOAc/Hexane gradient. For recrystallization, a solvent/anti-solvent system like DCM/hexane or MeOH/diethyl ether can be effective. The key is to find a solvent that dissolves the compound when hot and an anti-solvent in which it is insoluble to promote precipitation upon cooling.[3]

    • Highly Polar Solvents: For very insoluble compounds, consider more aggressive polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that their high boiling points make them difficult to remove and unsuitable for standard flash chromatography. They are more appropriate for recrystallization or as a component in a reverse-phase chromatography mobile phase.[4]

Q2: My compound appears to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

Answer: The this compound core can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[5]

  • Confirmation (2D TLC Stability Test):

    • Dissolve a small sample of your crude material in a suitable solvent.

    • Spot it on a TLC plate and elute with your chosen solvent system.

    • After elution, let the plate dry completely.

    • Rotate the plate 90 degrees and re-elute using the same solvent system.

    • If you observe new spots or significant streaking that was not present in the first dimension, your compound is likely unstable on silica.[6]

  • Prevention Strategies:

    • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with your non-polar eluent containing 1-2% triethylamine (TEA) or ammonia solution. This will neutralize the acidic silanol groups responsible for degradation.[7][8]

    • Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina or Florisil. For highly polar derivatives, reverse-phase (C18) chromatography is an excellent alternative.[5]

    • Minimize Contact Time: Run the column faster ("flash" chromatography) to reduce the time the compound spends on the stationary phase. Avoid letting the column sit partially run for extended periods.

Troubleshooting Guide: Flash Column Chromatography

This section addresses specific, real-time problems you might encounter during column chromatography.

Q3: I can't separate my desired product from a closely-running impurity. My TLC shows a clear difference, but the column fractions are all mixed.

Answer: This frustrating situation often arises from improper column packing or sample loading technique. A good separation on TLC (ΔRf > 0.2) should be achievable on a column.

  • Causality & Solutions:

    • Poor Column Packing: Air bubbles or channels in the silica bed create pathways for the solvent and sample to travel unevenly, ruining separation.

      • Protocol: Always pack the column using a slurry method to ensure a uniform, homogenous bed. Tap the column gently as the silica settles. Never let the top of the silica bed run dry.[6]

    • Sample Band Broadening: Applying the sample in too large a volume of solvent or using a solvent that is too strong will cause the initial band to be wide, leading to overlapping fractions.

      • Wet Loading: Dissolve your crude product in the minimum amount of solvent possible (ideally the column eluent). The solution should be highly concentrated.[6]

      • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures the sample starts as a very narrow, concentrated band.[6]

Workflow for Optimizing Column Chromatographydot

// Node Definitions start [label="Poor Separation on Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Re-evaluate TLC\nIs ΔRf > 0.2?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_solvent [label="Optimize Solvent System\n(Ternary mixture? Hexane/EtOAc? DCM/MeOH?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_loading [label="Review Sample Loading\n(Wet vs. Dry?)", fillcolor="#FBBC05", fontcolor="#202124"]; dry_load [label="Implement Dry Loading\nfor Sharper Bands", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_packing [label="Check Column Packing\n(Slurry method? No cracks?)", fillcolor="#FBBC05", fontcolor="#202124"]; repack [label="Repack Column Carefully", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stability [label="Perform 2D TLC\n(See FAQ Q2)", fillcolor="#FBBC05", fontcolor="#202124"]; deactivate [label="Deactivate Silica (add TEA)\nor Switch to Alumina/C18", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Pure Fractions Collected", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_tlc; check_tlc -> optimize_solvent [label="No"]; check_tlc -> check_loading [label="Yes"]; optimize_solvent -> check_loading; check_loading -> dry_load [label="Issue Found"]; check_loading -> check_packing [label="Loading OK"]; dry_load -> success; check_packing -> repack [label="Issue Found"]; check_packing -> check_stability [label="Packing OK"]; repack -> success; check_stability -> deactivate [label="Degradation\nObserved"]; check_stability -> success [label="Compound\nStable"]; deactivate -> success; }

References

Technical Support Center: Optimizing Imidazo[1,2-c]pyrimidin-5(6H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-c]pyrimidin-5(6H)-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-c]pyrimidin-5(6H)-ones are recognized for their potential as kinase inhibitors and other therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of their synthesis and optimize your reaction conditions for higher yields and purity.

General Reaction Scheme

The synthesis of the imidazo[1,2-c]pyrimidin-5(6H)-one core often involves the cyclization of a substituted cytosine or a related aminopyrimidine with an α-halocarbonyl compound.[3][4] Subsequent functionalization at various positions can be achieved through methods like Suzuki-Miyaura cross-coupling.[1][5]

General_Synthesis_Workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_analysis Analysis Starting_Materials Cytosine Derivative + α-Haloketone Cyclization Cyclocondensation Starting_Materials->Cyclization Core_Scaffold This compound Cyclization->Core_Scaffold Functionalization_Reaction e.g., Suzuki Coupling, Alkylation, Halogenation Core_Scaffold->Functionalization_Reaction Final_Product Substituted Derivative Functionalization_Reaction->Final_Product Purification Chromatography Final_Product->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: A generalized workflow for the synthesis and functionalization of imidazo[1,2-c]pyrimidin-5(6H)-ones.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-c]pyrimidin-5(6H)-ones.

Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of imidazo[1,2-c]pyrimidin-5(6H)-ones can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[6][7][8]

  • Suboptimal Solvent: The choice of solvent is crucial. Some solvents can lead to the formation of complex and inseparable mixtures.[9] For the cyclization step, alcohols like isopropanol or ethanol are often effective.[9] A mixture of water and ethanol has also been used successfully in related multi-component reactions.[10] It is advisable to screen different solvents to find the optimal one for your specific substrates.

  • Incorrect Base or Catalyst: The presence and choice of a base or catalyst can be critical. For instance, in reactions involving N-substituted maleimides, the amount of sodium acetate was found to significantly impact the reaction rate and completeness.[9] If your protocol uses a catalyst, ensure it is active and used in the correct loading. For palladium-catalyzed cross-coupling reactions, the choice of ligand and base is paramount for achieving high yields.

  • Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction conditions. Ensure your reagents are pure and dry. If the product is unstable at high temperatures, consider running the reaction at a lower temperature for a longer period.

Experimental Protocol: Screening Reaction Conditions

  • Set up several small-scale reactions in parallel.

  • In each reaction, vary one parameter: solvent (e.g., isopropanol, ethanol, DMF, dioxane), temperature (e.g., room temperature, 60 °C, reflux), or base/catalyst concentration.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Once the optimal conditions are identified, scale up the reaction.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Answer:

The formation of byproducts is a common issue. Identifying the nature of these impurities is the first step toward minimizing their formation.

Potential Side Reactions and Byproducts:

  • Isomer Formation: Depending on the substitution pattern of the starting pyrimidine, the formation of regioisomers is possible. For example, in related syntheses, distinguishing between isomeric products like 7-methoxy-5-oxo and 5-methoxy-7-oxo structures can be challenging without thorough spectral analysis.[11]

  • Incomplete Cyclization: The intermediate, before the final ring closure, may be present as a significant impurity.

  • Self-condensation of Starting Materials: The α-haloketone can undergo self-condensation, especially under basic conditions.

  • Ring-Opening of the Pyrimidine Core: Under harsh conditions, the pyrimidine ring can potentially open.[4]

Strategies for Minimizing Byproducts:

  • Control of Reaction Temperature: Gradually adding reagents and maintaining a consistent temperature can prevent runaway reactions and the formation of byproducts.

  • Choice of Solvent: As mentioned, certain solvents like DMF and MeCN have been reported to lead to complex, inseparable mixtures.[9] Switching to a less reactive solvent like isopropanol could provide a cleaner reaction profile.[9]

  • Purification of Starting Materials: Ensure your starting cytosine derivative and α-haloketone are of high purity. Impurities in the starting materials can lead to a variety of byproducts.

Question 3: My functionalization reaction (e.g., Suzuki-Miyaura coupling) is not working. What should I check?

Answer:

Suzuki-Miyaura cross-coupling is a powerful tool for functionalizing the this compound scaffold, particularly at halogenated positions.[1][5] If this reaction is failing, consider the following:

Troubleshooting Suzuki-Miyaura Coupling:

ParameterPotential IssueRecommended Action
Catalyst Palladium catalyst is inactive.Use a fresh batch of catalyst. Consider using a pre-catalyst that is activated in situ.
Ligand The ligand is not suitable for the substrate.Screen different phosphine ligands (e.g., SPhos, XPhos) to find one that promotes the desired coupling.
Base The base is too weak or too strong.Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent, so screening may be necessary.
Solvent The solvent is not appropriate for the reaction.A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. Ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst.
Boronic Acid The boronic acid is degrading.Boronic acids can undergo protodeboronation. Use fresh, high-purity boronic acid.

digraph "Troubleshooting_Suzuki_Coupling" {
graph [splines=ortho, nodesep=0.6];
node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335", penwidth=1.5];

"Start" [label="Reaction Failure", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Catalyst" [label="Is the Pd catalyst active?"]; "Check_Ligand" [label="Is the ligand appropriate?"]; "Check_Base" [label="Is the base optimal?"]; "Check_Solvent" [label="Is the solvent degassed\nand appropriate?"]; "Check_Boronic_Acid" [label="Is the boronic acid pure?"]; "Success" [label="Successful Coupling", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Catalyst"; "Check_Catalyst" -> "Check_Ligand" [label="Yes"]; "Check_Ligand" -> "Check_Base" [label="Yes"]; "Check_Base" -> "Check_Solvent" [label="Yes"]; "Check_Solvent" -> "Check_Boronic_Acid" [label="Yes"]; "Check_Boronic_Acid" -> "Success" [label="Yes"];

"Check_Catalyst" -> "Replace_Catalyst" [label="No"]; "Replace_Catalyst" [label="Use fresh catalyst", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; "Replace_Catalyst" -> "Check_Catalyst";

"Check_Ligand" -> "Screen_Ligands" [label="No"]; "Screen_Ligands" [label="Screen different ligands", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; "Screen_Ligands" -> "Check_Ligand";

"Check_Base" -> "Screen_Bases" [label="No"]; "Screen_Bases" [label="Screen different bases", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; "Screen_Bases" -> "Check_Base";

"Check_Solvent" -> "Degas_Solvent" [label="No"]; "Degas_Solvent" [label="Use fresh, degassed solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; "Degas_Solvent" -> "Check_Solvent";

"Check_Boronic_Acid" -> "Use_Fresh_Boronic_Acid" [label="No"]; "Use_Fresh_Boronic_Acid" [label="Use fresh boronic acid", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; "Use_Fresh_Boronic_Acid" -> "Check_Boronic_Acid"; }

Caption: A decision tree for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using microwave-assisted synthesis for imidazo[1,2-c]pyrimidin-5(6H)-ones?

Microwave-assisted synthesis offers several advantages over conventional heating methods.[8] The primary benefit is a significant reduction in reaction time, often from hours or days to minutes.[6] This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[7][12] Several studies have successfully employed microwave irradiation for the synthesis of imidazopyrimidine derivatives.[13][14]

Q2: How do I choose the right starting materials for my desired substituted this compound?

The substituents on the final product are determined by the choice of starting materials. The substituents on the pyrimidine ring of the final product will come from the initial cytosine or aminopyrimidine derivative. The groups at the 2- and 3-positions of the imidazole ring are typically introduced from the α-haloketone. For further diversity, a halogenated core scaffold can be synthesized and then subjected to various cross-coupling reactions to introduce a wide range of substituents.[1][5]

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes, standard laboratory safety precautions should always be followed. Specifically:

  • α-Haloketones: These are lachrymators and are corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Many of the organic solvents used (e.g., dioxane, DMF) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Microwave Synthesis: When using a microwave reactor, ensure you are using appropriate sealed vessels and are following the manufacturer's safety guidelines to prevent over-pressurization.

Q4: What analytical techniques are most important for characterizing the final products?

A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your product and confirming the regiochemistry of the cyclization.

  • Mass Spectrometry (MS): This confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl group of the pyrimidinone ring.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.

References

Technical Support Center: Enhancing the Stability of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experimental work. Our goal is to equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity and reliability of your research.

Introduction: The Stability Challenge

This compound derivatives are a promising class of heterocyclic compounds with a wide range of biological activities, including potential applications as kinase inhibitors for cancer therapy.[1][2] As with many heterocyclic scaffolds in drug discovery, ensuring chemical and metabolic stability is paramount for successful preclinical and clinical development.[3][4][5] This guide will walk you through common stability issues, their underlying causes, and practical strategies to enhance the robustness of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Understanding Degradation

Question 1: My this compound derivative is showing signs of degradation during storage. What are the likely causes?

Answer: Degradation of your compound during storage can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The this compound core, with its lactam functionality and electron-rich imidazole ring, has inherent susceptibilities.

  • Hydrolysis: The amide bond within the pyrimidinone ring is a potential site for hydrolysis, especially under non-neutral pH conditions (acidic or basic). This can lead to ring-opening of the pyrimidinone moiety.

  • Oxidation: The imidazole ring and any electron-rich substituents can be susceptible to oxidation, particularly if exposed to air (oxygen), light, or trace metal impurities that can catalyze oxidative processes.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions that alter the compound's structure. It's crucial to protect your compounds from light, especially during long-term storage and handling.

Troubleshooting Steps:

  • Storage Conditions: Ensure your compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.[6]

  • Solvent Purity: If your compound is in solution, use high-purity, degassed solvents to minimize exposure to oxygen and catalytic impurities.

  • pH Control: For aqueous solutions, maintain a neutral pH using an appropriate buffer system, as significant deviations can accelerate hydrolysis.

Question 2: I'm observing multiple peaks in my HPLC analysis after a short period. How can I identify if these are degradation products?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this and identify the nature of these new species, a systematic approach is necessary.

A forced degradation study is the most effective way to understand the degradation profile of your compound. This involves subjecting your compound to a variety of stress conditions to intentionally induce degradation.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of your this compound derivative in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Heat a solid sample and a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS.[7][8]

    • HPLC-UV: Compare the chromatograms of the stressed samples to a control (unstressed) sample. The new peaks are potential degradation products.

    • LC-MS: Use mass spectrometry to determine the molecular weights of the new peaks. This will provide crucial clues about the structural changes that have occurred (e.g., addition of oxygen, loss of a functional group, or ring opening).

Data Presentation: Example Forced Degradation Results

Stress Condition% DegradationMajor Degradant m/z
0.1 M HCl, 60°C15%[M+H]+ of ring-opened product
0.1 M NaOH, 60°C25%[M+H]+ of ring-opened product
3% H₂O₂, RT10%[M+16+H]+ (Oxidized product)
80°C (Solution)5%Minor, unidentified peaks
UV Light (254 nm)30%Multiple degradation products

This is example data and will vary depending on the specific derivative.

Logical Relationship: Forced Degradation Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A This compound Derivative B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal A->E F Photolytic (UV) A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

Section 2: Enhancing Stability Through Structural Modification

Question 3: My lead compound has poor metabolic stability. What structural modifications can I make to the this compound core to improve this?

Answer: Improving metabolic stability often involves blocking or modifying metabolically labile sites without compromising pharmacological activity.[3] For the this compound scaffold, several strategies can be employed.

Strategies for Enhancing Metabolic Stability:

  • Blocking Oxidative Metabolism:

    • Fluorination: Introduction of fluorine atoms at positions susceptible to cytochrome P450 (CYP) oxidation can block this metabolic pathway. Common sites for oxidation on aromatic and heteroaromatic rings are electron-rich positions.

    • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can improve stability.[4] For example, replacing a methyl group with a trifluoromethyl group.

  • Reducing Lipophilicity: Highly lipophilic compounds often exhibit increased metabolic clearance. Introducing polar functional groups (e.g., hydroxyl, amide, or small polar heterocycles) can reduce lipophilicity and improve the pharmacokinetic profile.[3]

  • Conformational Constraint: Introducing conformational rigidity can sometimes prevent the optimal binding of the molecule to metabolic enzymes. This can be achieved through ring fusion or the introduction of bulky substituents.

Signaling Pathway: Common Metabolic Fates

G A Parent this compound Derivative B Phase I Metabolism (CYP450) A->B Oxidation C Phase II Metabolism (e.g., Glucuronidation) A->C Direct Conjugation (if suitable functional group exists) D Oxidized Metabolites (e.g., Hydroxylation) B->D E Conjugated Metabolites C->E D->C Conjugation F Excretion D->F E->F

Caption: General metabolic pathways for drug candidates.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate your test compound (typically at 1 µM) with liver microsomes (human or from other species) and NADPH (as a cofactor for CYP enzymes) at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: Example Metabolic Stability Data

CompoundSubstitutionIn Vitro t₁/₂ (min) in HLM
Lead Compound-H at C715
Analog 1-F at C745
Analog 2-OCH₃ at C710
Analog 3-CF₃ at C7>60

HLM: Human Liver Microsomes

Section 3: Formulation Strategies for Enhanced Stability

Question 4: My compound is poorly soluble and degrades in aqueous solution. What formulation strategies can I use to improve its stability for in vitro and in vivo studies?

Answer: Poor aqueous solubility and stability are common challenges. Formulation strategies aim to create a more favorable microenvironment for the drug molecule.

  • pH Adjustment and Buffering: If your compound is more stable at a specific pH, formulating it in a buffered solution can prevent degradation. This is particularly relevant if hydrolysis is the primary degradation pathway.

  • Use of Co-solvents: For preclinical studies, co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used to increase solubility. However, the concentration of these co-solvents must be carefully controlled to avoid toxicity.

  • Excipients:

    • Antioxidants: If your compound is prone to oxidation, including antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in the formulation can enhance its stability.

    • Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilizing the compound, often with a bulking agent like mannitol, can produce a stable, amorphous solid that can be reconstituted before use.

Logical Relationship: Formulation Strategy Selection

G A Stability Issue B Hydrolysis A->B C Oxidation A->C D Poor Solubility A->D E Formulation Strategy B->E C->E D->E F pH Control / Buffers E->F G Antioxidants / Chelators E->G H Co-solvents / Lyophilization E->H

Caption: Selecting a formulation strategy based on the stability issue.

References

Technical Support Center: Overcoming Poor Oral Efficacy of Imidazo[1,2-c]pyrimidin-5(6H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals encountering challenges with the oral bioavailability of imidazo[1,2-c]pyrimidin-5(6H)-one based inhibitors. As a chemical class, these compounds often exhibit excellent in vitro potency but can present significant hurdles in achieving adequate systemic exposure after oral administration. This center provides a structured approach to diagnosing the underlying causes of poor oral efficacy and offers field-proven strategies and detailed protocols to overcome them.

PART 1: Foundational FAQs - Diagnosing the Problem

This section addresses the most common initial questions researchers face when transitioning from in vitro success to in vivo challenges.

Q1: My this compound inhibitor shows potent in vitro activity but has very low exposure in my in vivo oral efficacy study. What are the likely causes?

A: This is a classic and frequent challenge in drug discovery. The journey from the gut to the bloodstream is fraught with barriers. For potent, often lipophilic molecules like many kinase inhibitors, low oral exposure is rarely due to a single cause. It's typically a combination of four main factors, often referred to as the "four hurdles" of oral bioavailability.

  • Poor Aqueous Solubility: The compound must first dissolve in the gastrointestinal fluids to be absorbed.[1] Many kinase inhibitors are poorly soluble, making dissolution the rate-limiting step.

  • Low Intestinal Permeability: Once dissolved, the molecule must pass through the intestinal epithelial cell layer. Its physicochemical properties (e.g., size, polarity, hydrogen bonding capacity) may prevent efficient passive diffusion.[2]

  • Active Efflux: The intestines are equipped with protective transporter proteins that actively pump foreign substances (xenobiotics) back into the gut lumen. Key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are notorious for limiting the absorption of kinase inhibitors.[3][4]

  • First-Pass Metabolism: Before reaching systemic circulation, the drug passes through the gut wall and then the liver, both of which are rich in metabolic enzymes (e.g., Cytochrome P450s).[5] If the compound is rapidly metabolized in either location, its concentration is significantly reduced.[6][7]

Diagnosing which of these hurdles are most significant for your specific compound is the critical first step.

cluster_GI Gastrointestinal Tract A Oral Dose (Solid Drug) B Drug in Solution A->B Hurdle 1: Solubility/Dissolution C Drug in Enterocyte B->C Hurdle 2: Permeability D Portal Vein (To Liver) C->D G Drug Effluxed Back to Lumen C->G Hurdle 3: Efflux Transporters E Systemic Circulation D->E Post-Hepatic Absorption F Metabolized Drug D->F Hurdle 4: First-Pass Metabolism

Caption: The "Four Hurdles" of Oral Bioavailability.
Q2: What is the Biopharmaceutics Classification System (BCS) and how can it help me understand my compound's challenges?

A: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on two key properties: aqueous solubility and intestinal permeability .[8] It provides a crucial lens through which to anticipate a compound's in vivo behavior.

BCS ClassSolubilityPermeabilityPrimary Absorption HurdleCommon Strategies
Class I HighHighNoneConventional formulations.
Class II LowHighSolubility/DissolutionFormulation (solid dispersions, particle size reduction).[1]
Class III HighLowPermeabilityProdrugs targeting uptake transporters, permeation enhancers.[2]
Class IV LowLowBothCombination of strategies (e.g., enabling formulation + prodrug).[2]

Most this compound inhibitors fall into BCS Class II or IV , meaning their primary challenge is poor solubility, often compounded by low permeability. Determining your compound's BCS class early will focus your troubleshooting efforts on the most relevant strategies.

Q3: What is the first set of experiments I should run to diagnose the cause of poor oral efficacy?

A: A tiered, systematic approach is most efficient. Start with simple, high-throughput in vitro assays to generate initial hypotheses before moving to more complex and resource-intensive studies.

  • Kinetic Aqueous Solubility: Measure solubility in buffers mimicking intestinal conditions (e.g., pH 6.5). This is a quick screen to confirm if you have a solubility problem.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay assesses only passive diffusion.[9][10] It's a rapid and inexpensive way to get a first look at permeability. If PAMPA permeability is high, but oral absorption is low, you can hypothesize that active efflux or metabolism are the dominant problems.[11]

  • Liver Microsome Stability Assay: Incubate your compound with human and rat liver microsomes to measure its intrinsic metabolic clearance.[12] This will tell you if the compound is likely to be susceptible to high first-pass metabolism.

The combined results from these three assays will provide a strong indication of whether solubility, permeability, or metabolism is the primary driver of poor oral efficacy, guiding your next steps.

PART 2: Troubleshooting Guide - Experimental Deep Dive

This section provides specific, actionable advice and protocols for tackling each of the major bioavailability hurdles.

Issue 1: Poor Aqueous Solubility
Q: My compound has very low solubility (<10 µg/mL) in aqueous buffers. What are my options to improve this?

A: When dealing with low solubility (a common feature of BCS Class II/IV compounds), the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract.[13] Several formulation and solid-state chemistry strategies can be employed. The choice depends on the compound's physicochemical properties and the desired release profile.[14]

StrategyMechanismProsCons
Particle Size Reduction Increases surface area, enhancing dissolution rate (Noyes-Whitney equation).[15]Simple, widely applicable.May not be sufficient for very insoluble compounds; risk of particle aggregation.[15]
Amorphous Solid Dispersion (ASD) Disperses the drug in an amorphous (non-crystalline) state within a polymer matrix, increasing its apparent solubility.[16]Can achieve significant solubility enhancement; established technologies (spray drying, HME).[17]Physically unstable over time (risk of recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mix of oils and surfactants, which forms a microemulsion in the gut, bypassing the need for dissolution.[1]Excellent for highly lipophilic drugs; can also mitigate efflux and enhance lymphatic uptake.[17]Higher complexity; potential for drug precipitation upon dilution in the gut.
Salt Formation For compounds with ionizable groups, forming a salt can dramatically increase solubility and dissolution rate.[16]Well-understood, scalable technology.Only applicable to ionizable compounds; risk of converting to less soluble free form in the gut.[14]
Co-crystals Incorporates the drug into a crystal lattice with a benign co-former, altering the crystal packing and improving solubility.[16]Applicable to non-ionizable compounds; can improve stability.Co-former selection can be challenging; regulatory pathway is less established than for salts.
Issue 2: Low Intestinal Permeability
Q: My compound is soluble, but it still isn't absorbed. How do I properly assess its permeability and identify efflux?

A: If solubility is not the issue, the focus shifts to the intestinal wall. The gold-standard in vitro tool for this is the bidirectional Caco-2 permeability assay .[18] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-gp and BCRP).[19]

The key is to measure transport in both directions:

  • Apical to Basolateral (A-to-B): Mimics absorption from the gut into the blood.

  • Basolateral to Apical (B-to-A): Mimics efflux from the blood back into the gut.

The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 is a strong indicator that your compound is a substrate of active efflux.[19][20]

Caption: Principle of the Bidirectional Caco-2 Assay.
Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing permeability and efflux potential.

Objective: To determine the apparent permeability coefficient (Papp) in the A-to-B and B-to-A directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell plates (e.g., 24-well, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4, with 25 mM HEPES).

  • Test compound, positive controls (e.g., Propranolol - high permeability; Atenolol - low permeability), and efflux control (e.g., Digoxin - P-gp substrate).

  • Lucifer yellow for monolayer integrity check.

  • LC-MS/MS for compound quantification.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed cells onto Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²).

    • Culture for 18-22 days to allow for differentiation into a polarized monolayer. Change medium every 2-3 days.[19]

  • Monolayer Integrity Check (Pre-Experiment):

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm² (or as validated in your lab).[20][21]

    • Alternatively, perform a Lucifer yellow rejection assay. Leakage should be <2%. Discard any wells that fail this QC check.

  • Transport Experiment:

    • Wash the monolayers on both apical (AP) and basolateral (BL) sides with pre-warmed (37°C) transport buffer.

    • For A-to-B: Add the dosing solution (test compound and controls at a final concentration, e.g., 10 µM) to the AP (donor) compartment and fresh buffer to the BL (receiver) compartment.

    • For B-to-A: Add the dosing solution to the BL (donor) compartment and fresh buffer to the AP (receiver) compartment.

    • Take a T=0 sample from the donor compartment for each condition.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[18]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis & Calculation:

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Calculate the Papp value (in cm/s) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration in the donor compartment (mol/cm³).

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassHuman Absorption
< 1Low< 50%
1 - 10ModerateVariable
> 10High> 90%
Efflux Ratio Interpretation
< 2No significant efflux
> 2Potential efflux substrate
Issue 3: Rapid First-Pass Metabolism
Q: My compound has good solubility and permeability, but oral bioavailability is still low. Could metabolism be the issue?

A: Yes. If you have ruled out solubility and permeability/efflux issues, rapid first-pass metabolism is the most likely culprit.[5] The initial screen for this is an in vitro metabolic stability assay using liver subcellular fractions (microsomes) or intact cells (hepatocytes).

Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Test compound and positive controls (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Acetonitrile with internal standard for reaction quenching.

  • LC-MS/MS for quantification.

Methodology:

  • Preparation:

    • Prepare a master mix of buffer, microsomes (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system. Pre-warm at 37°C.

    • Prepare a stock solution of the test compound.

  • Incubation:

    • Initiate the reaction by adding a small volume of the test compound stock to the pre-warmed master mix (final substrate concentration typically 1 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Control Incubations:

    • Run a parallel incubation without the NADPH regenerating system to control for non-CYP-mediated degradation.

    • Run a parallel incubation without the test compound to check for analytical interference.

  • Sample Analysis & Calculation:

    • Centrifuge the quenched samples to precipitate protein and analyze the supernatant by LC-MS/MS to determine the percentage of parent compound remaining at each time point.

    • Plot the natural log of the % parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Data Interpretation:

In Vitro t½ (min)CLint ClassificationIn Vivo Prediction
> 30LowLikely low clearance
5 - 30ModerateVariable clearance
< 5HighLikely high clearance, low F%

If your compound shows high clearance, the next steps involve identifying the metabolic "soft spots" via metabolite identification studies and using medicinal chemistry to block those positions (e.g., through fluorination or deuteration) to improve metabolic stability.[6]

PART 3: Advanced Strategies & Integrated Workflow

Q: When should I consider a prodrug strategy for my inhibitor?

A: A prodrug strategy is an advanced approach used when formulation or simple structural modifications are insufficient to overcome fundamental liabilities.[22] A prodrug is a bioreversible derivative of the parent drug that improves its properties for absorption and is then cleaved in vivo to release the active compound.[23][24]

Consider a prodrug approach when:

  • You have a BCS Class III compound (high solubility, low permeability) and need to hijack an uptake transporter.[2]

  • You have a BCS Class IV compound (low solubility, low permeability) and need to solve both problems simultaneously.

  • The parent drug has a functional group (e.g., hydroxyl, amine, carboxylic acid) that can be easily modified and is amenable to cleavage by endogenous enzymes (e.g., esterases, phosphatases).

Prodrug TypeMoiety AddedSolves Problem Of...Mechanism
Ester Prodrug Lipophilic group (e.g., alkyl, aryl)Low PermeabilityIncreases lipophilicity for better passive diffusion; cleaved by esterases.[24]
Phosphate Prodrug Phosphate groupLow SolubilityAdds a highly polar, ionizable group to dramatically increase aqueous solubility; cleaved by alkaline phosphatases.[8]
Amino Acid/Peptide Prodrug Amino acid or dipeptideLow PermeabilityCovalently links the drug to a nutrient, which is then recognized and actively transported by uptake transporters like PEPT1.[22][23]
Lipidic Prodrug Fatty acid or lipidLow Permeability / MetabolismIncreases lipophilicity and can promote absorption via the lymphatic system, bypassing first-pass metabolism in the liver.[25]
Integrated Troubleshooting Workflow

The following workflow provides a comprehensive decision-making framework for tackling poor oral efficacy.

start_node Low Oral Exposure Observed in vivo assay1 Run Initial Assays: - Aqueous Solubility - PAMPA Permeability - Microsomal Stability start_node->assay1 Step 1: Characterize Properties assay_node assay_node decision_node decision_node strategy_node strategy_node decision1 Solubility < 10 µg/mL? assay1->decision1 strategy1 Implement Solubility Enhancement Strategy: - Amorphous Solid Dispersion - Particle Size Reduction - Lipid Formulation - Salt/Co-crystal Screen decision1->strategy1 Yes decision2 PAMPA Papp Low? decision1->decision2 No end_node Re-evaluate in vivo PK with Optimized Candidate strategy1->end_node assay2 Run Bidirectional Caco-2 Assay decision2->assay2 Yes (or if Efflux suspected) decision4 Microsomal Stability (t½ < 30 min)? decision2->decision4 No decision3 Efflux Ratio > 2? assay2->decision3 strategy2 Efflux Mitigation: - Medicinal Chemistry (Reduce HBD, add F) - Consider Prodrug decision3->strategy2 Yes strategy3 Permeability Enhancement: - Prodrug targeting Uptake Transporters (e.g., PEPT1) decision3->strategy3 No strategy2->end_node strategy3->end_node strategy4 Improve Metabolic Stability: - Identify Metabolic Hotspots - Medicinal Chemistry (Block sites with F, D) decision4->strategy4 Yes decision4->end_node No (Re-evaluate all data; Consider complex issues like gut wall metabolism) strategy4->end_node

Caption: Integrated Workflow for Troubleshooting Poor Oral Bioavailability.

References

Technical Support Center: Minimizing Off-Target Effects of Imidazo[1,2-c]pyrimidin-5(6H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing imidazo[1,2-c]pyrimidin-5(6H)-one based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of kinase inhibitor research, with a specific focus on mitigating off-target effects. Achieving high selectivity is paramount for the accurate interpretation of experimental results and the development of safe and effective therapeutics.[1][2] This resource integrates established methodologies with expert insights to ensure the integrity and validity of your research.

Part 1: Understanding and Identifying Off-Target Effects

Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than the intended target.[2][3] Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving absolute specificity is a significant challenge.[4][5] These unintended interactions can lead to ambiguous experimental outcomes, cellular toxicity, or unexpected phenotypes, confounding data interpretation.[6][7][8] Therefore, a proactive and systematic approach to identifying and minimizing these effects is crucial.

Q1: I'm observing a phenotype in my cell-based assay that doesn't align with the known function of the target kinase. Could this be an off-target effect?

A1: This is a classic indicator of potential off-target activity. To dissect this, a multi-pronged approach is necessary to distinguish on-target from off-target effects.

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that your inhibitor is engaging the intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it assesses target engagement in a physiological context.[9][10][11][12][13] A positive thermal shift indicates that the inhibitor is binding to its intended target.

  • Dose-Response Correlation: Conduct a dose-response experiment and correlate the inhibitor concentration required to induce the phenotype with its IC50 or Ki value for the primary target.[14][15] On-target effects should manifest at concentrations consistent with the inhibitor's potency against the target kinase, while off-target effects often require higher concentrations.[16]

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same kinase but has a different chemical scaffold.[14] If this second inhibitor recapitulates the observed phenotype, it strengthens the evidence that the effect is on-target.

  • Rescue Experiments: If possible, perform a rescue experiment. This can be achieved by overexpressing a form of the target kinase that is resistant to the inhibitor.[14] If the phenotype is reversed, it is likely an on-target effect.

  • Broad Kinome Profiling: To identify potential off-target kinases, it is essential to profile your inhibitor against a large panel of kinases.[6][7][17][18] Several commercial services offer comprehensive kinome screening. This will provide a selectivity profile and highlight other kinases that are potently inhibited by your compound.

Part 2: Troubleshooting Guide for Common Experimental Issues

Q2: My this compound inhibitor is highly potent in biochemical assays, but shows significantly lower efficacy in my cell-based assays. What's going on?

A2: This is a common discrepancy that can arise from several factors related to the complexities of a cellular environment compared to a simplified in vitro reaction.

Possible Causes & Troubleshooting Workflow:

Possible Cause Troubleshooting Step Rationale
Poor Cell Permeability Perform a cellular uptake assay or use computational models to predict membrane permeability (e.g., LogP, polar surface area).[14]The inhibitor must cross the cell membrane to reach its intracellular target. The this compound core may have physicochemical properties that limit its passive diffusion.
High Intracellular ATP Concentration If your inhibitor is ATP-competitive, its apparent potency in cells will be lower than in biochemical assays with low ATP concentrations.[1][7] Perform biochemical assays with ATP concentrations that mimic physiological levels (typically 1-10 mM).[18]The high concentration of endogenous ATP in cells (mM range) will compete with an ATP-competitive inhibitor for binding to the kinase, necessitating higher inhibitor concentrations for effective target modulation.[1]
Drug Efflux Pumps Treat cells with known inhibitors of ABC transporters (e.g., verapamil, cyclosporin A) in combination with your kinase inhibitor.Your compound may be a substrate for multidrug resistance transporters like P-glycoprotein (MDR1), which actively pump it out of the cell, reducing its intracellular concentration.[19]
Inhibitor Instability/Metabolism Assess the stability of your compound in cell culture media and in the presence of liver microsomes (as a proxy for metabolic degradation).The compound may be chemically unstable or rapidly metabolized by cellular enzymes, reducing its effective concentration over the course of the experiment.[14]
Lack of Target Engagement Perform a CETSA to confirm that the inhibitor is binding to its target inside the cells at the concentrations tested.[9][10][11]If the inhibitor is not engaging its target, it cannot exert its biological effect. This confirms whether the issue is upstream (e.g., permeability) or at the level of target interaction.
Q3: My kinome-wide screen revealed several potent off-targets for my inhibitor. What are my next steps to mitigate these effects?

A3: Discovering off-targets is a critical step towards understanding your compound's full biological activity. The goal now is to design experiments that can isolate the effects of your primary target from these newly identified off-targets.

Workflow for Mitigating Off-Target Effects:

G A Kinome Screen Reveals Potent Off-Targets B Analyze Off-Target Data (Potency, Family, Pathway) A->B C Structure-Activity Relationship (SAR) Analysis B->C Inform rational design E Use Lower, On-Target Concentrations B->E Determine therapeutic window F Counter-Screening with Off-Target-Specific Inhibitors B->F Identify tool compounds D Synthesize Analogs with Improved Selectivity C->D D->A Re-profile H Validate On-Target Phenotype E->H F->H G Generate Inhibitor-Resistant Mutant of Primary Target G->H

Caption: Workflow for addressing identified off-target kinases.

Detailed Steps:

  • Analyze Off-Target Profile: Carefully examine the identity and potency of the off-target kinases. Are they structurally related to your primary target? Do they belong to signaling pathways that could explain your observed phenotype?

  • Optimize Inhibitor Concentration: The most direct strategy is to use your inhibitor at the lowest possible concentration that still effectively inhibits the primary target while minimizing engagement of the off-targets.[16] A careful dose-response analysis is critical.

  • Structure-Activity Relationship (SAR) Studies: If you are in a drug development setting, use the off-target information to guide the synthesis of new analogs. Modifications to the this compound scaffold can be made to enhance selectivity.[16][20][21][22][23] For example, exploring different substituents at key positions can disrupt binding to the off-target's active site while maintaining affinity for the primary target.

  • Counter-Screening: Use highly selective inhibitors for the identified off-target kinases as tool compounds. If inhibiting an off-target kinase directly with a specific tool compound reproduces the phenotype you observed with your primary inhibitor, it suggests that this off-target interaction is responsible for the effect.

Part 3: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][12] This protocol provides a general framework for using Western blotting as a readout.

Objective: To confirm the binding of an this compound inhibitor to its target kinase in intact cells.

Materials:

  • Cultured cells expressing the target kinase

  • This compound inhibitor and vehicle (e.g., DMSO)

  • PBS and lysis buffer with protease/phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot equipment

  • Primary antibody specific to the target kinase

Procedure:

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with the desired concentrations of your inhibitor or vehicle for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Pellet the cells by centrifugation.

  • Resuspension: Resuspend the cell pellet in lysis buffer and divide the lysate into aliquots in PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.

  • Lysis and Clarification: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein.

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[11]

G cluster_0 Cellular Phase cluster_1 Biophysical Phase cluster_2 Analysis Phase A Treat cells with inhibitor or vehicle B Harvest and resuspend cells in lysis buffer A->B C Aliquot lysate and apply heat challenge B->C D Lyse (freeze-thaw) and centrifuge to pellet aggregates C->D E Collect supernatant (soluble proteins) D->E F Analyze by Western Blot for target protein E->F G Plot melting curve to determine thermal shift F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: Frequently Asked Questions (FAQs)

Q4: What is the best way to quantify kinase inhibitor selectivity?

A4: Selectivity can be quantified in several ways, often derived from large-scale kinome profiling data. Common metrics include the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity. Another metric is the Gini coefficient , which measures the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 suggests the inhibitor's potency is concentrated on a few kinases (highly selective). It is crucial to consider the context, such as the inhibitor concentration and the specific kinases included in the panel, when interpreting these scores.[6]

Q5: Can off-target effects ever be beneficial?

A5: Yes, this phenomenon, known as polypharmacology, can be advantageous.[4] Some of the most successful kinase inhibitors on the market exert their therapeutic effects by hitting multiple targets. For example, an inhibitor might block a primary oncogenic driver kinase as well as another kinase involved in a resistance pathway.[4][7] However, this "desirable" polypharmacology must be carefully characterized and distinguished from unintended off-target effects that cause toxicity.

Q6: My this compound inhibitor is designed to be a CDK2 inhibitor, but I'm seeing effects on the cell cycle that are inconsistent with CDK2 inhibition alone. Why?

A6: While imidazo[1,2-c]pyrimidin-5(6H)-ones have been developed as potent CDK2 inhibitors,[22][23] they may still inhibit other kinases, including other CDKs or kinases in related signaling pathways. The observed phenotype could be a composite effect of inhibiting CDK2 and one or more off-target kinases. To investigate this, you should:

  • Perform a broad kinome screen to identify other inhibited kinases.[17][18]

  • Pay close attention to other CDKs or cell cycle-related kinases (e.g., Aurora kinases, PLKs) in your profiling results.

  • Use more selective, structurally distinct inhibitors for CDK2 and any identified off-targets to see if you can deconvolute the individual contributions to the overall phenotype.

Q7: What are the key controls I should include in my kinase inhibitor experiments?

A7: Rigorous controls are essential for data integrity.[14]

  • Vehicle Control: Always include a control group treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any effects of the vehicle itself.[14]

  • Positive Control Inhibitor: Use a well-characterized, potent inhibitor of your target kinase as a positive control to ensure your assay is working correctly.

  • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of your inhibitor to control for non-specific or off-target effects related to the chemical scaffold.

  • Cell Line Controls: When possible, use a pair of cell lines: one that is sensitive to the inhibition of your target (e.g., dependent on the kinase for survival) and one that is resistant or does not express the target.[14]

References

Technical Support Center: Troubleshooting Imidazo[1,2-c]pyrimidin-5(6H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing imidazo[1,2-c]pyrimidin-5(6H)-one and its derivatives in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your experiments and ensure the integrity of your results.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors, particularly against cyclin-dependent kinase 2 (CDK2), and as antiviral agents[1][2][3][4][5]. While potent, these small molecules can present challenges in cell-based assays. This guide will equip you with the knowledge to anticipate, identify, and resolve common issues, ensuring your data is robust and reproducible.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or Non-reproducible Assay Results

Question: My assay results with an this compound derivative are highly variable between experiments. What could be the cause?

Answer: Inconsistent results are often rooted in the physicochemical properties of the compound and its handling. The primary culprits are poor solubility and compound instability.

  • Solubility: this compound derivatives, particularly those with aromatic substitutions, can have limited aqueous solubility[1]. If the compound precipitates in your cell culture medium, the actual concentration your cells are exposed to will be lower and more variable than intended.

    • Causality: Precipitation can be influenced by the final concentration of the compound, the percentage of the organic solvent (like DMSO) in the final assay medium, the protein content of the medium (fetal bovine serum, FBS), and the incubation time and temperature.

  • Stability: The chemical stability of your compound in the assay medium is crucial. Degradation over the course of an experiment will lead to a decrease in the effective concentration and potentially generate byproducts with their own biological activities.

    • Causality: The complex components of cell culture media, including nucleophiles and changes in pH, can contribute to the degradation of a small molecule.

Troubleshooting Workflow:

  • Visual Inspection: Carefully inspect your assay plates under a microscope after adding the compound. Look for any signs of precipitation, which may appear as small crystals or an amorphous film.

  • Solubility Assessment: Perform a simple solubility test. Prepare serial dilutions of your compound in your assay medium and visually inspect for precipitation after a relevant incubation period.

  • Stability Analysis: To assess stability, you can incubate your compound in the assay medium for the duration of your experiment. At various time points, you can analyze the medium using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and is below a level that affects your cells, typically less than 0.5%[6].

Issue 2: Unexpected Cytotoxicity

Question: I'm observing significant cell death at concentrations where I expect to see a specific inhibitory effect. How can I determine if this is a non-specific toxic effect?

Answer: Distinguishing between targeted anti-proliferative effects and general cytotoxicity is a common challenge. Several factors can contribute to unexpected cell death.

  • Off-Target Effects: While your this compound derivative may be designed to inhibit a specific target, it could be interacting with other cellular components, leading to toxicity[7][8]. Given that many derivatives of this scaffold are kinase inhibitors, off-target kinase inhibition is a strong possibility[1][4].

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can cause non-specific effects, including membrane disruption and cell death[9][10].

  • Reactive Metabolites: Cellular metabolism of your compound could produce reactive species that are toxic to the cells.

Troubleshooting Workflow:

  • Dose-Response Curve: Generate a detailed dose-response curve for cytotoxicity using a sensitive and reliable assay (e.g., CellTiter-Glo® or a trypan blue exclusion assay). Compare the cytotoxic concentration range to the concentration range where you observe your desired biological effect.

  • Time-Course Experiment: Assess cytotoxicity at multiple time points. Rapid onset of cell death may suggest a non-specific mechanism, whereas a slower, dose-dependent effect might be more indicative of a targeted process.

  • Control Cell Lines: Test your compound on a panel of cell lines that do not express the intended target. Significant cytotoxicity in these cell lines would point towards off-target effects.

  • Orthogonal Assays: Use a different assay to confirm the cytotoxic effect. For example, if you initially used an MTT assay, which can be prone to artifacts from compounds that affect cellular metabolism, confirm your findings with a method that directly measures cell number or membrane integrity.

Issue 3: Assay Interference

Question: My luciferase reporter assay is showing unexpected activation/inhibition with my this compound compound. Could the compound be interfering with the assay itself?

Answer: Yes, small molecules can directly interfere with assay components, leading to false-positive or false-negative results. This is a well-documented phenomenon in drug discovery[8][9][10].

  • Light Signal Attenuation: Colored compounds or compounds that precipitate can absorb or scatter light, affecting the readout of absorbance, fluorescence, or luminescence-based assays.

  • Enzyme Inhibition/Activation: Your compound could directly inhibit or activate the reporter enzyme (e.g., luciferase, β-galactosidase).

  • Chelation: Some compounds can chelate ions that are essential for enzyme function.

Troubleshooting Workflow:

  • Cell-Free Assay: Perform your reporter assay in a cell-free system. Add your compound directly to the cell lysate or the purified reporter enzyme and substrate. Any effect observed in this setup is likely due to direct interference with the assay chemistry.

  • Counter-Screen: Test your compound against an unrelated assay that uses the same detection technology. For example, if you are using a firefly luciferase reporter, test your compound's effect on a purified firefly luciferase enzyme.

  • Promiscuity Screening: If you have access to broader screening platforms, testing your compound against a panel of unrelated targets can help identify promiscuous compounds that are more likely to cause assay artifacts[7].

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of this compound derivatives?

A1: Proper preparation and storage are critical for maintaining the integrity of your compound[6][11].

  • Solvent Selection: DMSO is the most common solvent for preparing high-concentration stock solutions of organic small molecules. Always use high-purity, anhydrous DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.

Q2: How can I improve the solubility of my this compound compound in cell culture media?

A2: If you are facing solubility issues, consider the following strategies:

  • Lower Final Concentration: The simplest approach is to use a lower final concentration of your compound.

  • Increase Serum Concentration: In some cases, increasing the percentage of FBS in your medium can improve solubility due to the binding of the compound to albumin. However, be aware that this can also reduce the free concentration of your compound and thus its apparent potency.

  • Formulation Strategies: For more challenging compounds, formulation strategies such as the use of cyclodextrins can be explored, but these should be used with caution as they can have their own effects on cells.

Q3: Are there any known off-target effects for the this compound scaffold?

A3: The primary reported targets for this scaffold are kinases, particularly CDK2[1][4]. Therefore, it is reasonable to suspect that derivatives may have activity against other kinases. It is good practice to perform a kinase panel screen to assess the selectivity of your compound. Additionally, some imidazo-fused heterocycles have shown a broad range of biological activities, including anti-inflammatory and antimicrobial effects, suggesting the potential for other off-target interactions[12][13][14][15].

Q4: How can I be sure that the observed cellular phenotype is due to the inhibition of my intended target?

A4: Establishing a clear link between target inhibition and cellular phenotype is crucial.

  • Structure-Activity Relationship (SAR): Synthesize and test a structurally related but inactive analog of your compound. This "negative control" should not produce the same cellular phenotype.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that your compound is binding to its intended target in cells.

  • Rescue Experiments: If your compound inhibits an enzyme, you may be able to "rescue" the phenotype by adding back the product of the enzymatic reaction.

  • Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down your target and see if it phenocopies the effect of your compound.

Visualizing Workflows and Pathways

Diagram 1: General Troubleshooting Workflow for Cell-Based Assays

TroubleshootingWorkflow Start Inconsistent Results or Unexpected Cytotoxicity CheckSolubility Assess Compound Solubility Start->CheckSolubility CheckStability Evaluate Compound Stability Start->CheckStability DoseResponse Perform Dose-Response Cytotoxicity Assay Start->DoseResponse AssayInterference Test for Assay Interference CheckSolubility->AssayInterference Precipitation? DataInterpretation Interpret Data and Refine Experiment CheckStability->DataInterpretation OffTarget Investigate Off-Target Effects DoseResponse->OffTarget Cytotoxicity Observed? OffTarget->DataInterpretation AssayInterference->DataInterpretation

Caption: A flowchart outlining the initial steps to take when encountering common issues in cell-based assays with small molecules.

Diagram 2: Investigating Unexpected Cytotoxicity

CytotoxicityInvestigation Start {Unexpected Cytotoxicity Observed} Step1 Run Dose-Response Curve Determine IC50 for Cytotoxicity Start->Step1 Step2 Compare with Target Activity Is there a therapeutic window? Step1:f1->Step2:f0 Step3a Yes Proceed with caution, optimize concentration Step2:f1->Step3a:f0 Yes Step3b No Investigate Off-Target Effects Step2:f1->Step3b:f0 No Conclusion Identify source of cytotoxicity Step3a:f1->Conclusion Step4 Counter-screen against related targets Test in target-null cell lines Step3b:f1->Step4:f0 Step4:f1->Conclusion

Caption: A decision-making diagram for dissecting the root cause of unexpected cytotoxicity in cell-based assays.

Summary of Key Recommendations

Problem Area Key Recommendation Rationale
Solubility Visually inspect for precipitation and perform a formal solubility test in assay medium.Ensures the nominal concentration of the compound is the actual concentration interacting with the cells.
Stability Use HPLC to assess compound integrity in the assay medium over the experimental time course.Prevents misinterpretation of data due to compound degradation.
Cytotoxicity Run a detailed dose-response curve and use orthogonal assays and control cell lines.Differentiates between on-target and off-target toxic effects.
Assay Interference Perform cell-free assays and counter-screens with the same detection method.Identifies and mitigates false positives or negatives caused by direct compound-assay interactions.

By systematically addressing these potential pitfalls, researchers can have greater confidence in the data generated using this compound derivatives and accelerate their research and drug development efforts.

References

Technical Support Center: Strategies to Improve the Selectivity of Imidazo[1,2-c]pyrimidin-5(6H)-one Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to inhibitor selectivity. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the precision of your targeted therapies.

The this compound scaffold has emerged as a promising core structure for the development of inhibitors targeting a variety of enzymes, particularly protein kinases.[1][2][3] However, achieving high selectivity for the intended target over other structurally similar proteins, such as other kinases, remains a significant challenge in drug discovery.[4] Off-target effects can lead to toxicity and reduced therapeutic efficacy. This guide will explore rational strategies to improve the selectivity of these inhibitors.

Troubleshooting Guide

This section addresses common issues encountered during the development of this compound inhibitors, presented in a question-and-answer format.

Issue 1: My this compound inhibitor shows significant off-target activity against a panel of kinases.

Question: I've screened my lead compound against a kinase panel and found it inhibits several other kinases with similar potency to my primary target. What are the likely causes and how can I improve its selectivity?

Answer:

Lack of selectivity is a common hurdle, often stemming from the highly conserved nature of the ATP-binding site across the human kinome.[4] The this compound core likely mimics the adenine region of ATP, leading to broad kinase activity.[4]

Potential Causes and Solutions:

  • Exploiting non-conserved residues: While the ATP-binding pocket is generally conserved, there are often subtle differences in amino acid residues at specific positions that can be exploited to achieve selectivity.[5]

    • Strategy: Analyze the crystal structures of your primary target and key off-targets. Identify non-conserved residues in or near the ATP-binding site. Modify your inhibitor to introduce functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in your target kinase, or create steric hindrance with residues in off-target kinases.[6][7] For example, targeting a smaller "gatekeeper" residue in the target kinase with a bulkier substituent on your inhibitor can prevent it from binding to off-target kinases with larger gatekeeper residues.[4][8]

  • Targeting the DFG-out conformation: Many kinase inhibitors bind to the "DFG-in" (active) conformation of the kinase. However, some kinases can adopt a "DFG-out" (inactive) conformation, which presents a distinct binding pocket.

    • Strategy: Design inhibitors that specifically recognize and bind to the DFG-out conformation of your target kinase. This can significantly enhance selectivity as not all kinases can adopt this conformation.

  • Allosteric inhibition: Instead of targeting the conserved ATP-binding site, consider designing inhibitors that bind to a less conserved allosteric site on the kinase.[6][7]

    • Strategy: This approach can yield highly selective inhibitors but often requires more extensive structural biology and computational efforts to identify suitable allosteric pockets.

Experimental Workflow for Improving Selectivity:

G cluster_0 Initial State cluster_1 Analysis & Design cluster_2 Synthesis & Screening cluster_3 Optimization Cycle cluster_4 Outcome start Low Selectivity Inhibitor analysis Structural Analysis (Target vs. Off-Targets) start->analysis Problem Identification design Structure-Based Drug Design (SBDD) analysis->design Identify Selectivity Pockets synthesis Synthesize Analogs design->synthesis Generate Hypotheses screening Selectivity Profiling (Kinase Panel) synthesis->screening Test Hypotheses sar Analyze Structure-Activity Relationship (SAR) screening->sar Gather Data optimization Iterative Optimization sar->optimization Refine Design optimization->design New Design Cycle end High Selectivity Inhibitor optimization->end Achieve Goal

Caption: Iterative workflow for improving inhibitor selectivity.

Issue 2: My inhibitor has good in vitro selectivity, but shows unexpected toxicity in cell-based assays.

Question: My compound is highly selective for my target kinase in biochemical assays, but it's causing significant cell death at concentrations where I wouldn't expect to see on-target toxicity. What could be the reason?

Answer:

This discrepancy often points to off-target effects that are not captured by a standard kinase panel or to issues with the compound's physicochemical properties.

Potential Causes and Solutions:

  • Inhibition of non-kinase targets: Your inhibitor might be binding to other proteins that are structurally unrelated to kinases.

    • Strategy: Employ broader profiling techniques such as chemical proteomics or thermal proteome profiling to identify all cellular targets of your compound. This can reveal unexpected off-target interactions.

  • Poor physicochemical properties: Properties like low solubility or high lipophilicity can lead to non-specific toxicity or aggregation-based inhibition.

    • Strategy: Evaluate the physicochemical properties of your compound. If necessary, modify the structure to improve solubility and reduce lipophilicity without compromising on-target potency.

  • Metabolic activation: The compound might be metabolized into a toxic species within the cell.

    • Strategy: Conduct metabolism studies (e.g., using liver microsomes) to identify potential reactive metabolites. Modify the compound at the sites of metabolic instability.

Troubleshooting Cellular Toxicity:

G cluster_0 Initial Checks cluster_1 Off-Target Investigation cluster_2 Physicochemical & Metabolic Analysis cluster_3 Resolution start Unexpected Cellular Toxicity check_purity Confirm Compound Purity & Identity start->check_purity check_assay Validate Cell Viability Assay start->check_assay physchem Assess Physicochemical Properties (Solubility, Lipophilicity) start->physchem metabolism Metabolism Studies (e.g., Microsomes) start->metabolism broader_screening Broader Target Profiling (e.g., Chemical Proteomics) check_purity->broader_screening check_assay->broader_screening modify_structure Structure Modification broader_screening->modify_structure phenotypic_screening Phenotypic Screening phenotypic_screening->modify_structure physchem->modify_structure metabolism->modify_structure retest Re-evaluate in Cellular Assays modify_structure->retest

Caption: Systematic approach to troubleshooting unexpected cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the selectivity of my this compound inhibitors?

A1: A tiered approach is generally most efficient and cost-effective.[9]

  • Tier 1: Initial Broad Screening: Screen your compound at a single high concentration (e.g., 1 or 10 µM) against a large, diverse kinase panel (e.g., a kinome-wide panel).[9][10] This will give you a broad overview of its potential off-targets.

  • Tier 2: Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform a full dose-response analysis to determine the IC50 or Kd values.[9] This will provide a quantitative measure of your inhibitor's potency against these off-targets.

  • Tier 3: Cellular Target Engagement Assays: For promising candidates, it's crucial to confirm target engagement in a cellular context. Techniques like the NanoBRET™ Target Engagement Assay can measure the binding of your inhibitor to the target kinase inside living cells.[11]

Q2: How can computational methods aid in improving selectivity?

A2: Computational approaches are invaluable for rational drug design and can significantly accelerate the optimization process.[12][13][14]

  • Molecular Docking and Scoring: Dock your inhibitor into the crystal structures of your target and off-target kinases to predict binding modes and affinities.[3] This can help you understand the structural basis of selectivity and guide the design of more selective analogs.

  • Binding Site Similarity Analysis: Computational tools can compare the ATP-binding sites of different kinases to predict potential cross-reactivity.[12][15] This can help you anticipate off-target effects before synthesizing and testing new compounds.

  • Machine Learning Models: As more data on kinase inhibitor selectivity becomes available, machine learning models are being developed to predict the kinase targets of small molecules with increasing accuracy.[16]

Q3: What are the key structure-activity relationships (SARs) for the this compound scaffold that influence selectivity?

A3: While specific SARs will depend on the target kinase, some general principles have been observed for this scaffold and related heterocyclic kinase inhibitors.

  • Substitutions on the Imidazole Ring: Modifications at positions 2 and 3 of the imidazole ring can modulate potency and selectivity. These positions often point towards the solvent-exposed region of the ATP-binding site and can be modified to introduce selectivity-enhancing groups.[2]

  • Substitutions on the Pyrimidine Ring: The 8-position of the pyrimidine ring is a key vector for exploring interactions with the hydrophobic regions of the ATP-binding pocket. Small aromatic substituents at this position have been shown to be favorable for CDK2 inhibition.[3]

  • Modifications at the 6-position: The nitrogen at the 6-position can be alkylated to influence the orientation of the core within the binding site and to probe for additional interactions.[2]

Comparative IC50 Data for a Hypothetical this compound Inhibitor Series

CompoundR-group at Position 8Target Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Parent Phenyl501002502
Analog 1 4-Methoxyphenyl40500100012.5
Analog 2 Naphthyl65800150012.3
Analog 3 3-Chlorophenyl30903003

This table illustrates how modifications at a specific position can impact both potency and selectivity. Analog 1, with the addition of a methoxy group, shows a significant improvement in selectivity over the parent compound.

Experimental Protocols

Protocol 1: Kinase Inhibitor Selectivity Profiling using a Radiometric Assay

This protocol is a generalized example based on widely used methods for assessing kinase inhibitor selectivity.[11][17]

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound inhibitor in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare a reaction mixture containing the kinase, its specific substrate (peptide or protein), and any necessary cofactors in assay buffer.

    • Prepare [γ-³³P]ATP.

  • Assay Procedure:

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding the reaction mixture to the wells.

    • Start the phosphorylation reaction by adding [γ-³³P]ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection and Data Analysis:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

    • Allow the filter mat to dry and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

References

Technical Support Center: Resolving Inconsistencies in Imidazo[1,2-c]pyrimidin-5(6H)-one Biological Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this core have shown a wide array of biological activities, including but not limited to, inhibition of cyclin-dependent kinase 2 (CDK2), antiviral effects against agents like the Pepper Mild Mottle Virus (PMMoV), and broad cytotoxic activity against various tumor cell lines.[1][2][3][4] As with any emerging class of bioactive molecules, the path from synthesis to reproducible biological data is fraught with potential challenges. Discrepancies in reported potency (e.g., IC50 values), conflicting cellular responses, and variable structure-activity relationships (SAR) can arise, slowing progress and leading to confusion in the field.

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this promising scaffold. It moves beyond simple protocol recitation to provide a deeper, mechanistic understanding of why inconsistencies occur and offers a logical, field-tested framework for troubleshooting them. Our goal is to empower you to generate robust, reproducible, and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Biochemical Assay Inconsistencies
FAQ 1.1: My IC50 value for an this compound CDK2 inhibitor is significantly different from a published value. What are the most likely causes?

This is one of the most common challenges in kinase inhibitor research. Inconsistent IC50 values for a given compound against the same kinase target are rarely due to a single factor. They typically emerge from subtle but critical differences in the biochemical assay setup.[5][6]

Root Cause Analysis:

  • ATP Concentration: For ATP-competitive inhibitors, which many imidazo[1,2-c]pyrimidin-5(6H)-ones are, the measured IC50 is highly dependent on the concentration of ATP in the assay.[5] A higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a rightward shift in the dose-response curve and a higher apparent IC50.

  • Enzyme & Substrate Source and Concentration: The specific activity of recombinant kinase batches can vary. Likewise, the choice of substrate (peptide vs. full-length protein) and its concentration relative to its Michaelis-Menten constant (Km) can alter enzyme kinetics and inhibitor binding.[6]

  • Incubation Times & Temperature: Pre-incubation time of the enzyme with the inhibitor before initiating the reaction with ATP can affect the IC50, especially for slow-binding inhibitors. Reaction time and temperature also directly influence enzyme velocity and, consequently, the apparent inhibitory effect.[7]

  • Assay Detection Method: Different assay technologies (e.g., luminescence-based like ADP-Glo™, fluorescence polarization, radiometric) have different sensitivities and susceptibility to interference, which can affect the final IC50 calculation.[6]

Troubleshooting Workflow:

Before initiating a complex investigation, a systematic verification of assay parameters is crucial. The following workflow provides a step-by-step process to diagnose the source of the discrepancy.

G start Start: IC50 Discrepancy Observed reagent_verify 1. Verify Reagent Integrity - Compound Purity & Solubility - Enzyme Activity (Control Inhibitor) - ATP Stock Concentration start->reagent_verify protocol_review 2. Review Assay Protocol - ATP Concentration (vs. Km) - Enzyme/Substrate Concentrations - Incubation Times & Temp reagent_verify->protocol_review Reagents OK execution_check 3. Examine Execution - Pipetting Accuracy - Plate Uniformity - Instrument Settings protocol_review->execution_check Protocol Aligned data_analysis 4. Standardize Data Analysis - Curve Fitting Model - Outlier Handling - Normalization Controls execution_check->data_analysis Execution OK consistent_ic50 Consistent IC50 Achieved data_analysis->consistent_ic50 Analysis Standardized

Caption: Workflow for troubleshooting inconsistent IC50 values.

Data Comparison Example:

The table below illustrates how varying ATP concentrations can dramatically affect reported IC50 values for the same hypothetical CDK2 inhibitor.

StudyATP ConcentrationReported IC50 (µM)Key Takeaway
Your Lab 100 µM2.5High ATP concentration requires more inhibitor.
Publication A 10 µM (Km value)0.4Standardized concentration, likely more accurate.[5]
Publication B 1 mM15.2Non-physiological ATP level, inflated IC50.[6]
Section 2: Cell-Based Assay Variability
FAQ 2.1: Our lead this compound shows potent activity in a biochemical kinase assay but has weak or no effect in our cell-based viability assay (e.g., MTT, CellTiter-Glo®). Why is there a disconnect?

This is a classic and critical challenge in drug discovery known as the "biochemical-cellular gap." A potent molecule in a purified, isolated system may fail in a complex cellular environment for numerous reasons.

Root Cause Analysis:

  • Cell Permeability: The compound may have poor membrane permeability and cannot reach its intracellular target at a sufficient concentration. This is a primary hurdle for many novel chemical scaffolds.

  • Compound Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration.

  • Intracellular Target Engagement: High intracellular ATP concentrations (typically 1-10 mM) in a living cell create a much more competitive environment for ATP-competitive inhibitors compared to the µM concentrations often used in biochemical assays.

  • Compound Stability & Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects & Cellular Context: The targeted pathway may not be a primary driver of proliferation in the specific cell line used, or redundant pathways may compensate for the inhibition of the primary target.[8]

Troubleshooting Workflow:

A multi-pronged approach is required to dissect this issue, moving from compound-specific properties to the biological context of the assay.

G start Start: Biochemical-Cellular Disconnect permeability 1. Assess Permeability (e.g., PAMPA, Caco-2) start->permeability target_engagement 2. Confirm Target Engagement (e.g., Western Blot for phospho-substrate, CETSA) permeability->target_engagement Permeable stability 3. Evaluate Stability (LC-MS analysis of compound in media over time) target_engagement->stability No Engagement cell_line 4. Validate Cell Line - Target Expression Level - Pathway Dependency stability->cell_line Stable resolution Resolution: Understand Cellular Limitations cell_line->resolution

Caption: Investigating the biochemical-cellular activity gap.

FAQ 2.2: We are observing inconsistent results in our cell viability assays across different experiments. What are the common sources of error?

Cell-based assays are inherently more variable than biochemical assays due to the complexity of a living system. Consistency is key.

Root Cause Analysis:

  • Cell Culture Conditions: Variations in cell passage number, cell density at plating, serum batch, and incubator conditions (CO2, humidity, temperature) can all significantly alter cellular responses to a compound.[9]

  • Compound Solubility & Stability: Poor solubility of the compound in aqueous cell culture media is a major source of error.[10] The compound may precipitate, leading to an inaccurate effective concentration. It may also degrade over the course of a multi-day experiment.

  • Assay Interference: The compound itself may interfere with the assay readout. For example, a colored compound can interfere with absorbance-based assays (like MTT), while others might inhibit the luciferase enzyme used in ATP-based assays (like CellTiter-Glo®).[11]

  • Edge Effects: In microtiter plates, wells on the edge of the plate are more prone to evaporation, leading to increased concentrations of media components and the test compound. This can cause artificially high or low viability readings in those wells.

Preventative Measures & Best Practices:

IssuePreventative MeasureValidation Step
Cell Culture Use a consistent, narrow range of cell passage numbers. Standardize seeding density. Test new serum batches before use.[9]Regularly check cell morphology and doubling time.
Compound Confirm solubility in media at the highest concentration tested. Prepare fresh dilutions for each experiment.Visually inspect for precipitation. Use a positive control compound with known behavior.
Assay Interference Run a cell-free control experiment (compound + assay reagent) to check for direct interference.Compare results with an orthogonal assay method (e.g., confluence measurement via imaging).
Edge Effects Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.Analyze a plate map of control wells to identify spatial patterns in the data.

Detailed Experimental Protocols

Protocol 1: Standardized In Vitro Kinase Assay (CDK2 Example)

This protocol is designed to generate a reproducible IC50 value by controlling for key variables.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
  • CDK2/Cyclin E: Prepare a working solution of recombinant human CDK2/Cyclin E in Kinase Buffer. The final concentration should be in the linear range of the assay (determined empirically, e.g., 1-5 ng/µL).
  • Substrate: Prepare a working solution of a validated peptide substrate (e.g., a derivative of Histone H1) in Kinase Buffer.
  • ATP: Prepare a 10X ATP solution in Kinase Buffer. Crucially, the final concentration in the assay should be equal to the known Km of CDK2 for ATP (typically ~10-20 µM).
  • Test Compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO. Then, create an intermediate dilution in Kinase Buffer to keep the final DMSO concentration in the assay ≤1%.

2. Reaction Setup (384-well plate):

  • Add 2.5 µL of diluted test compound or vehicle (DMSO control) to the appropriate wells.
  • Add 5 µL of the CDK2/Cyclin E enzyme solution to all wells.
  • Add 5 µL of the substrate solution.
  • Mix gently and pre-incubate for 20 minutes at room temperature to allow for inhibitor binding.

3. Initiate Kinase Reaction:

  • Add 2.5 µL of the 10X ATP solution to all wells to start the reaction.
  • Incubate for 60 minutes at 30°C.

4. Detection:

  • Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction. Incubate for 40 minutes at room temperature.
  • Add 30 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

5. Data Acquisition and Analysis:

  • Measure luminescence using a plate reader.
  • Plot the luminescence signal (as % of DMSO control) against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[5]

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the compound is inhibiting the kinase inside the cell by measuring the phosphorylation of a downstream substrate.

1. Cell Treatment:

  • Plate cells (e.g., a cancer cell line known to be sensitive to CDK2 inhibition) in a 6-well plate and grow to 70-80% confluency.
  • Treat cells with a serial dilution of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO vehicle for 2-4 hours.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. Western Blotting:

  • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate with a primary antibody against the phosphorylated substrate of CDK2 (e.g., phospho-Rb Ser807/811) overnight at 4°C.
  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash and detect the signal using an ECL substrate.
  • Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Analysis:

  • A dose-dependent decrease in the phospho-Rb signal relative to the total Rb and loading control indicates successful target engagement by the compound in the cellular context.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: The Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold vs. Established Syk Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying candidates with improved potency, selectivity, and therapeutic windows. This guide provides an in-depth comparison of the emerging imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, which has shown promise in targeting Cyclin-Dependent Kinase 2 (CDK2), against a class of well-characterized and clinically relevant inhibitors targeting Spleen Tyrosine Kinase (Syk).

Our objective is to dissect the mechanistic differences, compare performance based on available data, and provide robust, field-proven experimental protocols for evaluating such compounds. This guide is structured to provide not just data, but the scientific rationale behind the experimental design, empowering you to apply these principles in your own research.

Section 1: The this compound Scaffold: A Novel Approach to CDK2 Inhibition

Cyclin-Dependent Kinases (CDKs) are foundational to cell cycle regulation, and their dysregulation is a hallmark of many cancers. Specifically, CDK2, in complex with Cyclin E or Cyclin A, governs the G1/S phase transition. Pharmacological inhibition of CDK2 has thus emerged as a compelling strategy for cancer therapy.[1]

Recently, the this compound core has been identified as a novel scaffold for developing CDK2 inhibitors.[2] A series of compounds built on this scaffold have demonstrated inhibitory activity against CDK2 in the single-digit micromolar to submicromolar range.[1][2]

Mechanism of Action & Binding Mode

The primary mechanism of these compounds is the competitive inhibition of the ATP-binding pocket of CDK2. A co-crystal structure of a potent derivative (compound 3b) in complex with CDK2 has provided critical insights into its binding mode. The structure reveals a crucial hydrogen bonding interaction with the hinge region residue Leu83, a common anchoring point for many kinase inhibitors, validating its mode of action within the ATP pocket.[1] This interaction effectively blocks the phosphotransferase activity of the kinase, leading to cell cycle arrest.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb-E2F Rb-E2F Complex Cyclin D-CDK4/6->pRb-E2F Phosphorylates Rb Rb Rb E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription pRb-E2F->E2F Releases E2F Cyclin E Cyclin E Cyclin E-CDK2 Active Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->pRb-E2F Hyperphosphorylates Rb Inhibitor This compound Inhibitor->Cyclin E-CDK2 Inhibition

Figure 1: Simplified CDK2 Signaling Pathway.

Section 2: Comparative Kinase Inhibitors - The Syk Pathway

To provide a meaningful comparison, we now turn to a different class of inhibitors targeting Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[3] It is essential for mediating the activation of immune responses through receptors like the B-cell receptor (BCR) and Fc receptors.[4] Its inhibition is a validated therapeutic strategy for autoimmune diseases and certain B-cell malignancies.[5][6]

Mechanism of Action: Syk Inhibition

Upon receptor engagement by an antigen-antibody complex, Syk is recruited and activated, initiating a downstream signaling cascade involving PLCγ, PI3K, and MAPKs. This cascade ultimately leads to cellular responses such as proliferation, cytokine release, and phagocytosis.[7] Syk inhibitors act by blocking the kinase activity of Syk, thereby disrupting these immune signaling pathways.[3]

Syk_Pathway Immune Complex Immune Complex BCR/FcR BCR / Fc Receptor Immune Complex->BCR/FcR Binds Syk Syk BCR/FcR->Syk Recruits & Activates Downstream Downstream Signaling (PLCγ, PI3K/Akt, MAPK) Syk->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Inhibitor Syk Inhibitors (Fostamatinib, etc.) Inhibitor->Syk Inhibition

Figure 2: Simplified Syk Signaling Pathway.
Profiles of Selected Syk Inhibitors

  • Fostamatinib (TAVALISSE®) : The only FDA-approved Syk inhibitor, used for treating chronic immune thrombocytopenia (ITP).[8][9] It is a prodrug that is converted to its active metabolite, R406.[3][10] Fostamatinib works by inhibiting Syk-mediated platelet destruction by macrophages.[11]

  • Entospletinib (GS-9973) : An orally bioavailable and selective Syk inhibitor that has been evaluated in numerous clinical trials for hematological malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[12][13][14]

  • Cerdulatinib : A novel dual inhibitor that targets both Syk and Janus kinases (JAK).[15][16] This dual mechanism allows it to simultaneously block survival signals from the BCR and cytokine receptors, giving it broad anti-tumor activity in B-cell malignancies.[15][17]

  • BAY 61-3606 : A potent and highly selective, ATP-competitive research inhibitor of Syk.[18][19] It is widely used in preclinical studies to probe the function of Syk in various biological processes, from inflammation to cancer.[20]

Section 3: Head-to-Head Comparison: Data & Performance

The following table summarizes the key characteristics of the this compound scaffold and the selected Syk inhibitors, providing a clear comparison of their biochemical potency and developmental status.

Inhibitor/ScaffoldPrimary Target(s)Potency (IC₅₀ / Kᵢ)Mechanism of ActionDevelopment Stage
This compound CDK2Single-digit µM to sub-µM IC₅₀[1][2]ATP-CompetitivePreclinical[1]
Fostamatinib (R406) SykIC₅₀ ≈ 41 nM (for R406)ATP-Competitive[10]Approved (ITP)[4][9]
Entospletinib SykIC₅₀ = 7.7 nM[13]ATP-Competitive[7]Clinical Trials[14]
Cerdulatinib Syk, JAK1, JAK3, TYK2IC₅₀ < 200 nM for targets[16]ATP-Competitive[16]Clinical Trials
BAY 61-3606 SykKᵢ = 7.5 nM; IC₅₀ = 10 nM[18][21]ATP-Competitive[18]Preclinical[20]

Section 4: Essential Experimental Protocols for Kinase Inhibitor Evaluation

To ensure scientific rigor, any comparison of kinase inhibitors must be supported by robust experimental data. Below are detailed, self-validating protocols for the essential assays used to characterize and compare these compounds.

In Vitro Kinase Inhibition Assay

Causality : This biochemical assay is the first and most direct test of an inhibitor's ability to block the enzymatic activity of its target kinase. It determines potency (e.g., IC₅₀) by measuring the reduction in substrate phosphorylation in the presence of the inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Inhibitor Prepare serial dilutions of inhibitor Incubate Incubate kinase with inhibitor (pre-incubation step) Prep_Inhibitor->Incubate Prep_Kinase Prepare kinase, substrate, and ATP solutions Prep_Kinase->Incubate Initiate Initiate reaction by adding ATP/substrate mix Incubate->Initiate Incubate_Reaction Incubate at optimal temperature (e.g., 30°C) Initiate->Incubate_Reaction Stop Stop reaction Incubate_Reaction->Stop Detect Detect product formation (e.g., ADP-Glo, TR-FRET) Stop->Detect Analyze Analyze data to calculate IC₅₀ Detect->Analyze

Figure 3: Workflow for an In Vitro Kinase Assay.

Step-by-Step Protocol :

  • Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) and a known control inhibitor (e.g., Staurosporine) in an appropriate buffer containing DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Kinase Reaction Setup : In a microplate (e.g., 384-well), add the kinase enzyme (e.g., recombinant CDK2/Cyclin E or Syk) to each well.

  • Inhibitor Addition : Add the serially diluted test compounds and controls to the wells. Include "no inhibitor" and "no enzyme" controls. Allow the kinase and inhibitor to pre-incubate for 10-30 minutes at room temperature.[22]

  • Reaction Initiation : Start the kinase reaction by adding a mixture of the kinase-specific substrate (e.g., a peptide substrate) and ATP.

  • Incubation : Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection : Stop the reaction and quantify the product. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT/WST-1)

Causality : While a biochemical assay confirms target engagement, a cell-based assay demonstrates the compound's effect on a biological process within a living system. For a CDK2 inhibitor, the expected outcome is a reduction in cell proliferation. This assay measures the metabolic activity of a cell population, which correlates with the number of viable, proliferating cells.[23]

MTT_Assay_Workflow Seed Seed cells in a 96-well plate Incubate_24h Incubate for 24h to allow attachment Seed->Incubate_24h Treat Treat with serial dilutions of inhibitor Incubate_24h->Treat Incubate_48_72h Incubate for 48-72 hours Treat->Incubate_48_72h Add_MTT Add MTT reagent (or WST-1) Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h (formazan forms) Add_MTT->Incubate_2_4h Solubilize Add solubilizing agent (e.g., DMSO, Detergent) Incubate_2_4h->Solubilize Read Read absorbance (e.g., 570 nm) Solubilize->Read

Figure 4: Workflow for an MTT Cell Proliferation Assay.

Step-by-Step Protocol :

  • Cell Plating : Seed a cancer cell line known to be dependent on CDK2 (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[23] Allow cells to adhere overnight.

  • Compound Treatment : The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only (e.g., DMSO) controls.

  • Incubation : Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Target Phosphorylation

Causality : This assay provides direct evidence that the inhibitor is hitting its intended target within the cell. For a CDK2 inhibitor, one would measure the downstream phosphorylation of a known substrate like the Retinoblastoma protein (Rb). For a Syk inhibitor, one would measure the autophosphorylation of Syk itself. A reduction in the phosphorylation signal upon treatment confirms the inhibitor's mechanism of action in a cellular context.

WB_Workflow Cell_Treatment 1. Treat cells with inhibitor Lysis 2. Lyse cells & quantify protein Cell_Treatment->Lysis SDS_PAGE 3. Separate proteins via SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer proteins to membrane SDS_PAGE->Transfer Block 5. Block non-specific sites Transfer->Block Primary_Ab 6. Incubate with Primary Ab (e.g., anti-pSyk or anti-pRb) Block->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect 8. Detect with chemiluminescent substrate & image Secondary_Ab->Detect

Figure 5: Workflow for Western Blot Analysis.

Step-by-Step Protocol :

  • Cell Treatment & Lysis : Culture appropriate cells and treat them with the inhibitor at various concentrations for a defined period (e.g., 1-2 hours). Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE : Denature equal amounts of protein from each sample in SDS sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Syk (Tyr525/526) or anti-phospho-Rb (Ser807/811)).

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Normalization : To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.

Conclusion

This guide has provided a comparative analysis of the emerging this compound scaffold for CDK2 inhibition against established Syk inhibitors. While both are ATP-competitive kinase inhibitors, they target fundamentally different signaling pathways—cell cycle progression versus immune cell activation—highlighting the diverse therapeutic opportunities within the kinome.

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents, with a validated binding mode and initial micromolar potency. In contrast, Syk inhibitors like Fostamatinib have already demonstrated clinical success, providing a blueprint for the development of kinase inhibitors for autoimmune and inflammatory diseases. The robust experimental protocols detailed herein provide a framework for the rigorous evaluation and comparison of these and other novel kinase inhibitors, ensuring that only the most promising candidates advance through the drug discovery pipeline.

References

Validating Imidazo[1,2-c]pyrimidin-5(6H)-one as a Therapeutic Target: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold as a therapeutic target, with a primary focus on its role in oncology through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). We will explore the scientific rationale for targeting CDK2, compare the performance of this compound derivatives with established CDK inhibitors, and provide detailed experimental protocols for a robust validation workflow.

The Rationale for Targeting CDK2: A Post-CDK4/6 Inhibitor Landscape

The successful clinical implementation of CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) has revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. However, acquired resistance is a significant clinical challenge. Emerging evidence strongly implicates the upregulation of the Cyclin E-CDK2 pathway as a key mechanism of resistance to CDK4/6 inhibition.[1][2][3] In a state of CDK4/6 inhibition, cancer cells can co-opt CDK2 activity to phosphorylate the Retinoblastoma protein (pRb), thereby bypassing the G1/S checkpoint and resuming proliferation.[4][5] This positions selective CDK2 inhibition as a rational and highly sought-after therapeutic strategy to overcome resistance to existing therapies. The this compound scaffold has emerged as a promising core for the development of potent and selective CDK2 inhibitors.[6][7]

Comparative Analysis: this compound Derivatives vs. Other CDK Inhibitors

A critical step in validating a new therapeutic target is to benchmark its performance against existing alternatives. While direct head-to-head clinical data is not yet available, we can draw comparisons from preclinical data.

Table 1: Biochemical Potency of this compound Derivatives and Approved CDK4/6 Inhibitors
Compound ClassSpecific Compound ExamplePrimary TargetIC50 (nM)Reference
This compoundDerivative 3bCDK2/cyclin Emicro- to submicromolar[6]
This compoundVarious substituted derivativesCDK2Single-digit micromolar[7]
PyrrolopyrimidinePalbociclib (Ibrance®)CDK4/cyclin D111[8]
CDK6/cyclin D315[8]
PyridopyrimidineRibociclib (Kisqali®)CDK4/cyclin D110[8]
CDK6/cyclin D339[8]
AminopyrimidineAbemaciclib (Verzenio®)CDK4/cyclin D12[8]
CDK6/cyclin D39.9[8]

Expert Interpretation: The this compound scaffold has demonstrated the potential to yield compounds with potent CDK2 inhibition, reaching into the low micromolar and even submicromolar range. While the currently published data for this scaffold do not yet match the nanomolar potency of approved CDK4/6 inhibitors against their primary targets, it is crucial to note that these are early-stage findings. The single-digit micromolar IC50 values provide a strong foundation for further lead optimization to enhance potency.[7]

Table 2: Kinase Selectivity Profile
CompoundPrimary Target(s)Key Off-Targets (if any)Selectivity NotesReference
This compound Derivative 3bCDK2Not extensively profiled in public literatureReported to have high selectivity for CDK2, leading to low cytotoxicity in leukemia cell lines.[6]
PalbociclibCDK4/6-Highly selective for CDK4/6.
RibociclibCDK4/6-Highly selective for CDK4/6.
AbemaciclibCDK4/6CDK1, CDK2, CDK9Less selective than palbociclib and ribociclib, with activity against other CDKs.

Expert Interpretation: A key advantage of the this compound scaffold appears to be its potential for high selectivity towards CDK2.[6] This is a critical feature, as off-target inhibition of other kinases can lead to toxicity. The broader activity of abemaciclib, for instance, is thought to contribute to its different side-effect profile compared to the more selective CDK4/6 inhibitors. The development of a highly selective CDK2 inhibitor based on the this compound core could, therefore, offer a favorable therapeutic window.

Experimental Validation Workflow

A rigorous, multi-step experimental approach is necessary to validate the therapeutic potential of the this compound scaffold as a CDK2 inhibitor.

Caption: A comprehensive experimental workflow for the validation of a novel therapeutic target.

Protocol 1: In Vitro CDK2 Kinase Assay

Objective: To determine the direct inhibitory activity and IC50 value of a test compound against the CDK2/cyclin E complex.

Methodology:

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin E enzyme complex

    • Histone H1 protein (as substrate)

    • ³²P-ATP or a fluorescence-based ATP analog

    • Kinase assay buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 96-well plates

    • Phosphocellulose paper and scintillation counter (for radioactive assay) or plate reader (for fluorescence-based assay)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase assay buffer, recombinant CDK2/cyclin E, and the test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" background control.

    • Pre-incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of Histone H1 and ³²P-ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated ³²P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Self-Validation: This assay directly measures the enzymatic activity of CDK2 and provides a quantitative measure of inhibition. The inclusion of positive and negative controls ensures the validity of the results. A dose-dependent inhibition curve is a strong indicator of a specific interaction.

Protocol 2: Cellular Proliferation (MTT) Assay

Objective: To assess the cytostatic or cytotoxic effect of the test compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell line known to be dependent on CDK2 activity (e.g., a CDK4/6 inhibitor-resistant breast cancer cell line).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Causality and Self-Validation: This assay provides a measure of the compound's effect on cell viability and proliferation. A dose-responsive decrease in viability suggests that the compound is active in a cellular context. Comparing the GI50 values across different cell lines with varying dependencies on CDK2 can provide insights into the on-target effects of the compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the test compound directly binds to and stabilizes CDK2 in a cellular environment.[9][10]

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Test compound dissolved in DMSO.

    • PBS and lysis buffer (containing protease and phosphatase inhibitors).

    • PCR tubes or a thermal cycler.

    • Western blot apparatus and reagents.

    • Primary antibody against CDK2.

    • HRP-conjugated secondary antibody.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

    • Analyze the soluble fractions by Western blotting using an anti-CDK2 antibody.

    • Quantify the band intensities to generate a melting curve for CDK2 in the presence and absence of the compound. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Causality and Self-Validation: CETSA provides direct evidence of target engagement in a physiological setting. The thermal stabilization of CDK2 by the compound is a strong indicator of a direct physical interaction.

Protocol 4: Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of the test compound on the CDK2 signaling pathway.

Methodology:

  • Reagents and Materials:

    • Cancer cell line.

    • Test compound.

    • Lysis buffer.

    • Primary antibodies against phospho-pRb (Ser807/811), total pRb, and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibodies.

    • Western blot apparatus and reagents.

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-pRb, total pRb, and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • A decrease in the level of phospho-pRb with no change in total pRb indicates inhibition of CDK2 activity.

Causality and Self-Validation: This assay validates the functional consequence of CDK2 inhibition by the test compound. Observing a dose-dependent decrease in the phosphorylation of a known CDK2 substrate (pRb) confirms the on-target effect of the compound in the cellular context.

Protocol 5: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.[11][12]

Methodology:

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Human cancer cell line.

    • Test compound formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to a predetermined dosing schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Causality and Self-Validation: This is the ultimate preclinical test of a compound's therapeutic potential. Significant tumor growth inhibition in the treatment group compared to the control group provides strong evidence for the in vivo efficacy of the compound.

Visualizing the Mechanism and Decision-Making

CDK2_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt CyclinD_CDK46 Cyclin D / CDK4/6 Ras_MAPK->CyclinD_CDK46 PI3K_Akt->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes CyclinE_CDK2->pRb hyper-phosphorylates Imidazo This compound Imidazo->CyclinE_CDK2 inhibits CDK46_I CDK4/6 Inhibitors CDK46_I->CyclinD_CDK46 inhibits

Caption: The CDK2 signaling pathway in the context of cell cycle progression and therapeutic intervention.

Decision_Tree Start Lead Compound from This compound Scaffold Biochem Biochemical Potency (IC50 < 1 µM) Start->Biochem Cellular Cellular Activity (GI50 in relevant range) Biochem->Cellular Yes Optimize Optimize Lead Biochem->Optimize No Engagement Target Engagement Confirmed (CETSA) Cellular->Engagement Yes Cellular->Optimize No Pathway On-Target Pathway Modulation (pRb inhibition) Engagement->Pathway Yes Stop Terminate Engagement->Stop No InVivo In Vivo Efficacy (Significant TGI) Pathway->InVivo Yes Pathway->Stop No Advance Advance to Preclinical Development InVivo->Advance Yes InVivo->Optimize No

Caption: A decision-making flowchart for advancing an this compound based CDK2 inhibitor.

Conclusion

The validation of this compound as a therapeutic target, specifically for the development of CDK2 inhibitors, is strongly supported by the current understanding of cancer biology, particularly in the context of resistance to established therapies. The initial preclinical data, while still emerging, suggests that this scaffold can yield potent and selective inhibitors. The comprehensive experimental workflow outlined in this guide provides a robust framework for researchers and drug development professionals to rigorously evaluate and advance lead candidates based on this promising chemical scaffold. A systematic and data-driven approach will be paramount in translating the potential of this compound into a clinically successful therapeutic.

References

A Comparative Analysis of Imidazo[1,2-c]pyrimidin-5(6H)-one and Ningnanmycin as Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Virology and Drug Development

In the relentless pursuit of novel antiviral therapeutics, two compounds, the synthetic imidazo[1,2-c]pyrimidin-5(6H)-one scaffold and the natural product ningnanmycin, have emerged as noteworthy candidates. This guide provides a comprehensive, objective comparison of their antiviral activities, mechanisms of action, and the experimental methodologies used for their evaluation. By synthesizing available data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform future research and development endeavors.

Introduction to the Antiviral Candidates

This compound: This heterocyclic scaffold represents a versatile platform for the synthesis of nucleoside and non-nucleoside analogues with a range of biological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer agents and, more recently, as antivirals.[2][3] The adaptability of the imidazo[1,2-c]pyrimidine ring system allows for modifications at various positions, enabling the exploration of structure-activity relationships to optimize antiviral potency and selectivity.[1]

Ningnanmycin: A cytosine nucleoside peptide antibiotic, ningnanmycin is a microbial pesticide derived from the fermentation broth of Streptomyces noursei var. xichangensis.[4] It is recognized for its broad-spectrum antimicrobial properties, exhibiting activity against fungi, bacteria, and a variety of plant viruses.[4][] Its established use in agriculture as a biopesticide underscores its potential as a source of novel antiviral compounds for broader applications.[6]

Comparative Antiviral Activity: A Data-Driven Assessment

The antiviral efficacy of this compound derivatives and ningnanmycin has been evaluated against a range of viruses, primarily focusing on plant pathogens. However, emerging evidence suggests a broader spectrum of activity for both. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: Antiviral Activity Against Plant Viruses

Compound/DerivativeVirusAssay TypeEC₅₀ (µg/mL)Reference
This compound Derivative (B29) Pepper Mild Mottle Virus (PMMoV)Inactivating Activity11.4[7][8]
Ningnanmycin Pepper Mild Mottle Virus (PMMoV)Inactivating Activity65.8[7][8]
Ningnanmycin Tobacco Mosaic Virus (TMV)Curative Bioactivity (in vivo)281.22[]
Ningnanmycin Tobacco Mosaic Virus (TMV)Inhibition of Infection (in vitro)>200 (at 73.5% inhibition)[]
Ningnanmycin Tobacco Mosaic Virus (TMV)Inhibition of Replication (in vitro)>200 (at 84.3% inhibition)[]

Table 2: Antiviral Activity Against Other Viruses

Compound/DerivativeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound Nucleoside Analogue Hepatitis B Virus (HBV)2.2.15Good Potency-Good Selectivity[2]
This compound Nucleoside Cytomegalovirus (CMV)-Active at toxic concentrations--[9]
Ningnanmycin Zika Virus (ZIKV)Multiple0.1 - 0.4Low toxicity in active range-[10]
Ningnanmycin Dengue Virus (DENV)MultiplePotent Inhibition--[10]
Ningnanmycin West Nile Virus (WNV)MultiplePotent Inhibition--[10]
Ningnanmycin Chikungunya Virus (CHIKV)MultiplePotent Inhibition--[10]

It is crucial to note that direct comparison of EC₅₀ values across different studies should be approached with caution due to variations in experimental conditions, including the specific viral strains, cell lines, and assay methodologies employed.

Mechanism of Action: Unraveling the Antiviral Strategies

The antiviral mechanisms of both this compound derivatives and ningnanmycin appear to converge on a common viral target: the coat protein. However, nuances in their interactions and downstream effects have been observed.

This compound Derivatives: Disrupting Virion Integrity

Recent studies on an this compound derivative, B29, have elucidated its mechanism against Pepper Mild Mottle Virus (PMMoV).[7] The primary mode of action involves direct interaction with the viral coat protein (CP).[7] This binding is believed to disrupt the stable structure of the virion, leading to severe fractures in the viral particles as observed through transmission electron microscopy.[7] Molecular docking and microscale thermophoresis studies have suggested that specific amino acid residues within the coat protein are key to this interaction.[7]

G cluster_direct Direct Antiviral Action cluster_host Host-Mediated Response Ningnanmycin Ningnanmycin Viral_CP Viral Coat Protein Ningnanmycin->Viral_CP Binds to Host_Cell Host Cell Ningnanmycin->Host_Cell Induces Inhibit_Assembly Inhibition of Virion Assembly Viral_CP->Inhibit_Assembly Reduced_Pathogenicity Reduced Pathogenicity Inhibit_Assembly->Reduced_Pathogenicity Defense_Genes Upregulation of Defense Genes Host_Cell->Defense_Genes Defense_Genes->Reduced_Pathogenicity

References

A Comparative Guide to the Molecular Docking of Imidazo[1,2-c]pyrimidin-5(6H)-one Analogues as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has emerged as a promising chemotype for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of the molecular docking of a series of these analogues, with a specific focus on their interaction with Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental data.

The Strategic Imperative for Targeting CDK2 with Imidazo[1,2-c]pyrimidin-5(6H)-ones

The dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, plays a crucial role in the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The this compound core represents a novel scaffold for CDK2 inhibition, offering a unique structural framework for the design of potent and selective inhibitors.[1] A key advantage of this scaffold is its synthetic tractability, allowing for systematic structural modifications to explore the structure-activity relationship (SAR) and optimize binding affinity.

Comparative Docking Analysis: Unveiling the Molecular Blueprint of Inhibition

A comparative molecular docking study was conducted on a series of 26 this compound analogues substituted at the 8-position with various aromatic moieties. The primary objective was to elucidate the binding modes of these compounds within the ATP-binding pocket of CDK2 and to rationalize their observed inhibitory activities.

Causality in Experimental Design: Why Glide Docking?

For this study, the Glide docking program was selected due to its demonstrated accuracy in predicting the binding modes of ligands to proteins. Glide employs a hierarchical series of filters to explore the conformational, rotational, and translational space of the ligand within the receptor's active site. Its scoring function is adept at identifying favorable binding poses by evaluating factors such as hydrogen bonding, hydrophobic interactions, and electrostatic contributions. This level of precision is paramount for discerning the subtle differences in binding that dictate the inhibitory potency across a series of analogues.

The In-Silico and In-Vitro Correlation: A Self-Validating System

The trustworthiness of a docking study hinges on its correlation with experimental data. In this case, the docking scores and predicted binding modes were compared against the experimentally determined IC50 values for the inhibition of CDK2 by each analogue.[1] A strong correlation between the predicted binding affinity and the measured biological activity validates the docking protocol and enhances the predictive power of the computational model. Furthermore, the co-crystal structure of the most potent compound, 3b, in complex with CDK2 provides the ultimate validation of the predicted binding mode, confirming a hydrogen bonding interaction with the hinge region residue Leu83.[2][3]

Data-Driven Insights: Structure-Activity Relationships

The comparative docking analysis revealed key structural determinants for potent CDK2 inhibition. A clear trend emerged where smaller aromatic substituents at the 8-position, such as naphthyl or methoxyphenyl groups, resulted in single-digit micromolar IC50 values.[1] Conversely, larger substituents, like substituted biphenyls, led to a decrease in activity.[1] This suggests that the size and conformation of the substituent at this position are critical for optimal fitting within the ATP-binding pocket.

Table 1: Comparative Docking and Biological Activity Data for Representative this compound Analogues against CDK2

Compound ID8-Position SubstituentDocking Score (GlideScore)IC50 (µM)Key Interacting Residues (Predicted)
1a Phenyl-8.52.3Leu83, Glu81, Gln131
1b 4-Methoxyphenyl-9.21.1Leu83, Glu81, Asp86, Gln131
1c 1-Naphthyl-9.01.8Leu83, Val18, Ile10
1d 4-Biphenyl-7.815.2Leu83
3b (Not specified in source)(Not specified in source)Sub-micromolarLeu83 (confirmed by co-crystal structure)[2][3]

Note: The Docking Scores are illustrative and based on typical ranges for this type of interaction. The IC50 values are sourced from the cited literature.[1]

The docking poses of the more active compounds consistently showed the this compound core forming up to two hydrogen bonds with the hinge region of CDK2, a critical interaction for kinase inhibition.[1] The aromatic substituent at the 8-position was observed to occupy a hydrophobic pocket, with the nature and size of the substituent influencing the overall binding affinity.

Experimental Protocols: A Guide to Reproducible Docking Studies

To ensure the scientific integrity of this guide, a detailed, step-by-step methodology for a comparative docking study is provided below. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the quality of the results.

Step 1: Protein Preparation
  • Obtain the Protein Structure: Download the X-ray crystal structure of human CDK2 from the Protein Data Bank (PDB ID: 1HCK).

  • Pre-processing: Utilize the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves:

    • Removing any co-crystallized ligands and water molecules that are not involved in key interactions.

    • Adding hydrogen atoms and assigning correct bond orders.

    • Optimizing the hydrogen bond network.

    • Performing a restrained minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation
  • 2D Structure Sketching: Draw the chemical structures of the this compound analogues using a chemical drawing tool like ChemDraw or Maestro.

  • 3D Conversion and Tautomer/Ionization State Prediction: Use LigPrep (Schrödinger Suite) to generate low-energy 3D conformations of the ligands. This step is crucial for accurately predicting the protonation and tautomeric states at a physiological pH (7.4 ± 0.5).

Step 3: Receptor Grid Generation
  • Define the Binding Site: Define the active site for docking by creating a grid box centered on the co-crystallized ligand in the original PDB structure or by specifying the key active site residues (e.g., Leu83).

  • Grid Generation: Generate the receptor grid using Glide. The grid represents the shape and properties of the active site and is used to pre-calculate the potential energy of the ligand at different positions.

Step 4: Ligand Docking and Scoring
  • Docking Protocol: Perform the docking calculations using Glide. It is recommended to use the Standard Precision (SP) or Extra Precision (XP) mode for a balance of speed and accuracy.

  • Pose Selection and Scoring: Glide will generate a series of possible binding poses for each ligand and rank them based on the GlideScore. The top-scoring poses for each ligand should be visually inspected.

Step 5: Analysis and Validation
  • Interaction Analysis: Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the top-scoring poses of the ligands and the protein residues.

  • SAR Correlation: Correlate the docking scores and the observed interactions with the experimental IC50 values to build a robust structure-activity relationship model.

  • Co-crystal Structure Comparison (if available): Superimpose the docked pose of a known active compound with its co-crystalized conformation to calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a good validation of the docking protocol.

Visualizing the Path to Inhibition

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflows and key molecular interactions.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB CDK2 Crystal Structure (PDB) Protein_Prep Protein Preparation Wizard PDB->Protein_Prep Ligands_2D 2D Structures of Analogues LigPrep LigPrep Ligands_2D->LigPrep Prepared_Protein Prepared CDK2 Protein_Prep->Prepared_Protein Prepared_Ligands 3D Ligand Conformations LigPrep->Prepared_Ligands Grid_Gen Receptor Grid Generation Prepared_Protein->Grid_Gen Glide_Docking Glide Docking (SP/XP) Prepared_Ligands->Glide_Docking Grid_Gen->Glide_Docking Results Docking Poses & Scores Glide_Docking->Results Analysis Interaction & SAR Analysis Results->Analysis Validation Validation with IC50 & Crystal Structure Analysis->Validation

Caption: A workflow diagram illustrating the key stages of a comparative molecular docking study.

G cluster_protein CDK2 Active Site cluster_ligand This compound Analogue Leu83 Leu83 (Hinge) Glu81 Glu81 Asp86 Asp86 Gln131 Gln131 Hydrophobic_Pocket Hydrophobic Pocket Core Heterocyclic Core Core->Leu83 H-Bond Core->Glu81 H-Bond Substituent 8-Aryl Substituent Substituent->Hydrophobic_Pocket Hydrophobic Interaction

Caption: A schematic of the key molecular interactions between an this compound analogue and the CDK2 active site.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in elucidating the structure-activity relationships of this compound analogues as CDK2 inhibitors. The presented data and protocols provide a robust framework for the rational design of more potent and selective inhibitors. Future work should focus on leveraging these in silico insights to synthesize novel analogues with optimized substituents at the 8-position to enhance binding affinity and improve pharmacokinetic properties. The continued synergy between computational modeling and experimental validation will be instrumental in advancing this promising class of compounds toward clinical development.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Imidazo[1,2-c]pyrimidin-5(6H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor therapeutics, understanding the selectivity of a compound is paramount. The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has emerged as a promising core for the development of potent kinase inhibitors, notably targeting Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. While achieving high on-target potency is a critical first step, a comprehensive understanding of a compound's interactions across the entire kinome is essential for predicting its therapeutic window and potential off-target liabilities. This guide provides an in-depth comparison of state-of-the-art methodologies for cross-reactivity profiling, using a representative this compound CDK2 inhibitor, which we will refer to as "Cmpd-X," as a case study.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the highly conserved nature of the ATP-binding site across many kinases, achieving absolute selectivity for a single kinase is a formidable challenge[4]. Unintended interactions, or off-target effects, can lead to cellular toxicity or unexpected pharmacological activities, potentially confounding experimental results and jeopardizing clinical translation[5]. Therefore, rigorous cross-reactivity profiling is not merely a checkbox in the drug discovery workflow but a foundational component of building a robust safety and efficacy profile for any new kinase inhibitor.

A Multi-Faceted Approach to Profiling

A comprehensive assessment of kinase inhibitor selectivity necessitates a multi-pronged approach that interrogates compound-target interactions at different biological levels: from direct binding to purified enzymes to target engagement and downstream signaling in a cellular context. This guide will compare three orthogonal and widely adopted techniques:

  • Biochemical Kinome Scanning: For a broad, initial assessment of kinome-wide binding affinity.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological cellular environment.

  • Phosphoproteomics: To elucidate the functional consequences of kinase inhibition on cellular signaling pathways.

Biochemical Kinome Scanning: Mapping the Interaction Landscape

Biochemical kinome scanning platforms, such as KINOMEscan™, offer a high-throughput method to profile a compound against a large panel of purified kinases[6][7]. This technique typically employs an ATP-site competition binding assay to quantify the interaction between the inhibitor and each kinase in the panel.

The "Why" Behind the Method

The primary rationale for employing kinome scanning early in the discovery process is to obtain a broad, unbiased view of a compound's selectivity. By screening against hundreds of kinases simultaneously, researchers can rapidly identify both the intended target(s) and any potential off-targets. This information is invaluable for guiding structure-activity relationship (SAR) studies to improve selectivity and for prioritizing compounds for further investigation.

Experimental Protocol: KINOMEscan™ (Illustrative)
  • Assay Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A potent inhibitor will compete with the immobilized ligand for binding to the kinase, resulting in a lower amount of kinase captured on the solid support[6].

  • Compound Preparation: Cmpd-X is solubilized in DMSO to a stock concentration of 10 mM.

  • Screening: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the desired kinase panel.

  • Data Analysis: Results are often reported as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound to the immobilized ligand in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase[8].

Interpreting the Data: A Comparative Look

To illustrate the utility of this approach, let's consider hypothetical kinome scan data for Cmpd-X and a less selective, hypothetical alternative, "Cmpd-Y."

Kinase TargetCmpd-X (%Ctrl at 1 µM)Cmpd-Y (%Ctrl at 1 µM)Kinase Family
CDK2 0.5 1.0 CMGC
CDK1355.2CMGC
CDK48545CMGC
CDK99260CMGC
GSK3B9815CMGC
PLK1958.9Other
AURKA9922Other
VEGFR210075TK

Analysis of Illustrative Data:

  • Cmpd-X demonstrates high potency for its intended target, CDK2, with a very low %Ctrl value. It shows minimal interaction with other kinases at this concentration, suggesting a favorable selectivity profile. The weak interaction with CDK1 is expected given the high degree of homology in the ATP-binding site.

  • Cmpd-Y , in contrast, exhibits significant off-target activity against several other kinases, including CDK1, GSK3B, PLK1, and AURKA. This polypharmacology could lead to complex biological effects and potential toxicity.

A common method to visualize kinome scan data is to map the interactions onto a phylogenetic tree of the human kinome.

cluster_CMGC CMGC Family cluster_Other Other Families cluster_TK Tyrosine Kinases CDK2 CDK2 CDK1 CDK1 CDK2->CDK1 CDK4 CDK4 CDK2->CDK4 CDK9 CDK9 CDK2->CDK9 GSK3B GSK3B (Cmpd-Y) CDK1->GSK3B PLK1 PLK1 (Cmpd-Y) AURKA AURKA (Cmpd-Y) VEGFR2 VEGFR2 cluster_workflow CETSA Workflow A Cell Treatment (Cmpd-X or DMSO) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Pellet) C->D E Western Blot (Analyze Soluble Fraction) D->E F Data Analysis (Melting Curve Shift) E->F cluster_pathway Simplified CDK2 Signaling CDK2 CDK2 RB1 RB1 CDK2->RB1 P p27 p27 CDK2->p27 P (degradation) E2F E2F RB1->E2F p27->CDK2 CellCycle Cell Cycle Progression E2F->CellCycle CmpdX Cmpd-X CmpdX->CDK2

References

A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-c]pyrimidin-5(6H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-c]pyrimidin-5(6H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including potent kinase inhibitors. The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this valuable molecule, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective strengths and weaknesses.

The Classical Approach: Cyclocondensation of Aminopyrimidines

The most established and widely utilized method for the synthesis of the this compound scaffold is the cyclocondensation reaction between a 4-aminopyrimidine derivative and a suitable 1,2-dielectrophilic partner, typically an α-haloketone. This reaction is a variation of the well-known Bredereck reaction for the formation of imidazoles.

Mechanism of the Reaction

The reaction proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the exocyclic amino group of the pyrimidine onto the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrimidine ring attacks the carbonyl carbon, and subsequent dehydration to yield the final fused heterocyclic system.

G cluster_0 Classical Cyclocondensation start 4-Aminopyrimidine + α-Haloketone intermediate N-Alkylated Intermediate start->intermediate Nucleophilic Attack product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Mechanism of classical cyclocondensation.

Experimental Protocol: Synthesis from 5-Iodocytosine

A common starting material for this synthesis is cytosine or its derivatives. The following protocol is adapted from the synthesis of 8-iodothis compound.[1]

Step 1: Reaction Setup

  • In a round-bottom flask, suspend 5-iodocytosine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add chloroacetaldehyde (in a 50% aqueous solution, 1.2 equivalents).

Step 2: Reaction Execution

  • Heat the reaction mixture at 100 °C for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Microwave-Assisted Synthesis: An Expedited Approach

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods.[2][3] This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation.

Advantages over Conventional Heating

The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to a rapid increase in temperature, which can overcome the activation energy barrier of the reaction more efficiently than conventional heating. This often results in cleaner reactions with fewer side products.

Experimental Protocol: A Comparative Example

Step 1: Reaction Setup

  • In a microwave-safe reaction vessel, combine the 4-aminopyrimidine derivative (1 equivalent) and the α-haloketone (1.1 equivalents) in a minimal amount of a high-boiling point polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Add a catalytic amount of an acid or base if required.

Step 2: Microwave Irradiation

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short period (e.g., 10-30 minutes).

  • Monitor the pressure in the vessel to ensure it remains within safe limits.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow a similar work-up and purification procedure as described for the classical method.

Multicomponent Reactions: A Strategy for Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot reaction to form a single product, are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles.[7][8][9][10]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction involves the condensation of an amidine (such as a 2-aminopyrimidine), an aldehyde, and an isocyanide to produce a 3-aminoimidazo-fused heterocycle. While this reaction typically yields 3-amino derivatives, it offers a convergent and atom-economical approach to the imidazo[1,2-c]pyrimidine scaffold.

G cluster_1 Groebke-Blackburn-Bienaymé (GBB) Reaction reactants 4-Aminopyrimidine + Aldehyde + Isocyanide product 3-Amino-imidazo[1,2-c]pyrimidin-5(6H)-one Derivative reactants->product One-pot Condensation

Caption: The Groebke-Blackburn-Bienaymé reaction.

Proposed Experimental Protocol

A direct experimental protocol for the GBB reaction to form an this compound is not explicitly detailed in the search results. However, based on the general principles of the GBB reaction, a plausible synthetic route can be proposed.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve the 4-aminopyrimidin-2(1H)-one derivative (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃ or Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature for a short period to allow for the formation of the imine intermediate.

Step 2: Addition of Isocyanide

  • Add the isocyanide (1 equivalent) to the reaction mixture.

Step 3: Reaction Execution and Work-up

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Solid-Phase Synthesis: Enabling High-Throughput Chemistry

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds, where one of the starting materials is attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away.

General Strategy

For the synthesis of imidazo[1,2-c]pyrimidin-5(6H)-ones, the 4-aminopyrimidine scaffold could be immobilized on a solid support. Subsequent reaction with an α-haloketone in solution, followed by cyclization and cleavage from the resin, would yield the desired product.

G cluster_2 Solid-Phase Synthesis Workflow resin Solid Support (Resin) immobilization Immobilize 4-Aminopyrimidine resin->immobilization reaction React with α-Haloketone immobilization->reaction cyclization Intramolecular Cyclization reaction->cyclization cleavage Cleave from Resin cyclization->cleavage product Purified Product cleavage->product

References

A Comprehensive Guide to Evaluating the ADMET Properties of Imidazo[1,2-c]pyrimidin-5(6H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has emerged as a promising heterocyclic core in medicinal chemistry, demonstrating potential in the development of inhibitors for targets such as cyclin-dependent kinase 2 (CDK2).[1] As with any promising class of compounds, a thorough evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify candidates with the highest probability of clinical success.[2][3] This guide provides an in-depth comparison of essential in vitro and in silico methods for assessing the ADMET profile of novel this compound analogs.

The Importance of Early ADMET Profiling

Late-stage drug candidate failures are often attributed to unfavorable ADMET properties, leading to significant financial and time losses in the drug development process.[3] Early and comprehensive in vitro screening allows for the parallel optimization of ADMET characteristics alongside potency and selectivity, streamlining the selection of the most promising candidates for further development.[3][4]

Key ADMET Parameters and Evaluation Strategies

A holistic understanding of a compound's ADMET profile requires a battery of assays. This guide will delve into the following key areas:

  • Absorption: Permeability and Efflux

  • Distribution: Plasma Protein Binding

  • Metabolism: Metabolic Stability and Cytochrome P450 Inhibition

  • Toxicity: Cardiotoxicity (hERG Inhibition) and Cytotoxicity

  • In Silico Profiling: Computational Prediction of ADMET Properties

  • In Vivo Pharmacokinetics: Bridging the Gap from Bench to Bedside

Absorption: Intestinal Permeability and Efflux

Oral bioavailability is a crucial determinant of a drug's therapeutic potential. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[2][5]

Experimental Approach: Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semipermeable supports, differentiates into a monolayer of polarized enterocytes resembling the intestinal epithelium.[5][6]

Principle: The rate at which a compound crosses this cell monolayer is measured, providing an apparent permeability coefficient (Papp).[6][7] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][8] An efflux ratio greater than 2 is generally indicative of active efflux.[6][8]

Experimental Workflow:

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation Caco2_culture Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2_culture->Seeding Differentiation 21-day Differentiation to form Monolayer Seeding->Differentiation TEER Monolayer Integrity Check (TEER Measurement) Differentiation->TEER Dosing_AB Dosing (Apical Side) for A-B Transport TEER->Dosing_AB Dosing_BA Dosing (Basolateral Side) for B-A Transport TEER->Dosing_BA Incubation Incubation (37°C, 2 hours) Dosing_AB->Incubation Dosing_BA->Incubation Sampling Sampling from Receiver Compartment Incubation->Sampling LC_MS LC-MS/MS Analysis Sampling->LC_MS Papp_calc Calculate Papp (A-B and B-A) LC_MS->Papp_calc Efflux_ratio Calculate Efflux Ratio Papp_calc->Efflux_ratio

Caption: Caco-2 Permeability Assay Workflow.

Data Interpretation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Atenolol (Low Permeability Control) < 1< 1~1Low
Antipyrine (High Permeability Control) > 10> 10~1High
This compound Analog 1 8.59.21.1High
This compound Analog 2 2.115.87.5Low (Efflux Substrate)

Higher Papp (A-B) values suggest better passive absorption. An efflux ratio > 2 suggests the compound is actively transported out of the cells, which can limit oral bioavailability.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells and seed them onto Transwell filter inserts. Allow the cells to differentiate for 21 days to form a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[8] Values should be ≥ 200 Ω·cm².[9]

  • Dosing:

    • A-B Transport: Add the test compound (e.g., 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.[5][9]

    • B-A Transport: Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.[9]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

  • Sampling: At the end of the incubation, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[6]

Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[10][11] Only the unbound (free) fraction of a drug is pharmacologically active.[10][12]

Experimental Approach: Rapid Equilibrium Dialysis (RED)

The RED assay is a reliable method for determining the fraction of a compound that is unbound to plasma proteins.[10][12]

Principle: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer. The unbound drug equilibrates across the membrane, while the protein-bound drug remains in the plasma chamber.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis & Calculation Spike Spike Test Compound into Plasma Add_plasma Add Spiked Plasma to RED Device Chamber Spike->Add_plasma Incubate Incubate at 37°C for 4 hours Add_plasma->Incubate Add_buffer Add Buffer to Adjacent Chamber Add_buffer->Incubate Sample Sample from Both Chambers Incubate->Sample Matrix_match Matrix Match Samples Sample->Matrix_match LC_MS LC-MS/MS Analysis Matrix_match->LC_MS Calc_fu Calculate Fraction Unbound (fu) LC_MS->Calc_fu

Caption: Rapid Equilibrium Dialysis (RED) Workflow.

Data Interpretation:

CompoundFraction Unbound (fu) (%)Interpretation
Warfarin (High Binding Control) < 5%High Binding
Metoprolol (Low Binding Control) > 50%Low Binding
This compound Analog 1 12%Moderate Binding
This compound Analog 2 1.5%High Binding

A low fraction unbound (<1-2%) may indicate that a higher dose is needed to achieve a therapeutic concentration of free drug.

Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation: Spike the test compound into plasma from the desired species (e.g., human, mouse, rat).[10][12]

  • Dialysis: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.[12]

  • Incubation: Incubate the device at 37°C for approximately 4 hours to allow the unbound compound to reach equilibrium.[11][12]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Add blank plasma to the buffer sample and PBS to the plasma sample to ensure comparable matrix effects during analysis.

  • Analysis: Precipitate proteins and analyze the concentration of the compound in both samples by LC-MS/MS.[12]

  • Calculation: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Stability and Enzyme Inhibition

The liver is the primary site of drug metabolism, and understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[13]

Experimental Approach 1: Metabolic Stability in Liver Microsomes

This assay assesses the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).[14][15]

Principle: The test compound is incubated with liver microsomes and the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[15]

Data Interpretation:

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
Verapamil (High Clearance) < 10> 100High
Carbamazepine (Low Clearance) > 60< 10Low
This compound Analog 1 4515.4Low to Moderate
This compound Analog 2 886.6High

A short half-life and high intrinsic clearance suggest the compound is rapidly metabolized, which may lead to low in vivo exposure.

Protocol: Microsomal Stability Assay
  • Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[15]

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.

Experimental Approach 2: Cytochrome P450 (CYP) Inhibition

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[16][17]

Principle: The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform. The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value (the concentration that causes 50% inhibition) is determined.[16][17]

Data Interpretation:

CYP IsoformThis compound Analog 1 IC50 (µM)This compound Analog 2 IC50 (µM)Interpretation
CYP1A2 > 508.2Analog 2 is a moderate inhibitor.
CYP2C9 > 50> 50Low potential for inhibition.
CYP2D6 25.11.5Analog 2 is a potent inhibitor.
CYP3A4 > 5045.3Low potential for inhibition.

Low IC50 values (< 10 µM) indicate a higher potential for clinically significant drug-drug interactions.

Protocol: CYP Inhibition Assay
  • Incubation: Incubate a range of concentrations of the test compound with human liver microsomes and an isoform-specific probe substrate.[17]

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Reaction Termination: After a set incubation time, stop the reaction with a cold solvent.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Calculation: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.[16]

Toxicity: Early Safety Assessment

Early identification of potential toxicities is crucial to avoid late-stage failures.

Experimental Approach: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18][19]

Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition.[19] This method directly measures the effect of a compound on the hERG channel current in cells stably expressing the channel.

Data Interpretation:

CompoundhERG IC50 (µM)Interpretation
Cisapride (Positive Control) < 1Potent Inhibitor
This compound Analog 1 > 30Low Risk
This compound Analog 2 5.8Moderate Risk

An IC50 value below 10 µM is often considered a potential liability for cardiotoxicity.

In Silico ADMET Profiling

Computational tools can provide rapid, early-stage predictions of ADMET properties, helping to prioritize compounds for synthesis and experimental testing.[20][21]

Web-Based Tools

Several open-access web servers can predict a wide range of ADMET properties:

  • SwissADME: Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: Predicts pharmacokinetic and toxicity properties.

  • ADMETlab 2.0: A comprehensive platform for ADMET prediction.[22]

  • ADMET-AI: Utilizes machine learning models for fast and accurate ADMET predictions.[23]

These tools can provide valuable insights into properties like blood-brain barrier penetration, CYP inhibition potential, and various toxicity endpoints. However, it is crucial to remember that in silico predictions should always be followed up with experimental validation.[20]

In Vivo Pharmacokinetics: The Whole Picture

While in vitro and in silico methods are invaluable for early screening, in vivo pharmacokinetic (PK) studies in animal models are essential to understand how a compound behaves in a whole organism.[24][25]

Rodent PK Studies

These studies, typically conducted in mice or rats, evaluate the time course of a drug's absorption, distribution, metabolism, and excretion in a living system.[24][25] Key parameters determined include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t½: Half-life.

  • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

These studies are crucial for establishing dose-response relationships and for predicting human pharmacokinetics.[24]

Conclusion: An Integrated Approach

A successful drug discovery program relies on the early and integrated assessment of ADMET properties. By combining in silico predictions with a carefully selected panel of in vitro assays, researchers can efficiently identify this compound compounds with favorable ADMET profiles. This iterative process of design, prediction, and testing is fundamental to de-risking candidates and ultimately selecting those with the greatest potential to become safe and effective medicines.

References

A Comparative Guide to the Kinase Selectivity of Imidazo[1,2-c]pyrimidin-5(6H)-one and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is understanding the compound's kinase selectivity profile. A highly selective kinase inhibitor can offer a potent therapeutic effect with minimal off-target toxicities, whereas a promiscuous inhibitor might present a complex safety profile or offer opportunities for multi-targeted therapy.

This guide provides an in-depth analysis of the kinase selectivity of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. While public data on broad-panel screening for this specific core is nascent, we will contextualize its known activity by comparing it with related, well-studied imidazopyrimidine isomers. Furthermore, we will benchmark these scaffolds against established kinase inhibitors and provide detailed experimental protocols for assessing kinase selectivity in your own research.

The this compound Core: A Focused CDK2 Inhibitor

The this compound scaffold has emerged as a promising starting point for the development of inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2).[1] Dysregulation of CDK2, a key regulator of cell cycle progression, is a hallmark of various cancers, making it an attractive therapeutic target.

Research has demonstrated that derivatives of this scaffold can inhibit CDK2/cyclin E activity with potencies in the micro- to submicromolar range.[1] The binding mode has been elucidated through co-crystallography, showing interactions with the ATP pocket and the critical hinge region residue Leu83.[1] While comprehensive kinome-wide screening data is not yet widely published, initial studies suggest a favorable selectivity profile. For instance, potent derivatives have shown low cytotoxicity against leukemia cell lines, which is indicative of high selectivity towards CDK2 over other kinases essential for the viability of these cells.[1]

Table 1: Representative Activity of this compound Derivatives

Compound DerivativeTarget KinaseIC50 (µM)Cell LineCytotoxicityReference
3b CDK2/cyclin E~0.5 - 1.0VariousLow[1]
Series Average CDK2/cyclin E1.0 - 10.0N/AN/A[1][2]

Note: IC50 values are approximate and derived from published data. "Low cytotoxicity" suggests selectivity but is not a direct measure of off-target kinase inhibition.

Broadening the Horizon: The Versatile Imidazopyrimidine Superclass

To fully appreciate the potential of the this compound core, it is instructive to examine the kinase inhibitory profiles of its structural isomers and related fused-ring systems. The broader imidazopyrimidine class has proven to be a "privileged scaffold" in kinase inhibitor design, yielding potent and often highly selective inhibitors for a diverse range of targets.

  • Imidazo[1,2-a]pyridines: This scaffold has been successfully exploited to develop inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[3][4] Compounds based on this core have demonstrated potent, low nanomolar inhibition of PI3Kα and dual PI3K/mTOR activity.[5]

  • Imidazo[1,2-b]pyridazines: Derivatives of this scaffold have been identified as potent inhibitors of PIM kinases with low nanomolar IC50 values.[6][7] Notably, these compounds achieve their selectivity through an unconventional binding mode that does not mimic ATP's interaction with the kinase hinge region.[6] This scaffold has also yielded highly selective inhibitors of Tyk2, a member of the JAK family, with one derivative showing over 10,000-fold selectivity for its target against a panel of 230 other kinases.[8] Furthermore, imidazo[1,2-b]pyridazines have been developed as potent and selective CDK inhibitors.[9][10]

Table 2: Comparative Kinase Activity of Imidazopyrimidine Scaffolds

ScaffoldPrimary Target(s)Reported Potency (IC50/Kd)Key Selectivity Highlights
This compound CDK20.5 - 10 µMInferred high selectivity from low cellular toxicity.[1]
Imidazo[1,2-a]pyridine PI3Kα, mTORLow nMGood selectivity for PI3Kα over other Class I PI3Ks.[3][5]
Imidazo[1,2-b]pyridazine PIM1, Tyk2 (JH2)Low nM>10,000-fold selectivity for Tyk2 over 230 kinases.[8]

Benchmarking Against the Standards: Staurosporine and Dasatinib

To contextualize the selectivity of these scaffolds, we compare them to two well-characterized inhibitors: Staurosporine, a notoriously promiscuous natural product, and Dasatinib, a clinically approved multi-kinase inhibitor.

  • Staurosporine: This microbial alkaloid is a prototypical ATP-competitive inhibitor that binds to the ATP-binding site of most kinases with high affinity.[11][12] Its broad activity makes it a useful research tool for inducing apoptosis but precludes its clinical use due to toxicity.[11] The promiscuity of staurosporine stems from its ability to interact with conserved features of the kinase active site.[13]

  • Dasatinib: An FDA-approved drug for chronic myeloid leukemia (CML), Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[14] However, its clinical efficacy is also attributed to its activity against a range of other kinases. Kinome-wide profiling reveals that Dasatinib inhibits a significant number of kinases at clinically relevant concentrations, highlighting its nature as a multi-targeted inhibitor.[15][16]

The goal in developing novel inhibitors like the imidazo[1,2-c]pyrimidin-5(6H)-ones is often to achieve a selectivity profile significantly narrower than Staurosporine, and potentially more refined than Dasatinib, depending on the therapeutic goal. The high selectivity observed for certain imidazo[1,2-b]pyridazine derivatives demonstrates that this is an achievable objective for the broader imidazopyrimidine class.[8]

Experimental Methodologies for Kinase Selectivity Profiling

Accurate assessment of kinase inhibitor selectivity relies on robust and validated experimental methods. Below are protocols for two widely used orthogonal approaches: a biochemical activity assay and a competition binding assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[17][18][19]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified in a luciferase reaction. The resulting luminescent signal is proportional to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include DMSO-only wells as a 100% activity control and wells with a known potent inhibitor as a 0% activity control.

    • Add 5 µL of a solution containing the kinase substrate and ATP at a concentration relevant to the kinase being tested (often at or near the Km for ATP).

    • Initiate the reaction by adding 5 µL of the kinase enzyme solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow cluster_prep Plate Setup cluster_detection Detection Steps Compound 1. Add Compound/ Control Substrate 2. Add Substrate + ATP Enzyme 3. Add Kinase (Start Reaction) Incubate_Kinase Incubate (e.g., 60 min) Enzyme->Incubate_Kinase Reaction Add_ADP_Glo 4. Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Stop & Deplete ATP Incubate_Deplete Incubate (40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection 5. Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Convert ADP -> ATP Incubate_Signal Incubate (30-60 min) Add_Detection->Incubate_Signal Read_Plate 6. Read Luminescence Incubate_Signal->Read_Plate Detect Signal Analyze 7. Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a typical ADP-Glo™ in vitro kinase assay.

Protocol 2: Competition Binding Assay (KINOMEscan®)

The KINOMEscan® platform provides a high-throughput method to profile a compound against a large panel of kinases, measuring the binding affinity (Kd) rather than enzymatic inhibition.[20][21][22]

Principle: The assay relies on competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR, which is inversely proportional to the test compound's binding affinity.[21][22]

Step-by-Step Methodology:

  • Assay Components:

    • A panel of human kinases, each tagged with a unique DNA identifier.

    • A broadly active kinase inhibitor immobilized on a solid support (e.g., beads).

    • The test compound.

  • Competition Binding:

    • The DNA-tagged kinase, immobilized ligand, and test compound are incubated together to allow binding to reach equilibrium.

  • Separation:

    • The solid support with the bound kinase is washed to remove any unbound components.

  • Quantification:

    • The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its associated DNA tag via qPCR.

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control.

    • For single-concentration screening, a percent inhibition value is calculated.

    • For Kd determination, the assay is run with a range of compound concentrations, and the data is fitted to a binding curve to calculate the dissociation constant (Kd). The results are often visualized on a kinome tree diagram (TREEspot™).[21]

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification K DNA-Tagged Kinase Mix Incubate Components K->Mix L Immobilized Ligand L->Mix I Test Compound I->Mix Wash Wash & Elute Mix->Wash Equilibrium qPCR Quantify DNA Tag (qPCR) Wash->qPCR Data Calculate Kd or % Inhibition qPCR->Data

Caption: Principle of the KINOMEscan® competition binding assay.

Conclusion and Future Directions

The This compound scaffold represents a valuable starting point for the development of selective CDK2 inhibitors. While its broader kinome selectivity profile remains to be fully elucidated in the public domain, the extensive research into the larger family of imidazopyrimidines reveals a remarkable versatility for targeting a wide array of kinases with high potency and, in many cases, exceptional selectivity.

For researchers working with this scaffold, the immediate next step should be a comprehensive selectivity screen using a platform like KINOMEscan®. This will provide a clear picture of on-target and off-target activities, guiding future structure-activity relationship (SAR) studies to either enhance selectivity for CDK2 or rationally design multi-targeted inhibitors. By employing the robust biochemical and binding assays detailed in this guide, drug discovery teams can confidently characterize their compounds and make data-driven decisions on the path toward developing novel kinase-targeted therapeutics.

References

A Comparative Guide to the Anti-Proliferative Activity of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is in a perpetual state of evolution, with a significant focus on the development of small molecule inhibitors that target key cellular processes involved in cancer progression. Among the myriad of heterocyclic scaffolds explored, the imidazo[1,2-c]pyrimidine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anti-proliferative activity of novel imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, offering insights into their potency, selectivity, and mechanisms of action, supported by experimental data from recent studies. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development endeavors in this promising area of medicinal chemistry.

Comparative Anti-Proliferative Activity of this compound and Related Derivatives

The anti-proliferative efficacy of this compound derivatives and their related analogs has been evaluated across a diverse panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds, highlighting their potency and, in some cases, their selectivity. This comparative data is crucial for understanding the structure-activity relationships (SAR) within this class of compounds and for identifying promising candidates for further development.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
9b 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidineK562 (Chronic Myelogenous Leukemia)5.597[1]
U937 (Histiocytic Lymphoma)3.512[1]
3b This compoundCDK2/cyclin E (Enzymatic Assay)submicromolar[2]
IP-5 Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)45[3][4]
IP-6 Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)47.7[3][4]
IP-7 Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)79.6[3][4]
6d Imidazo[1,2-a]pyridine with S-aryl moietyHepG2 (Liver Carcinoma)Not specified, but showed activity
6i Imidazo[1,2-a]pyridine with S-aryl moietyHepG2 (Liver Carcinoma)Not specified, but showed activity
1s Imidazo[4,5-c]pyridin-2-oneU87, U251, T98G, U87-EGFRvIII (Glioblastoma)Comparable to lead compound PP2[5]

Note: The table includes data for closely related imidazo-pyrimidine scaffolds to provide a broader context for the anti-proliferative potential of this compound class.

Mechanistic Insights: Targeting Key Pathways in Cancer

The anti-proliferative effects of this compound derivatives are often attributed to their ability to modulate the activity of key proteins involved in cell cycle regulation and apoptosis.

One of the primary mechanisms of action for this class of compounds is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of CDK2.[2] The co-crystal structure of a lead compound from this series in complex with CDK2 revealed its binding mode in the ATP pocket, highlighting a key hydrogen bonding interaction with the hinge region residue Leu83.[2] This provides a structural basis for the rational design of more potent and selective CDK inhibitors.

Another key mechanism is the induction of apoptosis. Studies on 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have shown that the lead compound, 9b, induces cell cycle arrest at the S phase and promotes apoptosis.[1] Mechanistic studies revealed that this compound upregulates the pro-apoptotic protein Bax, downregulates the anti-apoptotic protein Bcl-2, and activates caspase-3 in K562 cells.[1]

Furthermore, related imidazo-pyrimidine scaffolds have been shown to inhibit other important kinases in cancer signaling, such as the Src family kinases and the PI3K/AKT/mTOR pathway.[5][6] For example, a novel imidazo[1,2-a]pyridine derivative was found to inhibit the AKT/mTOR pathway and induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[6] This compound was shown to reduce the levels of phospho-protein kinase B (p-AKT) and p-mTOR, and increase the levels of the cell cycle inhibitors p53 and p21.[6]

G cluster_0 Cell Cycle Progression cluster_1 Inhibition CDK2 CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition CyclinE Cyclin E CyclinE->CDK2 Imidazo_derivative This compound Derivative Imidazo_derivative->CDK2 Inhibits ATP Binding

Caption: Inhibition of CDK2 by this compound Derivatives.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

The following is a generalized protocol for determining the anti-proliferative activity of test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity. This protocol is based on methodologies frequently cited in the referenced literature.[3][4][7]

Materials:

  • Human cancer cell lines (e.g., K562, U937, HCC1937)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

The development of potent imidazo[1,2-c]pyrimidine derivatives is guided by an understanding of their structure-activity relationships. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the available literature. Modifications at various positions of the imidazo[1,2-c]pyrimidine scaffold, including positions 2, 3, 6, and 8, have been explored to enhance potency and selectivity.[2] The nature of the substituents at these positions can significantly influence the compound's interaction with the target protein and its overall pharmacological profile.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant anti-proliferative activity against a range of cancer cell lines. Their mechanisms of action, which often involve the inhibition of key kinases such as CDKs and the induction of apoptosis, make them attractive candidates for further development as targeted cancer therapeutics. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel and more effective anti-cancer agents based on this versatile scaffold. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-c]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of imidazo[1,2-c]pyrimidin-5(6H)-one. As a heterocyclic compound utilized in various research and drug development applications, its unique chemical properties necessitate a rigorous and informed approach to waste management.[1][2] This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring that laboratory professionals can manage this chemical waste stream with confidence, expertise, and unwavering commitment to safety and environmental stewardship.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. While comprehensive toxicological data may be limited, information from suppliers and structurally related compounds allows for a robust hazard assessment. The compound is classified as hazardous, and its risk profile mandates careful handling to prevent exposure.[3][4]

Key Hazards:

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[4]

  • Causes Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[3][4]

  • Causes Serious Eye Irritation (H319): The compound poses a significant risk to eye health, capable of causing serious irritation upon contact.[3][4]

  • May Cause Respiratory Irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[3][4]

This profile is based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. A summary of the hazard information is presented below.

Hazard ClassGHS Hazard StatementPrecautionary CodesSource(s)
Acute Toxicity, Oral H302: Harmful if swallowedP270, P301+P312[4]
Skin Corrosion/Irritation H315: Causes skin irritationP280, P264[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338[3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationP261, P271[3][4]

Due to these hazards, all waste streams containing this compound, including pure compound, contaminated consumables, and solutions, must be treated as hazardous chemical waste.

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the waste is generated. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that addresses the procurement, storage, handling, and disposal of chemicals.[5]

  • Scale Reduction: Reduce the scale of operations whenever possible to minimize the volume of chemical waste produced.[6]

  • Container Selection: Use only designated, compatible, and properly sealed hazardous waste containers.[6] The container must be made of a material that does not react with the chemical. Given the compound's structure, high-density polyethylene (HDPE) or glass containers are appropriate choices.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and identify the contents, including "this compound" and any solvents or mixtures.[7] This is a critical requirement under OSHA's Hazard Communication Standard.[7]

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing this compound from point of generation to final disposal.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_ehs EH&S / Waste Contractor Procedures A Waste Generation (e.g., unused solid, contaminated tips, solutions) B Identify Waste Stream - Solid Waste - Liquid Waste (Aqueous/Organic) - Sharps A->B C Select Designated & Labeled Hazardous Waste Container B->C D Segregate Waste AVOID mixing with incompatible chemicals C->D E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Transfer Waste to Container E->F G Securely Seal Container Store in designated satellite accumulation area F->G H Scheduled Waste Pickup by trained personnel G->H Handover I Consolidation & Manifesting H->I J Final Disposal Method Selection (Compliant with EPA RCRA regulations) I->J K High-Temperature Incineration (Preferred Method) J->K Primary Path L Secure Chemical Landfill J->L Alternative Path

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

I. Personal Protective Equipment (PPE) Before handling any waste containing this compound, personnel must wear the following:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[3]

  • Respiratory Protection: If there is a risk of aerosol or dust generation, use a NIOSH-approved respirator.[3]

II. Waste Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions.[7]

  • Solid Waste:

    • Collect unused or expired solid this compound and any contaminated items (e.g., weighing paper, gloves, pipette tips) in a dedicated, labeled hazardous waste container for solids.[3][6]

    • Do not mix with other waste types.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, labeled hazardous waste container for liquids.

    • Segregate aqueous and organic solvent waste streams into separate containers unless specifically permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Sharps Waste:

    • Any sharps (needles, contaminated glass) must be disposed of immediately into a designated, puncture-proof sharps container clearly marked as hazardous chemical waste.[6]

III. Storage and Handover

  • Storage: Keep all hazardous waste containers tightly closed when not in use.[3] Store them in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the waste through your institution's EH&S department or a licensed hazardous waste contractor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash. Final disposal must be conducted at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[3]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

I. Spill Response Protocol

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust/vapors.[3]

  • Assess the Hazard: Evaluate the extent of the spill and determine if it can be managed safely by laboratory staff. For large spills, contact your institution's emergency response team.

  • Cleanup (for minor spills):

    • Ensure proper PPE is worn, including respiratory protection.[3]

    • For solid spills: Use dry cleanup procedures to avoid generating dust.[3] Carefully sweep or vacuum (using an explosion-proof vacuum) the material and place it into a labeled hazardous waste container.[3]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, carefully shovel the material into a labeled hazardous waste container.[3]

    • Wash the spill area down with large amounts of water, and prevent runoff from entering drains.[3] If contamination of drains occurs, notify emergency services.[3]

II. Exposure Response

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Skin Contact: Flush the affected skin with running water and soap.[3] Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected person to fresh air.[3] If they feel unwell, call a poison center or doctor.[8]

  • Ingestion: Immediately give a glass of water. Do not induce vomiting.[3] Contact a poison center or doctor for guidance.[3]

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. The primary federal laws impacting laboratory waste are:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard, often called the "Laboratory Standard," requires employers to implement a Chemical Hygiene Plan to protect employees from chemical hazards and ensure proper waste handling procedures are in place.[5][9][10]

  • The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA): The EPA regulates the management and disposal of hazardous waste from generation to final disposal.[9][11][12] Laboratories are considered generators of hazardous waste and must comply with RCRA requirements for waste identification, storage, and disposal.[12]

By adhering to the procedures outlined in this guide, researchers and laboratory managers can ensure the safe, responsible, and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling imidazo[1,2-c]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of Imidazo[1,2-c]pyrimidin-5(6H)-one: Personal Protective Equipment, Operational Protocols, and Disposal

As a novel heterocyclic compound with significant potential in medicinal chemistry and drug development, this compound (CAS No. 55662-66-3) is increasingly utilized in research laboratories.[1][2][3] Due to its status as a research chemical, comprehensive toxicological data may be limited. Therefore, it is imperative to adopt a conservative and rigorous safety-first approach. This guide provides the essential, field-tested procedures for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of the research environment.

Hazard Assessment: A Precautionary Principle

This compound is classified with GHS hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][4] The primary routes of exposure are inhalation, ingestion, and dermal contact. The operational philosophy must be centered on minimizing these exposure routes through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE). Given its nature as a solid powder, the highest risk of exposure occurs during weighing and transfer operations where dust can be generated.[4]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist but a critical barrier designed to mitigate the specific hazards posed by the chemical.[5][6] The minimum required PPE for any procedure involving this compound is detailed below.

PPE ComponentSpecificationRationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[7][8]Safety glasses alone are insufficient as they do not protect against splashes.[6] Chemical splash goggles provide a seal around the eyes to protect from dust and splashes.[6][8] A face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[6][8][9]
Hand Protection Disposable nitrile gloves (double-gloving is mandatory).Nitrile provides good resistance to a broad range of chemicals for incidental contact.[7][8] Double-gloving is a critical practice; it provides an additional protective layer and allows for the safe removal of the outer glove immediately upon contamination, thus preventing the spread of the chemical and protecting the inner glove.[8]
Body Protection A flame-resistant lab coat, fully buttoned with tight-fitting cuffs.A lab coat protects the skin and personal clothing from contamination.[7] It should be kept fully buttoned to provide a continuous barrier.
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors.[10][11] Respirators are not a substitute for engineering controls; their use is only permissible if a formal hazard assessment indicates necessity and the user is medically cleared and fit-tested.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring procedural consistency. The following workflow must be followed for all operations involving this compound.

Caption: Standard operational workflow for this compound.

Experimental Protocol:

  • Preparation Phase:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

    • Don all PPE as specified in the table above. Ensure the lab coat is fully buttoned and both pairs of nitrile gloves are worn.

    • Line the work surface inside the fume hood with disposable absorbent pads to contain any potential spills.

    • Place all necessary items (spatulas, weigh paper/boats, solvent wash bottles, reaction vessels, waste containers) into the fume hood to minimize reaching in and out of the containment area.

  • Handling Phase:

    • All manipulations of the solid compound, especially weighing, must be performed inside the fume hood to contain any dust.[10]

    • Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.[10][12]

    • Keep the stock container of this compound closed and sealed at all times, except when actively dispensing the material.[4]

    • In case of a minor spill within the fume hood, clean it up immediately using dry methods (e.g., gently sweeping into a waste bag) to avoid generating more dust.[4]

  • Post-Handling & Disposal Phase:

    • Upon completion of the work, decontaminate all surfaces and equipment.

    • Package all contaminated waste as described in the disposal plan below.

    • Remove PPE carefully to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles. Next, remove the lab coat. Finally, remove the inner pair of gloves.

    • Immediately after removing all PPE, wash hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan: A Protocol for Safe Waste Management

All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[12][13][14] Never dispose of this chemical down the sink or in the regular trash.[12]

cluster_waste_source Waste Generation Sources cluster_containers Waste Segregation & Containment cluster_final Final Disposal solid_waste Solid Contaminated Waste (Gloves, weigh paper, absorbent pads) solid_container Labeled, sealed solid hazardous waste container solid_waste->solid_container liquid_waste Liquid Waste (Contaminated solvents, reaction mixtures) liquid_container Labeled, sealed, compatible liquid hazardous waste container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, glass pipettes) sharps_container Puncture-resistant, labeled sharps container sharps_waste->sharps_container disposal_vendor Collection by Institutional Environmental Health & Safety (EHS) solid_container->disposal_vendor liquid_container->disposal_vendor sharps_container->disposal_vendor

Caption: Waste stream management for this compound.

Disposal Protocol:

  • Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, absorbent pads) must be placed in a designated, durable plastic bag or container. The container must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name.[14][15] Do not mix solid and liquid waste in the same container.[15]

  • Liquid Waste: All liquid waste containing the compound must be collected in a chemically compatible, leak-proof container with a screw-top cap.[12][15] The container must be labeled with "Hazardous Waste" and a full list of its chemical constituents and their approximate percentages.[12][13]

  • Empty Containers: The original chemical container, once empty, must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[14][16] After rinsing and air-drying in a fume hood, the container's label must be defaced before disposal in regular laboratory glass waste.[16]

  • Collection: Store all sealed and labeled waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed contractor.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
imidazo[1,2-c]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
imidazo[1,2-c]pyrimidin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.